Tritac
Description
Structure
3D Structure
Properties
CAS No. |
1861-44-5 |
|---|---|
Molecular Formula |
C10H11Cl3O2 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
InChI |
InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3 |
InChI Key |
LJWIIRATRWPHBA-UHFFFAOYSA-N |
SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Canonical SMILES |
CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O |
Other CAS No. |
1861-44-5 |
solubility |
2.71e-04 M |
Synonyms |
1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol |
vapor_pressure |
1.00e-04 mmHg |
Origin of Product |
United States |
Foundational & Exploratory
The Tri-Specific T-Cell Activating Construct (TriTAC) Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) represent a novel class of engineered protein therapeutics designed to harness the cytotoxic potential of a patient's own T-cells to target and eliminate cancer cells. This technical guide provides an in-depth exploration of the core mechanism of action of TriTACs, supported by quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action
TriTACs are single-polypeptide chains composed of three distinct binding domains, each with a specific function:
-
Tumor Antigen-Binding Domain: This domain, typically a single-domain antibody (sdAb), binds with high affinity and specificity to a tumor-associated antigen (TAA) expressed on the surface of cancer cells. This ensures the targeted delivery of the therapeutic to the tumor site.
-
CD3-Binding Domain: This domain, usually a single-chain variable fragment (scFv), engages the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on the surface of T-cells. This engagement is crucial for initiating T-cell activation.
-
Albumin-Binding Domain: This domain, also often an sdAb, binds to serum albumin. This interaction significantly extends the in vivo half-life of the TriTAC molecule, allowing for less frequent dosing compared to earlier generations of T-cell engagers.
The fundamental mechanism of action of a this compound is the formation of a ternary complex, or an immunological synapse, between a T-cell and a tumor cell. By simultaneously binding to the TAA on the cancer cell and CD3 on the T-cell, the this compound physically bridges the two cells. This close proximity facilitates the activation of the T-cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell.[1][2][3] This process of redirected T-cell killing is potent and can be effective even at low levels of TAA expression.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound molecules, providing insights into their binding affinities and cytotoxic potencies.
Table 1: Binding Affinities (KD) of TriTACs to Target Antigens, CD3, and Albumin
| This compound Molecule | Target Antigen | Target Species | Binding Affinity (KD) to Target (nmol/L) | Binding Affinity (KD) to Human CD3ε (nmol/L) | Binding Affinity (KD) to Human Serum Albumin (nmol/L) |
| HPN424 | PSMA | Human | 0.55 | 12 | Not explicitly stated, but functional |
| HPN536 | Mesothelin | Human | Not explicitly stated, but functional | Not explicitly stated, but functional | Not explicitly stated, but functional |
| HPN328 | DLL3 | Human | 0.13 - 28 | 0.13 - 28 | 0.13 - 28 |
Data sourced from preclinical studies.[4][5]
Table 2: In Vitro Cytotoxicity (EC50) of TriTACs
| This compound Molecule | Target Cell Line | Target Antigen | Effector:Target Ratio | EC50 (pmol/L) |
| HPN424 | 22Rv1 (Prostate Cancer) | PSMA | 10:1 | Single-digit picomolar range |
| HPN536 | OVCAR3 (Ovarian Cancer) | Mesothelin | 10:1 | 1.3 - 2.5 |
| HPN536 | Various MSLN+ Cell Lines | Mesothelin | 10:1 | 0.7 - 15 |
| HPN328 | NCI-H82 (SCLC) | DLL3 | Not explicitly stated | Potent, dose-dependent killing |
EC50 values represent the concentration of the this compound required to achieve 50% of the maximum cytotoxic effect. Data sourced from preclinical studies.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TriTACs.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the binding kinetics and affinity (KD) of a this compound to its respective target antigen, CD3, and serum albumin.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, amine coupling kit)
-
Recombinant target proteins (TAA, CD3ε, human serum albumin)
-
Purified this compound protein
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Covalently immobilize the recombinant target protein (ligand; e.g., TAA) onto the activated sensor chip surface via amine coupling to a target density.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the immobilized ligand to subtract non-specific binding.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the this compound protein (analyte) in running buffer.
-
Inject the this compound dilutions over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
Regenerate the sensor surface between each analyte injection using a suitable regeneration solution to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Redirected T-Cell Cytotoxicity Assay
Objective: To measure the potency of a this compound in mediating T-cell killing of target tumor cells.
Materials:
-
Target tumor cell line expressing the TAA of interest (e.g., engineered to express luciferase for readout).
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effector cells).
-
This compound protein.
-
Cell culture medium and supplements.
-
96-well or 384-well cell culture plates.
-
Luciferase substrate (if using luciferase-expressing target cells) and a luminometer.
-
Alternatively, a lactate (B86563) dehydrogenase (LDH) release assay kit or flow cytometry-based methods can be used to assess cell death.
Procedure:
-
Cell Preparation:
-
Culture the target tumor cells to a healthy, sub-confluent state.
-
Isolate primary human T-cells from healthy donor leukopaks.
-
-
Assay Setup:
-
Seed the target cells into the wells of a microplate.
-
Prepare serial dilutions of the this compound protein.
-
Add the T-cells to the wells containing the target cells at a defined effector-to-target (E:T) ratio (e.g., 10:1).[6][7]
-
Add the this compound dilutions to the co-culture wells. Include control wells with no this compound and wells with a non-targeting control this compound.
-
-
Incubation:
-
Measurement of Cell Viability:
-
If using luciferase-expressing target cells, add the luciferase substrate to the wells and measure the luminescence, which is proportional to the number of viable cells.
-
If using an LDH assay, measure the amount of LDH released into the supernatant, which is indicative of cell lysis.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration.
-
Plot the percentage of specific lysis against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
Visualizations
T-Cell Activation Signaling Pathway
The engagement of the CD3 receptor by a this compound initiates a cascade of intracellular signaling events within the T-cell, leading to its activation.
References
- 1. urotoday.com [urotoday.com]
- 2. Facebook [cancer.gov]
- 3. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Dawn of Tri-specific T-Cell Engagers: A Technical Deep Dive into TriTAC Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of immuno-oncology, T-cell engaging therapies have emerged as a powerful modality to redirect the body's own immune system against cancer. Among the most promising next-generation platforms are the Tri-specific T-cell Activating Constructs, or TriTACs. These engineered proteins offer a sophisticated approach to overcoming the limitations of earlier T-cell engagers, demonstrating enhanced potency, improved safety profiles, and greater therapeutic applicability, particularly in the challenging solid tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and development of TriTAC molecules, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.
Core Technology and Mechanism of Action
TriTACs are single-polypeptide, protein-based constructs composed of three distinct binding domains:
-
A tumor-antigen binding domain: This domain, typically a humanized single-domain antibody (sdAb), provides high-affinity binding to a specific antigen expressed on the surface of cancer cells. The modular nature of the this compound platform allows for the substitution of this domain to target various tumor antigens.
-
A T-cell engaging domain: This component, usually a humanized single-chain variable fragment (scFv), binds to the CD3ε subunit of the T-cell receptor (TCR) complex on T-cells. This engagement activates the T-cell, initiating a cascade of cytotoxic activity against the targeted tumor cell.
-
A serum albumin binding domain: This sdAb domain binds to human serum albumin (HSA), significantly extending the in-vivo half-life of the molecule. This feature allows for less frequent dosing compared to first-generation T-cell engagers that require continuous infusion.
The simultaneous binding of a this compound molecule to a tumor cell and a T-cell facilitates the formation of a cytolytic synapse, a specialized junction between the two cells. This proximity triggers T-cell activation, proliferation, and the release of cytotoxic granules containing perforin (B1180081) and granzymes, leading to the direct lysis of the cancer cell.
Signaling Pathway of this compound-mediated T-cell Activation
Caption: this compound-mediated signaling cascade in T-cells.
The this compound Platform: Evolution and Innovation
The this compound platform has evolved to include several variations designed to enhance safety and efficacy:
-
Constitutively Active TriTACs: The foundational platform where the molecule is always active upon administration.
-
Prothis compound™: A prodrug platform where the this compound molecule is masked and remains inactive until it is cleaved by proteases present in the tumor microenvironment. This design aims to minimize on-target, off-tumor toxicities.
-
This compound-XR (Extended Release): This platform is engineered to mitigate cytokine release syndrome (CRS) by incorporating a protease-cleavable mask on the CD3-binding domain, allowing for a slow, extended release of the active T-cell engager.
Key this compound Molecules in Development
Several this compound molecules are currently in preclinical and clinical development for a range of hematologic and solid tumors.
HPN424 (PSMA-targeting)
HPN424 is designed to treat metastatic castration-resistant prostate cancer (mCRPC) by targeting prostate-specific membrane antigen (PSMA). PSMA is highly expressed on the surface of prostate cancer cells.
HPN536 (Mesothelin-targeting)
HPN536 targets mesothelin (MSLN), a tumor antigen overexpressed in various solid tumors, including ovarian, pancreatic, and lung cancers.
HPN217 (BCMA-targeting)
HPN217 is being developed for the treatment of multiple myeloma and targets B-cell maturation antigen (BCMA), a protein expressed on the surface of malignant plasma cells.
HPN328 (DLL3-targeting)
HPN328 targets Delta-like ligand 3 (DLL3), a protein highly expressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.
Quantitative Data Summary
The following tables summarize key quantitative data for prominent this compound molecules based on available preclinical and clinical data.
Table 1: Binding Affinities of this compound Molecules
| Molecule | Target Antigen | CD3ε Binding Affinity (K D , nM) | Target Antigen Binding Affinity (K D , nM) | Serum Albumin Binding Affinity (K D , nM) |
| HPN424 | PSMA | ~4 | Sub-nanomolar | Not specified |
| HPN536 | Mesothelin | ~14 | ~1 | Not specified |
| HPN328 | DLL3 | Similar to other TriTACs | Not specified | Not specified |
| EGFR-TriTAC | EGFR | 1.8 - 4.7 | Varies by configuration | Varies by configuration |
Data compiled from multiple sources.
Table 2: In Vitro Cytotoxicity of this compound Molecules
| Molecule | Target Cell Line | EC 50 (pM) |
| HPN424 | LNCaP (PSMA+) | Single-digit picomolar |
| HPN536 | OVCAR8 (MSLN+) | 0.14 - 9.0 |
| EGFR-TriTAC | NCI-H1563 (EGFR+) | 1.5 - 2.1 (optimal configuration) |
| PSMA-TriTAC | 22Rv1 (PSMA+) | Potent activity observed |
Data compiled from multiple sources.
Table 3: Pharmacokinetic Properties of this compound Molecules
| Molecule | Species | Serum Half-Life (hours) | Dosing Schedule Supported |
| HPN424 | Cynomolgus Monkey | Not specified, supports weekly dosing | Weekly |
| HPN536 | Cynomolgus Monkey | Not specified, supports weekly dosing | Weekly |
| HPN217 | Animal models | 70 - 84 | Weekly |
| HPN328 | Cynomolgus Monkey | 68 - 79 | Weekly |
| EGFR-TriTAC | Mouse | 15 - 18 | Daily (in mice) |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used in the development of this compound molecules.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of a this compound molecule to induce T-cell-mediated killing of target tumor cells.
Caption: Workflow for a T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay.
Methodology:
-
Cell Culture: Target tumor cells expressing the antigen of interest and a control cell line lacking the antigen are cultured under standard conditions. T-cells are isolated from healthy human donor peripheral blood mononuclear cells (PBMCs).
-
Co-culture: Target cells are seeded in 96-well plates. T-cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
This compound Addition: this compound molecules are serially diluted and added to the co-culture wells.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C.
-
Viability Assessment: Target cell viability is measured using a method that distinguishes target cells from T-cells (e.g., luciferase activity for luciferase-expressing target cells, or flow cytometry-based counting).
-
Data Analysis: The percentage of specific lysis is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the EC50 value.
Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by this compound molecules.
Methodology:
-
Assay Setup: The TDCC assay is set up as described above.
-
Supernatant Collection: After the incubation period, the cell culture supernatant is carefully collected.
-
Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Cytokine concentrations are plotted against the this compound concentration to assess the dose-dependent induction of cytokine release.
In Vivo Xenograft Models
These studies evaluate the anti-tumor efficacy of this compound molecules in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: Human tumor cells expressing the target antigen are implanted subcutaneously into the mice. In some models, human PBMCs or purified T-cells are co-injected with the tumor cells.
-
This compound Administration: Once tumors reach a palpable size, mice are treated with the this compound molecule or a vehicle control via a specified route (e.g., intravenous or intraperitoneal) and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the anti-tumor activity of the this compound molecule. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Conclusion
This compound molecules represent a significant advancement in the field of T-cell engaging immunotherapy. Their tri-specific design, which combines potent T-cell activation with an extended serum half-life, addresses key challenges that have limited the efficacy of previous generations of T-cell engagers, particularly in the context of solid tumors. The modularity of the this compound platform allows for the rapid development of new therapeutic candidates against a wide range of tumor antigens. While still in various stages of clinical development, the promising preclinical and early clinical data suggest that TriTACs have the potential to become a cornerstone of cancer therapy, offering new hope to patients with difficult-to-treat malignancies. Further research and clinical investigation are warranted to fully realize the therapeutic potential of this innovative class of molecules.
A Technical Guide to the Structure and Function of Tri-specific T-cell Activating Constructs (TriTACs)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) are an innovative class of engineered proteins designed to harness the cytotoxic potential of a patient's own T-cells to target and eliminate tumor cells.[1] Evolving from earlier bispecific T-cell engager (BiTE) technologies, the TriTAC platform incorporates unique structural features to overcome limitations such as short serum half-life, thereby improving clinical convenience and safety profiles.[1] These modular constructs are engineered for high stability, small size for better tumor penetration, and potent, specific redirected lysis, making them a promising modality for the treatment of both solid and hematologic malignancies.[1][2][3]
Core Architecture and Domains
TriTACs are single polypeptide chains that feature a modular design comprising three distinct, covalently linked domains. This architecture allows for the substitution of certain domains to redirect the molecule against different cancer types, accelerating development timelines.[1]
-
2.1. Tumor-Associated Antigen (TAA) Binding Domain
-
Function: This domain provides the construct's specificity by binding to a tumor-associated antigen expressed on the surface of cancer cells.[1][4]
-
Structure: Typically, this domain is a humanized single-domain antibody (sdAb), also known as a VHH domain, derived from the variable regions of camelid heavy-chain-only antibodies.[2][3]
-
-
2.2. T-cell Engagement Domain
-
Function: This domain engages the T-cell by binding to the invariant CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex.[1][2] This interaction is crucial for recruiting the T-cell to the tumor and initiating its activation.
-
Structure: The CD3ε-binding domain is generally a humanized single-chain variable fragment (scFv) antibody fragment.[2][3]
-
-
2.3. Half-Life Extension Domain
-
Function: To overcome the rapid renal clearance typical of small protein constructs, this domain transiently binds to circulating human serum albumin (HSA).[1][2] By leveraging the long circulatory residence time of albumin, the this compound's serum half-life is significantly extended.[1]
-
Structure: Similar to the TAA-binding domain, this component is often a humanized sdAb.[2]
-
Mechanism of Action
The fundamental principle of this compound action is the formation of a stable ternary complex that physically links a T-cell to a tumor cell, initiating a targeted cytotoxic response.[1][4]
-
Ternary Complex Formation: The this compound molecule simultaneously binds to the tumor-associated antigen on the cancer cell, the CD3 receptor on the T-cell, and serum albumin.[1]
-
Immunological Synapse Formation: This bridging action creates a cytolytic synapse between the T-cell and the tumor cell.[2][3]
-
T-cell Activation and Redirected Lysis: The engagement of the CD3 receptor complex activates the T-cell, leading to the release of cytotoxic granules (containing perforin (B1180081) and granzymes) into the synapse, which induces apoptosis in the target tumor cell.[2][4]
References
The Crucial Role of the Albumin-Binding Domain in Tri-specific T-cell Activating Constructs (TriTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of cancer immunotherapy, Tri-specific T-cell Activating Constructs (TriTACs) have emerged as a promising therapeutic modality. These engineered proteins are designed to redirect the body's own T-cells to recognize and eliminate cancer cells. A key innovation in the TriTAC platform is the incorporation of an albumin-binding domain (ABD), a feature that addresses a significant challenge faced by earlier generations of T-cell engagers: a short in vivo half-life. This technical guide will provide an in-depth exploration of the role of the albumin-binding domain in TriTACs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
TriTACs are single polypeptide chains composed of three distinct domains:
-
A tumor-targeting domain that binds to a specific antigen on the surface of cancer cells.
-
A T-cell-engaging domain that binds to the CD3 receptor on T-cells, initiating their activation.
-
An albumin-binding domain that reversibly binds to serum albumin.[1][2]
This tri-specific design allows for the formation of a ternary complex between the T-cell, the tumor cell, and the this compound, leading to potent and specific T-cell-mediated cytotoxicity.[2] The inclusion of the albumin-binding domain is a critical engineering feature that extends the serum half-life of the molecule, improving its pharmacokinetic profile and enabling less frequent dosing.[3][4]
The Albumin-Binding Domain: Extending the Reach of T-cell Engagers
The primary function of the albumin-binding domain is to prolong the circulating half-life of the this compound molecule. Human serum albumin (HSA) is the most abundant protein in the blood and has a long half-life of approximately 19 days in humans. By reversibly binding to HSA, the this compound "borrows" this extended half-life, avoiding rapid renal clearance that is typical for small therapeutic proteins.[3] This extended half-life translates to sustained therapeutic concentrations in the body, which is crucial for maintaining anti-tumor activity and allows for more convenient dosing schedules, such as once-weekly intravenous infusions.[5][6]
Quantitative Analysis of this compound Performance
The integration of an albumin-binding domain significantly impacts the pharmacokinetic and pharmacodynamic properties of TriTACs. The following tables summarize key quantitative data for several TriTACs in development, highlighting the contribution of the albumin-binding domain to their therapeutic potential.
| This compound | Target Antigen | Indication | Binding Affinity (Tumor Antigen) | Binding Affinity (CD3) | Binding Affinity (Albumin) | In Vitro Potency (EC50) | Serum Half-life (Cynomolgus Monkey) | Serum Half-life (Human) |
| HPN424 | PSMA | Metastatic Castration-Resistant Prostate Cancer | Sub-nanomolar | Not specified | Comparable to human CD3 | Single-digit picomolar | Not specified | ~30.5 hours |
| HPN328 | DLL3 | Small Cell Lung Cancer & Neuroendocrine Tumors | Similar to human/cyno DLL3 | Similar to human/cyno CD3 | Similar to human/cyno albumin | Not specified | 78 - 187 hours | Not specified |
| HPN217 | BCMA | Multiple Myeloma | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| HPN536 | Mesothelin | Mesothelin-Expressing Solid Tumors | Not specified | Not specified | Not specified | Not specified | >70 hours | Not specified |
Note: "Not specified" indicates that the specific quantitative data was not available in the reviewed public documents.
Key Experimental Protocols
The characterization of TriTACs involves a series of in vitro and in vivo assays to determine their binding affinities, potency, and pharmacokinetic profiles. Below are detailed methodologies for key experiments.
Biolayer Interferometry (BLI) for Binding Affinity Measurement
Biolayer interferometry is a label-free technology used to measure biomolecular interactions in real-time.
Objective: To determine the binding kinetics and affinity (KD) of the this compound's individual domains to their respective targets (tumor antigen, CD3, and albumin).
Materials:
-
Biolayer interferometry system (e.g., Octet RED96)
-
Biosensors (e.g., Streptavidin, Protein A, or custom functionalized)
-
Recombinant target proteins (tumor antigen, CD3ε, serum albumin)
-
Purified this compound protein
-
Kinetics buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplates
Protocol:
-
Biosensor Hydration: Hydrate biosensors in kinetics buffer for at least 10 minutes.
-
Ligand Immobilization:
-
For biotinylated ligands, immerse streptavidin biosensors in a solution of the biotinylated target protein.
-
For Fc-tagged ligands, use Protein A biosensors.
-
Establish a stable baseline in kinetics buffer.
-
-
Association: Move the ligand-coated biosensors to wells containing a dilution series of the this compound analyte. Record the association phase for a defined period (e.g., 300 seconds).
-
Dissociation: Transfer the biosensors to wells containing only kinetics buffer and record the dissociation phase (e.g., 600 seconds).
-
Data Analysis:
-
Fit the association and dissociation curves to a 1:1 binding model using the instrument's analysis software.
-
Calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of a this compound to redirect T-cells to kill target tumor cells.
Objective: To determine the in vitro potency (EC50) of a this compound in mediating tumor cell lysis.
Materials:
-
Target tumor cell line expressing the antigen of interest
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound protein
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, LDH release assay kit, or flow cytometry-based methods)
Protocol:
-
Cell Preparation:
-
Culture the target tumor cells to ~80% confluency.
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation, or use purified T-cells.
-
-
Assay Setup:
-
Seed target cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.
-
The next day, add effector cells (PBMCs or T-cells) at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the this compound protein to the co-culture. Include a no-TriTAC control.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement:
-
Luminescence-based (CellTiter-Glo®): Measure the ATP content of viable cells. A decrease in luminescence indicates cell death.
-
LDH Release: Measure the release of lactate (B86563) dehydrogenase from damaged cells into the supernatant.
-
Flow Cytometry: Stain cells with viability dyes (e.g., Propidium Iodide or 7-AAD) and a cell-type-specific marker to quantify the percentage of dead target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration.
-
Plot the percentage of specific lysis against the log of the this compound concentration and fit the data to a four-parameter logistic regression model to determine the EC50 value.
-
In Vivo Pharmacokinetic Analysis in Cynomolgus Monkeys
Cynomolgus monkeys are often used for preclinical pharmacokinetic studies of biologics due to their physiological similarity to humans.[7]
Objective: To determine the pharmacokinetic profile, including the serum half-life, of a this compound in a relevant animal model.
Materials:
-
Cynomolgus monkeys
-
This compound protein formulated for intravenous administration
-
Equipment for blood sample collection
-
Validated analytical method for quantifying the this compound in serum (e.g., ELISA)
-
Pharmacokinetic analysis software (e.g., WinNonlin)
Protocol:
-
Animal Dosing: Administer a single intravenous bolus of the this compound to a cohort of cynomolgus monkeys at one or more dose levels.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at various times post-dose such as 5 minutes, 1, 4, 8, 24, 48, 72, 96, 168, and 336 hours).
-
Serum Preparation and Storage: Process the blood samples to obtain serum and store frozen at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the this compound in the serum samples using a validated ELISA method.
-
Pharmacokinetic Analysis:
-
Plot the mean serum concentration-time profiles.
-
Use non-compartmental or compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Area under the concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Visualizing the this compound Mechanism and Workflow
This compound-Mediated T-cell Activation Signaling Pathway
The binding of a this compound to CD3 on a T-cell and a tumor antigen on a cancer cell brings the two cells into close proximity, forming an immunological synapse. This triggers a cascade of intracellular signaling events within the T-cell, leading to its activation, proliferation, and cytotoxic activity.
Caption: this compound-mediated T-cell activation signaling pathway.
Experimental Workflow for this compound Characterization
The development and characterization of a this compound involves a multi-step process, from initial molecular design to preclinical in vivo evaluation.
Caption: Experimental workflow for this compound characterization.
Conclusion
The incorporation of an albumin-binding domain is a pivotal design feature of the this compound platform, conferring a significantly extended serum half-life that enhances the therapeutic potential of these T-cell engagers. This key innovation allows for sustained drug exposure and more convenient dosing regimens, addressing a major limitation of earlier bispecific antibody formats. The comprehensive in vitro and in vivo characterization, as outlined in this guide, is essential for advancing these promising immunotherapies from the laboratory to the clinic. As our understanding of the intricate interplay between TriTACs, the immune system, and the tumor microenvironment deepens, further refinements to this platform are anticipated to yield even more effective and safer cancer treatments.
References
- 1. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 3. biospace.com [biospace.com]
- 4. What this compound are being developed? [synapse.patsnap.com]
- 5. Harpoon Therapeutics Provides Progress Update for this compound® Clinical Programs and Prothis compound™ Platform - BioSpace [biospace.com]
- 6. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-human primates in the PKPD evaluation of biologics: Needs and options to reduce, refine, and replace. A BioSafe White Paper - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Tri-specific T-cell Activating Constructs (TriTACs) for Solid Tumor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of T-cell engaging therapies has marked a significant milestone in immuno-oncology. However, the successful application of these therapies, particularly in the context of solid tumors, has been met with challenges. First-generation bispecific T-cell engagers (BiTEs®) have demonstrated remarkable efficacy in hematological malignancies but have shown limited activity against solid tumors, often due to factors such as a short serum half-life, suboptimal tumor penetration, and the induction of cytokine release syndrome (CRS).[1] To address these limitations, a novel class of engineered proteins known as Tri-specific T-cell Activating Constructs (TriTACs) has been developed.[1]
TriTACs are designed to offer enhanced safety and efficacy in the solid tumor microenvironment.[1] These constructs are characterized by their trispecific nature, simultaneously engaging a tumor-associated antigen (TAA), the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex, and human serum albumin (HSA).[1] This unique architecture is intended to facilitate potent and specific T-cell-mediated killing of tumor cells while leveraging the interaction with HSA to extend the molecule's serum half-life, a critical feature for sustained anti-tumor activity.[1] This guide provides a comprehensive technical overview of the TriTAC platform, including its mechanism of action, preclinical and clinical data for key candidates, detailed experimental protocols for their evaluation, and a visual representation of the underlying biological pathways and experimental workflows.
Core Structure and Mechanism of Action
TriTACs are single-chain polypeptide molecules with a molecular weight of approximately 53 kDa, a size optimized for improved penetration into solid tumors.[1] They are composed of three distinct functional domains:
-
Tumor-Associated Antigen (TAA) Binding Domain: This domain, often a humanized single-domain antibody (sdAb or VHH domain) derived from camelid heavy-chain-only antibodies, provides specificity for a chosen antigen expressed on the surface of cancer cells.[1]
-
Anti-CD3ε Binding Domain: A humanized single-chain variable fragment (scFv) that binds to the CD3ε subunit of the T-cell receptor complex, this domain is responsible for engaging and activating cytotoxic T-cells.[1]
-
Albumin Binding Domain: Typically another sdAb, this domain transiently binds to human serum albumin (HSA), significantly extending the in vivo half-life of the this compound molecule.[1]
The mechanism of action of a this compound involves the formation of a cytolytic synapse between a T-cell and a tumor cell. By simultaneously binding to the TAA on the cancer cell and CD3ε on the T-cell, the this compound molecule brings these two cells into close proximity, initiating T-cell activation and subsequent tumor cell lysis.[1] The extended half-life afforded by the albumin-binding domain allows for sustained therapeutic concentrations, potentially leading to more durable anti-tumor responses.
Signaling Pathway of this compound-Mediated T-cell Activation
The engagement of the CD3ε subunit by a this compound molecule triggers a cascade of intracellular signaling events within the T-cell, leading to its activation. This process bypasses the need for traditional antigen presentation by antigen-presenting cells (APCs). The binding of the anti-CD3ε domain of the this compound to the TCR complex initiates the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the CD3 subunits. This phosphorylation event serves as a docking site for downstream signaling molecules, culminating in T-cell activation, proliferation, and the release of cytotoxic granules and pro-inflammatory cytokines.
Caption: this compound-mediated T-cell activation signaling cascade.
Quantitative Data Summary of Key this compound Molecules
The following tables summarize the available preclinical data for several this compound molecules targeting different solid tumor antigens. This data provides a comparative overview of their binding affinities and in vitro cytotoxic potencies.
| This compound Molecule | Target Antigen | Target Cell Line | Binding Affinity (KD, nM) | Cytotoxicity (EC50, pM) | Reference |
| HPN424 | PSMA | 22Rv1 | PSMA: ~1.8-4.7 | ~10-100 | [1] |
| LNCaP | CD3: ~1.8-4.7 | ~10-100 | [1] | ||
| HSA: Varies by config. | [1] | ||||
| HPN536 | Mesothelin | OVCAR3 | MSLN (human): 0.21 | 2.3 - 15 | [2] |
| Caov3 | MSLN (cyno): 0.44 | [2] | |||
| HPAFII | CD3 (human): 6.7 | [2] | |||
| CD3 (cyno): 4.1 | [2] | ||||
| HSA (human): 6.3 | [2] | ||||
| HSA (cyno): 3.2 | [2] | ||||
| HPN328 | DLL3 | NCI-H82 | DLL3 (human): ~0.13-28 | Potent, dose-dependent | [3] |
| DLL3 (cyno): Similar to human | killing observed | [3] | |||
| CD3 (human): ~0.13-28 | [3] | ||||
| CD3 (cyno): Similar to human | [3] | ||||
| HSA (human): ~0.13-28 | [3] | ||||
| HSA (cyno): Similar to human | [3] | ||||
| EGFR this compound | EGFR | NCI-H1563 | EGFR: Varies by config. | ~1-9 | [1] |
| CAPAN2 | CD3: ~1.8-4.7 | ~1-9 | [1] | ||
| HSA: Varies by config. | [1] |
Note: Binding affinities and cytotoxicity can vary depending on the specific experimental conditions and the configuration of the this compound molecule.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of TriTACs.
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of a this compound molecule in mediating T-cell killing of target tumor cells.
Methodology:
-
Cell Preparation:
-
Target tumor cells expressing the antigen of interest are cultured to ~80% confluency. For luminescence-based readouts, cells may be engineered to express luciferase.
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor leukopaks, and T-cells are purified using negative selection kits.[1]
-
-
Co-culture Setup:
-
Target cells are seeded in 96-well or 384-well plates.[4]
-
Purified, resting T-cells are added to the wells at a specific effector-to-target (E:T) ratio, typically 10:1.[4]
-
A serial dilution of the this compound molecule is added to the co-culture.[1] Control wells should include target cells and T-cells without this compound, and target cells alone.
-
-
Incubation:
-
Viability Assessment:
-
Luminescence-based: If using luciferase-expressing target cells, a luciferase substrate is added, and luminescence is measured using a plate reader. The signal is proportional to the number of viable target cells.[1]
-
ATP-based: A reagent that measures ATP content (e.g., CellTiter-Glo®) is added to the wells. The luminescence signal is proportional to the number of viable cells.[4]
-
Flow Cytometry-based: Target cells can be labeled with a fluorescent dye (e.g., CFSE) prior to co-culture. After incubation, cells are stained with a viability dye (e.g., Annexin V and PI/7-AAD) and analyzed by flow cytometry to quantify the percentage of dead target cells.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated for each this compound concentration.
-
EC₅₀ values are determined by fitting the dose-response curves using a four-parameter logistic regression model.
-
Biolayer Interferometry (BLI) for Binding Affinity Determination
Objective: To measure the binding kinetics and affinity (KD) of the this compound molecule to its three targets: the tumor antigen, CD3ε, and serum albumin.
Methodology:
-
Instrument and Sensor Preparation:
-
A BLI instrument (e.g., Octet® system) is used.
-
Appropriate biosensors are selected based on the ligand to be immobilized (e.g., streptavidin sensors for biotinylated ligands, protein A/G sensors for Fc-containing proteins). The sensors are hydrated in buffer prior to use.
-
-
Ligand Immobilization:
-
One of the binding partners (e.g., the recombinant tumor antigen, CD3ε, or HSA) is immobilized onto the biosensor surface.
-
-
Assay Steps:
-
Baseline: The immobilized sensors are dipped into buffer-containing wells to establish a stable baseline.
-
Association: The sensors are then moved to wells containing a serial dilution of the this compound molecule (the analyte) to measure the binding rate (kₐ).
-
Dissociation: Finally, the sensors are moved back to buffer-containing wells to measure the dissociation rate (kd).
-
-
Data Analysis:
-
The binding curves are analyzed using the instrument's software.
-
A global fit is applied to the association and dissociation curves from the different analyte concentrations to determine the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/kₐ).
-
In Vivo Efficacy Studies in Xenograft Mouse Models
Objective: To evaluate the anti-tumor activity of a this compound molecule in a living organism.
Methodology:
-
Animal Model:
-
Immunodeficient mice (e.g., NOD/SCID or NSG) are used, as they can accept human tumor cell xenografts and human immune cells without rejection.
-
-
Tumor Implantation:
-
Human tumor cells expressing the target antigen are implanted subcutaneously into the flank of the mice. In some models, tumor cells are co-implanted with human PBMCs or purified T-cells.
-
-
Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The this compound molecule is administered, typically via intravenous or intraperitoneal injection, at various dose levels and schedules. The control group receives a vehicle or a non-targeting control this compound.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Mouse body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for histological or biomarker analysis.
-
Primary endpoints typically include tumor growth inhibition (TGI) and survival.
-
Experimental Workflow
The development and preclinical evaluation of a this compound molecule follows a systematic workflow, from initial design to in vivo proof-of-concept.
References
ProTriTAC™ Prodrug Platform: A Technical Guide to Conditional T-Cell Engagement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ProTriTAC™ (Protease-activated Tri-specific T-cell Activating Construct) platform represents a significant advancement in the field of T-cell engager immunotherapy. Developed by Harpoon Therapeutics, this innovative prodrug technology is designed to address the challenge of on-target, off-tumor toxicity often associated with potent T-cell engagers targeting antigens that are also expressed on normal tissues. By incorporating a protease-cleavable masking mechanism, ProTriTACs are engineered to remain inert in systemic circulation and become fully active only within the tumor microenvironment, where specific proteases are present. This localized activation aims to widen the therapeutic window, enabling the targeting of a broader range of solid tumor antigens while minimizing systemic side effects. This technical guide provides an in-depth overview of the Prothis compound mechanism, a summary of key preclinical data, representative experimental protocols, and visualizations of the underlying biological and experimental processes.
The Prothis compound™ Core Mechanism: Conditional Activation
The Prothis compound™ platform is an evolution of Harpoon's this compound® technology. A standard this compound is a tri-specific molecule composed of three binding domains: one that engages a tumor-associated antigen on cancer cells, a second that binds to the CD3 receptor on T-cells to induce T-cell-mediated cytotoxicity, and a third that binds to human serum albumin to extend the molecule's half-life.[1]
The Prothis compound™ format introduces a prodrug strategy to this core structure. The anti-CD3 T-cell engaging domain is sterically hindered by a masking moiety. This mask is connected to the core molecule via a linker that contains a specific amino acid sequence susceptible to cleavage by tumor-associated proteases.[2]
In systemic circulation, the Prothis compound™ remains in an inactive, or "masked," state, preventing its binding to T-cells and subsequent T-cell activation.[3] Upon extravasation into the tumor microenvironment, the high concentration of specific proteases cleaves the linker, releasing the masking domain. This "unmasking" renders the anti-CD3 domain fully accessible, allowing the now-activated this compound to bind to T-cells and the tumor antigen, thereby initiating a localized and potent anti-tumor immune response.[2]
Figure 1: Mechanism of Prothis compound™ conditional activation.
Preclinical Data Summary
The Prothis compound™ platform has been validated through preclinical studies targeting several solid tumor antigens, including TROP2, ITGB6, and EpCAM. The data consistently demonstrate a significant reduction in T-cell engagement and cytotoxicity in the masked state, with potent activity restored upon protease cleavage.
In Vitro Activity
In vitro studies are crucial for demonstrating the conditional activity of the Prothis compound™ molecules. These assays typically involve comparing the binding and cytotoxic potential of the intact prodrug with the protease-activated form.
| Prothis compound™ Target | Assay Type | Result | Citation |
| General Platform | T-cell Binding | >500-fold blockage of binding to T-cells in intact form. | [3] |
| General Platform | T-cell Binding | >1000-fold attenuated binding to primary human T-cells in prodrug form. | |
| General Platform | T-cell Killing | ~500-fold reduced T-cell killing compared to active drug. | |
| TROP2 | T-cell Binding | >1000-fold improved binding to primary human T-cells after activation. | |
| TROP2 | T-cell Killing | ~100-fold improved T-cell killing compared to intact prodrug. | |
| ITGB6 | T-cell Binding | >1000-fold improved binding to human T-cells after activation. | |
| ITGB6 | T-cell Killing | ~100-fold improved T-cell killing compared to intact prodrug. |
Table 1: Summary of in vitro preclinical data for Prothis compound™ molecules.
In Vivo Efficacy
In vivo studies using humanized rodent tumor xenograft models have been employed to assess the anti-tumor activity and therapeutic index of Prothis compound™ candidates.
| Prothis compound™ Target | Animal Model | Dosing | Outcome | Citation |
| General Platform | Tumor-bearing mice | As low as 0.03 mg/kg | Complete tumor growth inhibition. | [3] |
| TROP2 | Human T-cell reconstituted immunodeficient mice with xenograft tumors (HCC70, CAL27, HPAFII) | As low as 30 µg/kg | Complete tumor regression. | |
| ITGB6 | Human T-cell reconstituted immunodeficient mice with xenograft tumors (HCC70, CAL27, HPAFII) | As low as 30 µg/kg | Complete tumor eradication. | |
| EpCAM | Humanized rodent tumor xenograft models | 10x higher than the minimal efficacious dose | Safely administered with durable tumor regression. |
Table 2: Summary of in vivo efficacy data for Prothis compound™ molecules.
Non-Human Primate (NHP) Toxicology and Pharmacokinetics
Studies in cynomolgus monkeys are critical for evaluating the safety profile and pharmacokinetic properties of Prothis compound™ molecules.
| Prothis compound™ Target | Animal Model | Dosing | Key Findings | Citation |
| General Platform | Non-human primates | N/A | Long serum half-life; confirms T-cells are not engaged by the prodrug form. | [3] |
| TROP2 | Cynomolgus monkeys | Well-tolerated up to 180 µg/kg. 540 µg/kg triggered on-target toxicity. | Favorable pharmacokinetics and safety profile at therapeutic doses. | |
| ITGB6 | Cynomolgus monkeys | Well-tolerated up to 540 µg/kg (highest dose tested). | Favorable pharmacokinetic and safety profiles. |
Table 3: Summary of non-human primate toxicology and pharmacokinetic data for Prothis compound™ molecules.
Signaling Pathways and Experimental Workflows
The mechanism of action of an activated Prothis compound™ culminates in the formation of an immunological synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis.
Figure 2: Signaling pathway initiated by an activated Prothis compound™.
The preclinical evaluation of a Prothis compound™ candidate follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Figure 3: General experimental workflow for Prothis compound™ evaluation.
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate Prothis compound™ molecules. These are intended as a guide and may require optimization for specific molecules and cell lines.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency and conditional activation of a Prothis compound™ molecule by measuring its ability to induce T-cell mediated killing of target tumor cells.
Materials:
-
Target tumor cell line expressing the antigen of interest.
-
Human peripheral blood mononuclear cells (PBMCs) or isolated primary human T-cells (effectors).
-
Complete RPMI-1640 medium with 10% FBS.
-
Prothis compound™ molecule (intact prodrug).
-
Activated Prothis compound™ molecule (pre-incubated with the relevant protease).
-
Control antibody (non-targeting this compound).
-
Relevant protease for activation (e.g., MMP-9, uPA).
-
96-well flat-bottom tissue culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Luminometer.
Procedure:
-
Target Cell Plating:
-
Harvest and count target cells.
-
Plate 1 x 10^4 target cells per well in a 96-well plate in 50 µL of assay medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Effector Cell Preparation:
-
Thaw and wash PBMCs or isolated T-cells.
-
Resuspend in assay medium at a concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1).
-
-
Prothis compound™ Preparation:
-
Prepare serial dilutions of the intact Prothis compound™ and the activated Prothis compound™ in assay medium.
-
-
Co-culture:
-
Add 25 µL of the effector cell suspension to the wells containing the target cells.
-
Add 25 µL of the Prothis compound™ dilutions to the appropriate wells.
-
Include controls: target cells only, target cells + effector cells (no Prothis compound™), and target cells + effector cells + control antibody.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells + effector cells only well))
-
Plot the dose-response curves and determine the EC50 values for the intact and activated Prothis compound™.
-
Humanized Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a Prothis compound™ molecule.
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
Human hematopoietic stem cells (CD34+) or PBMCs.
-
Tumor cell line expressing the target antigen.
-
Matrigel or similar basement membrane matrix.
-
Prothis compound™ molecule formulated in a suitable vehicle (e.g., sterile PBS).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Humanization of Mice:
-
For a stable engraftment model, irradiate NSG mice and intravenously inject with human CD34+ hematopoietic stem cells. Allow 10-12 weeks for immune system reconstitution.
-
For a transient model, inject mice with human PBMCs.
-
-
Tumor Implantation:
-
Harvest and count tumor cells.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each humanized mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the Prothis compound™ molecule or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) at the specified dose and schedule.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize mice and collect tumors for further analysis (e.g., histology, immune cell infiltration).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Perform statistical analysis to compare the anti-tumor efficacy of the Prothis compound™ treatment group to the vehicle control group.
-
Cynomolgus Monkey Toxicology and Pharmacokinetic Study
Objective: To assess the safety, tolerability, and pharmacokinetic profile of a Prothis compound™ molecule in a non-human primate model.
Materials:
-
Purpose-bred, experimentally naïve cynomolgus monkeys.
-
Prothis compound™ molecule formulated for intravenous administration.
-
Vehicle control.
-
Equipment for blood collection, clinical observations, and physiological measurements.
Procedure:
-
Acclimation and Baseline Measurements:
-
Acclimate animals to the study conditions.
-
Collect pre-dose blood samples for baseline hematology and clinical chemistry.
-
Conduct pre-dose physical examinations and record baseline body weight and vital signs.
-
-
Dose Administration:
-
Administer single or repeat doses of the Prothis compound™ molecule or vehicle control via intravenous infusion over a specified period.
-
Studies often employ a dose-escalation design.
-
-
Pharmacokinetic (PK) Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) to determine the concentration of the Prothis compound™ molecule over time.
-
Analyze plasma samples using a validated analytical method (e.g., ELISA).
-
-
Safety and Tolerability Monitoring:
-
Conduct daily clinical observations for any adverse reactions.
-
Monitor body weight, food consumption, and vital signs regularly.
-
Collect blood samples for hematology and clinical chemistry at specified intervals.
-
Monitor for cytokine release syndrome by measuring plasma cytokine levels.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
Data Analysis:
-
Analyze PK data to determine key parameters such as Cmax, AUC, and half-life.
-
Evaluate toxicology data for any dose-dependent adverse effects.
-
Determine the maximum tolerated dose (MTD) or no-observed-adverse-effect-level (NOAEL).
-
Conclusion
The Prothis compound™ prodrug platform offers a promising strategy to enhance the therapeutic index of T-cell engagers for the treatment of solid tumors. By restricting activation to the tumor microenvironment, this technology has the potential to unlock a wider range of tumor-associated antigens for therapeutic targeting, with a reduced risk of systemic toxicities. The preclinical data generated to date for various Prothis compound™ candidates support the validity of this approach, demonstrating a clear differentiation between the inactive prodrug and the highly potent, tumor-activated form. Further clinical development will be crucial to fully realize the therapeutic potential of this innovative platform for cancer patients.
References
TriTAC-XR Platform: A Technical Guide to Controlled T-Cell Activation for Enhanced Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the TriTAC-XR platform, a novel, extended-release T-cell engager technology designed to mitigate the risk of Cytokine Release Syndrome (CRS) while maintaining potent anti-tumor activity. By employing a prodrug strategy, this compound-XR offers a promising approach to improving the therapeutic index of T-cell-based immunotherapies.
Core Concept: Temporally Controlled T-Cell Activation
The fundamental principle of the this compound-XR platform is the controlled, gradual activation of T-cells.[1] Unlike conventional T-cell engagers that are fully active upon administration and can lead to a rapid and excessive release of cytokines (a "cytokine storm"), this compound-XR molecules are administered in an inactive prodrug state.[2][3] This innovative design aims to avoid the high peak drug concentrations (Cmax) that are often associated with dose-limiting toxicities, thereby widening the therapeutic window.[3]
The platform is engineered to release the active T-cell engager in a slow and sustained manner within the systemic circulation.[1][4][3] This extended-release mechanism is designed to mimic the more favorable pharmacokinetic profile of subcutaneous dosing, which is known to reduce Cmax and mitigate CRS, but without the potential for increased immunogenicity associated with subcutaneous administration.[4][3]
Mechanism of Action: A Protease-Cleavable Mask
The this compound-XR platform achieves its controlled activation through a sophisticated molecular design. The core of this technology is the reversible masking of the T-cell engaging domain.
A this compound-XR molecule consists of a standard Tri-specific T-cell Activating Construct (this compound) with a crucial modification: a peptide mask is attached to the anti-CD3ε domain via a protease-cleavable linker.[4][3] The anti-CD3ε domain is responsible for binding to and activating T-cells. The peptide mask sterically hinders this interaction, rendering the molecule inert upon administration.[4][3]
Once in the systemic circulation, the linker is designed to be cleaved by ubiquitously present systemic proteases at a predetermined rate.[1][4][3] This cleavage event releases the mask, exposing the anti-CD3ε domain and converting the inactive prodrug into its fully active T-cell engaging form. This gradual activation leads to a slow build-up of the active drug, resulting in a lower Cmax and a reduced Cmax/Cmin ratio.[4][3]
Preclinical Data: Reduced Cytokine Release with Maintained Efficacy
Preclinical studies in non-human primates (cynomolgus monkeys) have demonstrated the potential of the this compound-XR platform to mitigate cytokine release while preserving the desired pharmacodynamic effect of target cell depletion.[3][5]
In Vivo Studies in Cynomolgus Monkeys
Studies involving this compound-XR molecules targeting various antigens, including FLT3, CD19, and CD20, have consistently shown a significant reduction in cytokine induction compared to their constitutively active this compound counterparts.[6]
A key finding from a study with an FLT3-targeting this compound-XR was a 100-fold reduction in cytokine release compared to a conventional FLT3-targeting this compound, while achieving comparable depletion of FLT3-expressing cells. Similarly, a CD20-targeting this compound-XR administered weekly demonstrated complete B-cell depletion with substantially lower cytokine levels.[6]
Table 1: Summary of Preclinical In Vivo Data in Cynomolgus Monkeys
| Target Antigen | This compound Format | Key Findings | Reference |
| FLT3 | This compound-XR vs. This compound | ~100-fold reduction in cytokine release with comparable depletion of FLT3-expressing cells. | |
| CD19 | This compound-XR vs. This compound | Similar pharmacodynamic effects with significantly lower cytokine levels. | [6] |
| CD20 | This compound-XR (repeat dose) vs. This compound | Complete B-cell depletion with substantially lower cytokine levels. | [6] |
Note: Specific quantitative values for cytokine concentrations were not available in the reviewed public disclosures.
In Vitro Characterization
In vitro assays have confirmed the intended mechanism of the this compound-XR platform. Compared to their unmasked counterparts, this compound-XR molecules exhibit markedly reduced binding to recombinant CD3ε protein and primary T-cells.[4][3] Consequently, their potency in functional T-cell-dependent cellular cytotoxicity (TDCC) assays is significantly lower in the prodrug form.[4][3]
Table 2: In Vitro Characteristics of this compound-XR Prodrugs
| Assay | Observation | Consequence | Reference |
| Binding to recombinant CD3ε and primary T-cells | Markedly reduced | Prevents premature T-cell activation | [4][3] |
| T-cell-dependent cellular cytotoxicity (TDCC) | Reduced potency | Confirms inactive state of the prodrug | [4][3] |
Experimental Protocols
Detailed, specific protocols for the experiments conducted by Harpoon Therapeutics are proprietary. However, this section provides generalized methodologies for the key assays used to characterize the this compound-XR platform, based on standard industry practices.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay evaluates the ability of a T-cell engager to mediate the killing of target cells by T-cells.
Objective: To measure the cytotoxic potential of this compound-XR molecules before and after activation.
Generalized Protocol:
-
Cell Culture:
-
Target cells (e.g., a tumor cell line expressing the antigen of interest) are cultured to logarithmic growth phase.
-
Effector T-cells are isolated from healthy human donors (Peripheral Blood Mononuclear Cells - PBMCs) and may be cultured and expanded.
-
-
Co-culture:
-
Target cells are seeded in 96-well plates.
-
Effector T-cells are added at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
This compound-XR (prodrug and in vitro activated forms) and control this compound molecules are added in a serial dilution.
-
-
Incubation: The co-culture is incubated for a defined period (e.g., 24-72 hours) at 37°C and 5% CO2.
-
Cytotoxicity Measurement:
-
Cell viability is assessed using methods such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Chromium-51 Release Assay: Measures the release of radioactive chromium from pre-labeled target cells.
-
Luciferase-based Assays: Uses target cells engineered to express luciferase, with a decrease in luminescence indicating cell death.
-
Flow Cytometry: Staining with viability dyes (e.g., Propidium Iodide or 7-AAD) to quantify dead target cells.
-
-
-
Data Analysis: The percentage of specific lysis is calculated for each concentration of the T-cell engager, and EC50 values are determined.
In Vivo Cynomolgus Monkey Studies
These studies are crucial for evaluating the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of this compound-XR molecules in a relevant animal model.
Objective: To assess cytokine release, target cell depletion, and the pharmacokinetic profile of this compound-XR in non-human primates.
Generalized Protocol:
-
Animal Model: Naive, healthy cynomolgus monkeys are used.
-
Dosing:
-
Animals are administered a single intravenous dose of either this compound-XR or a control this compound molecule.
-
Dose levels are determined based on in vitro potency and desired therapeutic range.
-
-
Sample Collection:
-
Blood samples are collected at multiple time points post-administration.
-
Plasma is isolated for PK and cytokine analysis.
-
Peripheral blood mononuclear cells (PBMCs) are isolated for pharmacodynamic analysis (target cell quantification).
-
-
Pharmacokinetic (PK) Analysis:
-
Concentrations of the this compound-XR prodrug and the active this compound are measured over time using methods like ELISA to determine key PK parameters (Cmax, Cmin, half-life).[6]
-
-
Pharmacodynamic (PD) Analysis:
-
Target cell populations (e.g., B-cells, FLT3+ cells) in the blood are quantified using flow cytometry.
-
-
Cytokine Analysis:
-
A panel of relevant cytokines (e.g., IL-2, IL-6, IFN-γ, TNF-α) are measured in plasma samples using multiplex immunoassays (e.g., Luminex).
-
-
Data Analysis: PK profiles, changes in target cell counts, and cytokine levels are compared between the this compound-XR and control groups.
Conclusion and Future Directions
The this compound-XR platform represents a significant advancement in T-cell engager technology, directly addressing the critical challenge of cytokine release syndrome. By incorporating a protease-cleavable mask, this platform enables a controlled and sustained release of the active therapeutic, leading to a more favorable safety profile without compromising efficacy, as demonstrated in preclinical models.
This technology holds the potential to:
-
Improve the safety and tolerability of T-cell engager therapies.
-
Enable higher and more effective dosing .
-
Expand the application of T-cell engagers to a broader range of hematological and solid tumors, and potentially non-oncology indications such as autoimmune diseases.
Further clinical development will be crucial to validate these promising preclinical findings in human patients and to fully realize the therapeutic potential of the this compound-XR platform.
References
- 1. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 2. Harpoon Therapeutics Presents Data on its this compound-XR Platform [drug-dev.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Harpoon Therapeutics Presents Preclinical Data for this compound-XR Platform that Supports Potential for Improved Safety by Minimizing Cytokine Release Syndrome - BioSpace [biospace.com]
- 6. Harpoon Therapeutics : AACR 2022 this compound XR | MarketScreener [marketscreener.com]
Understanding Ternary Complex Formation in Tri-specific T-cell Activating Constructs (TriTACs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) represent a significant advancement in the field of cancer immunotherapy. These engineered protein constructs are designed to redirect the body's own T-cells to recognize and eliminate tumor cells. The core of their mechanism lies in the formation of a stable and productive ternary complex, bringing a T-cell, a tumor cell, and the TriTAC molecule itself into close proximity. This guide provides an in-depth technical overview of the principles governing ternary complex formation in TriTACs, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes involved.
TriTACs are single polypeptide chains composed of three distinct binding domains: one that binds to a tumor-associated antigen (TAA) on the cancer cell surface, a second that engages the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex, and a third that binds to human serum albumin (HSA) to extend the molecule's in vivo half-life.[1][2] This tri-specific design not only facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell but also offers pharmacological advantages over earlier generations of T-cell engagers, such as bispecific T-cell engagers (BiTEs).[1]
The Ternary Complex: The Heart of this compound Function
The formation of the ternary complex is the pivotal event that initiates the cascade of T-cell activation and subsequent tumor cell lysis. This complex is formed when a this compound molecule simultaneously binds to a TAA on a cancer cell and the CD3 receptor on a T-cell.[3] This bridging action effectively creates an artificial synapse, triggering T-cell activation, proliferation, and the release of cytotoxic granules that induce apoptosis in the target tumor cell.[1][2]
Key Components and Their Interactions
-
Tumor-Associated Antigen (TAA) Binding Domain: This domain, often a single-domain antibody (sdAb), provides the specificity of the this compound for the cancer cells. The affinity of this domain for its target TAA is a critical parameter influencing the potency of the this compound.
-
CD3ε Binding Domain: Typically a single-chain variable fragment (scFv), this domain engages the T-cell. The affinity for CD3ε is carefully modulated to ensure efficient T-cell activation without inducing off-target toxicities.[4]
-
Human Serum Albumin (HSA) Binding Domain: This sdAb domain reversibly binds to HSA, a long-lived protein in the bloodstream. This interaction significantly extends the serum half-life of the this compound molecule, allowing for less frequent dosing regimens compared to non-half-life-extended formats.[1][5]
Quantitative Analysis of this compound Binding and Activity
The efficacy of a this compound is determined by a combination of factors, including its binding affinities to its three targets and its ability to induce T-cell-mediated cytotoxicity. These parameters are quantified using various biophysical and cell-based assays.
Binding Affinities (KD)
The equilibrium dissociation constant (KD) is a measure of the binding affinity between two molecules. A lower KD value indicates a stronger binding affinity. The binding affinities of TriTACs to their respective targets are crucial for their biological activity.
| This compound Molecule | Target Antigen | Binding Affinity (KD) to Target Antigen (nM) | Binding Affinity (KD) to CD3ε (nM) | Binding Affinity (KD) to HSA (nM) | Reference |
| HPN424 | PSMA | 0.4 - 55 (configuration dependent) | Not Specified | Not Specified | [6] |
| HPN217 | BCMA | 5.5 | 17 | 6 | |
| HPN536 | Mesothelin | Not Specified | Not Specified | Not Specified | [7][8] |
| HPN328 | DLL3 | Similar to cynomolgus monkey DLL3 | Similar to cynomolgus monkey CD3ε | Similar to cynomolgus monkey albumin | [1] |
In Vitro Cytotoxicity (EC50)
The half-maximal effective concentration (EC50) represents the concentration of a drug that induces a response halfway between the baseline and maximum. In the context of TriTACs, it typically refers to the concentration required to achieve 50% of the maximum tumor cell lysis in a T-cell dependent cellular cytotoxicity (TDCC) assay.
| This compound Molecule | Target Cell Line(s) | EC50 for Cytotoxicity (nM) | Reference |
| HPN424 | PSMA-expressing prostate cancer cells | Picomolar range | [6] |
| HPN217 | BCMA-expressing multiple myeloma cells | 0.05 - 0.7 | [9] |
| HPN536 | Mesothelin-expressing cancer cells | 0.14 - 9.0 pM (for T-cell activation markers) | [10] |
| HPN328 | DLL3-expressing SCLC cell lines | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
The formation of the this compound-mediated ternary complex initiates a signaling cascade within the T-cell, leading to its activation and the execution of its cytotoxic function. Understanding this pathway and the experimental workflows used to study it is crucial for the development and optimization of these therapeutics.
This compound-Induced T-cell Signaling Pathway
Caption: this compound-mediated ternary complex formation triggers TCR signaling, leading to the activation of downstream pathways (NFAT, NF-κB, AP-1), cytokine release, and ultimately, tumor cell lysis.
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the preclinical characterization of a this compound molecule, encompassing biophysical, cell-based, and in vivo assays.
Detailed Experimental Protocols
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the ability of a this compound to induce T-cell-mediated killing of target tumor cells.[11][12]
Materials:
-
Target tumor cells (expressing the TAA of interest)
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound molecule
-
Assay medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Target Cell Plating: Seed target cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood.
-
Co-culture Setup:
-
Prepare serial dilutions of the this compound molecule in assay medium.
-
Remove the culture medium from the target cells.
-
Add the effector cells to the target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add the this compound dilutions to the co-culture. Include controls with no this compound and with a non-targeting control this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration using the following formula: % Specific Lysis = 100 x (1 - (Luminescence of experimental well / Luminescence of target cells only well))
-
Plot the % specific lysis against the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technology used to measure real-time biomolecular interactions and determine kinetic parameters (ka, kd) and affinity (KD).[13][14]
Materials:
-
BLI instrument (e.g., Octet® system)
-
Biosensors (e.g., anti-human IgG Fc capture, streptavidin)
-
This compound molecule
-
Recombinant target antigen, CD3ε, and HSA proteins
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well or 384-well microplates
Protocol:
-
Biosensor Hydration: Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Ligand Immobilization:
-
Immobilize the ligand (e.g., recombinant TAA-Fc fusion protein) onto the biosensor surface. For streptavidin biosensors, a biotinylated ligand is used.
-
-
Baseline: Establish a stable baseline by dipping the biosensors into assay buffer.
-
Association: Move the biosensors to wells containing serial dilutions of the analyte (the this compound molecule) and measure the association for a defined period.
-
Dissociation: Transfer the biosensors back to the baseline buffer wells and measure the dissociation of the analyte.
-
Regeneration (optional): If the biosensors are to be reused, perform a regeneration step according to the manufacturer's instructions to remove the bound analyte.
-
Data Analysis:
-
The instrument software is used to process the raw data.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Conclusion
The formation of a stable and productive ternary complex is the cornerstone of this compound-mediated anti-tumor activity. A thorough understanding of the biophysical principles governing this interaction, coupled with robust in vitro and in vivo characterization, is essential for the successful development of these promising immunotherapeutic agents. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to effectively evaluate and advance novel this compound candidates. The continued exploration of the structure-activity relationships within the ternary complex will undoubtedly lead to the design of next-generation T-cell engagers with enhanced efficacy and safety profiles.
References
- 1. | BioWorld [bioworld.com]
- 2. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Harpoon Therapeutics Presents Preclinical Data for HPN328, [globenewswire.com]
- 4. naspcc.org [naspcc.org]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Harpoon Therapeutics Provides Progress Update for this compound® Clinical Programs and Prothis compound™ Platform - BioSpace [biospace.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Homogeneous Dual-cell Based T-cell Dependent Cellular Cytotoxicity Assays - Sharing Science Solutions [ondemand.casss.org]
- 13. Characterization of antibody-antigen interactions using biolayer interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics of Biolayer Interferometry (BLI) | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes & Protocols: Designing a Tri-specific T-cell Activating Construct (TriTAC) for a Novel Tumor Antigen
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell engaging therapies have revolutionized cancer treatment by redirecting the patient's own T-cells to recognize and eliminate tumor cells.[1][2] Tri-specific T-cell Activating Constructs (TriTACs) are an advanced class of T-cell engagers designed for improved efficacy, safety, and pharmacokinetic properties, particularly for the treatment of solid tumors.[3][4]
A TriTAC is a single-chain protein construct typically comprising three key domains:
-
Tumor Antigen Binding Domain: Engages a specific antigen on the surface of cancer cells.
-
T-cell Engagement Domain: Binds to the CD3 receptor on T-cells, initiating their activation.[1]
-
Half-life Extension Domain: Commonly an albumin-binding domain, which prolongs the construct's circulation time in the body.[5][6]
This modular design allows for the formation of a productive immune synapse between a T-cell and a tumor cell, leading to potent, targeted cytotoxicity.[1][6] The development of a successful this compound hinges on the identification of a suitable novel tumor antigen and the careful engineering of the trispecific molecule. These application notes provide a comprehensive workflow and detailed protocols for the design and preclinical validation of a this compound targeting a novel tumor antigen.
Workflow for this compound Design and Development
The overall process for developing a novel this compound can be broken down into four main stages: Antigen Discovery and Validation, this compound Design and Construction, In Vitro Validation, and In Vivo Preclinical Evaluation.
References
- 1. What this compound are being developed? [synapse.patsnap.com]
- 2. How many FDA approved this compound are there? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 6. For what indications are this compound being investigated? [synapse.patsnap.com]
Protocol for In Vitro Efficacy Testing of Tri-specific T-cell Activating Constructs (TriTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell activating constructs (TriTACs) are engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells. These constructs typically possess three binding domains: one targeting a tumor-associated antigen (TAA), a second engaging the CD3 epsilon subunit of the T-cell receptor (TCR) complex to activate T-cells, and a third domain that binds to human serum albumin (HSA) to extend the molecule's serum half-life. The assessment of TriTAC efficacy in vitro is a critical step in the preclinical development process, providing essential data on their potency, specificity, and safety profile before advancing to in vivo studies.
This document provides detailed protocols for the key in vitro assays used to evaluate the efficacy of TriTACs: T-cell dependent cellular cytotoxicity (TDCC), cytokine release, and T-cell activation.
Signaling Pathway of this compound-Mediated T-cell Activation
TriTACs facilitate the formation of a cytolytic synapse between a T-cell and a tumor cell. The engagement of the CD3 part of the T-cell receptor by the this compound initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity against the target tumor cell.
Caption: this compound-mediated T-cell activation signaling pathway.
Experimental Protocols
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay quantifies the ability of a this compound to induce T-cell-mediated killing of target tumor cells.
Experimental Workflow:
Caption: Workflow for the T-Cell Dependent Cellular Cytotoxicity (TDCC) assay.
Methodology:
-
Cell Preparation:
-
Target Cells: Culture tumor cell lines expressing the target antigen to mid-log phase. Harvest, wash, and resuspend in assay medium (e.g., RPMI 1640 + 10% FBS) at a concentration of 2 x 10^5 cells/mL.
-
Effector Cells: Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection kits. Resuspend the purified T-cells in assay medium at a concentration appropriate for the desired effector-to-target (E:T) ratio (e.g., 2 x 10^6 cells/mL for a 10:1 E:T ratio).
-
-
Assay Setup (96-well plate format):
-
Prepare serial dilutions of the this compound and a negative control this compound (e.g., targeting a non-relevant antigen like GFP) in assay medium.
-
Add 50 µL of the target cell suspension to each well (10,000 cells/well).
-
Add 50 µL of the T-cell suspension to each well (100,000 cells/well for a 10:1 E:T ratio).
-
Add 100 µL of the this compound dilutions to the appropriate wells.
-
Include control wells:
-
Target cells only (for maximum lysis signal with lysis buffer).
-
Target cells with T-cells, no this compound (for baseline killing).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 to 72 hours.
-
-
Measurement of Cell Lysis:
-
Cell lysis can be quantified using various methods, such as:
-
LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the supernatant using a commercially available kit.
-
ATP-based Assay (e.g., CellTiter-Glo®): Measure the amount of ATP present in viable cells.[1]
-
Fluorescence-based Assay: Pre-label target cells with a fluorescent dye (e.g., Calcein AM) and measure the loss of fluorescence upon cell death.
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the percentage of specific lysis against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value (the concentration of this compound that induces 50% of the maximum specific lysis).
-
Data Presentation:
| This compound Molecule | Target Cell Line | E:T Ratio | EC50 (pM) | Reference |
| HPN424 (anti-PSMA) | LNCaP | 10:1 | 0.22 - 1.5 | [1] |
| HPN536 (anti-MSLN) | OVCAR3 | 10:1 | 1.3 - 2.5 | [2][3] |
| EGFR this compound | 22Rv1 | 10:1 | 7 - 54 | [1] |
Cytokine Release Assay
This assay measures the release of cytokines from T-cells upon activation by the this compound, which is crucial for assessing the potential for cytokine release syndrome (CRS).
Experimental Workflow:
Caption: Workflow for the Cytokine Release Assay.
Methodology:
-
Assay Setup:
-
Set up the co-culture of target cells, T-cells, and this compound dilutions as described in the TDCC assay protocol.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Measure the concentrations of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10 in the collected supernatants.
-
Commonly used methods include:
-
ELISA (Enzyme-Linked Immunosorbent Assay): For measuring individual cytokines.
-
Multiplex Bead-based Assay (e.g., Luminex): For simultaneous measurement of multiple cytokines.
-
-
-
Data Analysis:
-
Plot the cytokine concentration against the log of the this compound concentration to generate dose-response curves.
-
Data Presentation:
| This compound Molecule | Target Cell Line | Cytokine | Peak Concentration (pg/mL) at saturating this compound concentration |
| HPN536 | OVCAR8 | IFN-γ | ~4000 |
| HPN536 | OVCAR8 | TNF-α | ~1500 |
Note: Actual concentrations can vary significantly depending on the donor T-cells and specific experimental conditions.
T-cell Activation Assay
This assay evaluates the upregulation of activation markers on the surface of T-cells following engagement by the this compound.
Experimental Workflow:
Caption: Workflow for the T-cell Activation Assay.
Methodology:
-
Assay Setup:
-
Set up the co-culture of target cells, T-cells, and this compound dilutions as described in the TDCC assay protocol.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Cell Staining:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer (e.g., PBS + 2% FBS).
-
Stain the cells with a cocktail of fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69 for early activation, CD25 for late activation).[4][5][6][7][8]
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry:
-
Acquire the stained cell samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD3+ T-cell population, and further on CD4+ and CD8+ subsets.
-
Determine the percentage of CD69+ and CD25+ cells within each T-cell subset for each this compound concentration.
-
Plot the percentage of activated T-cells against the log of the this compound concentration and determine the EC50 for T-cell activation.
-
Data Presentation:
| This compound Molecule | Target Cell Line | T-cell Activation Marker | EC50 (pM) | Reference |
| HPN536 | OVCAR8 | CD69 | 0.14 - 9.0 | [3] |
| HPN536 | OVCAR8 | CD25 | 0.14 - 9.0 | [3] |
Conclusion
The in vitro assays described in this document provide a robust framework for the preclinical evaluation of this compound efficacy. By systematically assessing T-cell dependent cytotoxicity, cytokine release, and T-cell activation, researchers can gain critical insights into the potency and potential safety of novel this compound candidates, enabling informed decisions for further drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CD25 and CD69 induction by α4β1 outside-in signalling requires TCR early signalling complex proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
Application Notes and Protocols: T-cell Dependent Cellular Cytotoxicity (TDCC) Assays for Tri-specific T-cell Activating Constructs (TriTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) are an innovative class of engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells.[1] These molecules typically possess three binding domains: one targeting a tumor-associated antigen, a second engaging the CD3 receptor on T-cells to activate them, and a third, often an albumin-binding domain, to extend the molecule's serum half-life.[1][2][3] The formation of this tri-specific complex creates an immunological synapse, leading to T-cell activation, proliferation, and potent, targeted cytotoxicity against malignant cells.[4]
T-cell dependent cellular cytotoxicity (TDCC) assays are crucial in vitro methods for evaluating the potency and efficacy of TriTACs.[5][6] These assays co-culture T-cells with tumor target cells in the presence of a TriTAC and measure the resulting target cell lysis.[5][6] This document provides detailed protocols for three common TDCC assay formats: Luciferase-based, Flow Cytometry-based, and Real-time IncuCyte-based assays. It also includes representative data for key this compound molecules and diagrams illustrating the mechanism of action and experimental workflows.
Mechanism of Action of TriTACs in TDCC
TriTACs facilitate the formation of a cytolytic synapse between a T-cell and a tumor cell. This interaction triggers a signaling cascade within the T-cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which in turn induce apoptosis in the target tumor cell.
Caption: Mechanism of this compound-mediated T-cell engagement and tumor cell killing.
T-Cell Activation Signaling Pathway
Upon engagement of the CD3 complex by a this compound, a cascade of intracellular signaling events is initiated within the T-cell. This process, independent of traditional MHC-TCR interaction, leads to the activation of key transcription factors and the subsequent expression of cytotoxic effectors and cytokines.
Caption: Simplified T-cell activation signaling pathway initiated by TriTACs.
Experimental Protocols
I. Luciferase-Based TDCC Assay
This method provides a high-throughput-compatible, sensitive readout of cytotoxicity by measuring the viability of target cells engineered to express luciferase.
Principle: A decrease in the number of viable target cells results in a proportional decrease in luciferase activity, which is quantified by adding a luciferin (B1168401) substrate and measuring the resulting luminescence.
Caption: Workflow for a luciferase-based TDCC assay.
Materials:
-
Target tumor cell line stably expressing firefly luciferase
-
Effector T-cells (e.g., isolated from healthy donor PBMCs)
-
This compound therapeutic and controls
-
Assay medium (e.g., RPMI + 10% FBS)
-
96-well or 384-well white, flat-bottom plates
-
Luminescence detection reagent (e.g., CellTiter-Glo®, Steady-Glo®)
-
Luminometer plate reader
Protocol:
-
Cell Preparation:
-
Culture luciferase-expressing target cells to ~80% confluency. Harvest and resuspend in assay medium to the desired concentration.
-
Isolate T-cells from healthy donor PBMCs using a T-cell isolation kit. Resuspend in assay medium.
-
-
Assay Plating: [7]
-
In a 96-well plate, add 50 µL of target cells (e.g., 10,000 cells/well).
-
Add 40 µL of T-cells to achieve the desired effector-to-target (E:T) ratio (e.g., 10:1, which would be 100,000 T-cells/well).[7]
-
Add 10 µL of 10X concentrated this compound serial dilutions.
-
Include control wells:
-
Target cells only (Maximum luminescence)
-
Target cells + T-cells without this compound (Baseline killing)
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[8]
-
-
Luminescence Reading:
-
Equilibrate the plate and luminescence reagent to room temperature.
-
Add the luminescence reagent to each well according to the manufacturer's instructions (e.g., 100 µL/well).
-
Mix on an orbital shaker for 2-5 minutes to induce cell lysis.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = (1 - (RLU_experimental - RLU_spontaneous) / (RLU_max - RLU_spontaneous)) * 100
-
RLU_experimental: Signal from Target + T-cells + this compound
-
RLU_spontaneous: Signal from Target + T-cells (no this compound)
-
RLU_max: Signal from Target cells only
-
-
Plot the percentage of specific lysis against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.[9]
-
II. Flow Cytometry-Based TDCC Assay
This method allows for the direct quantification of dead and live target cells and can also be used to assess T-cell activation markers simultaneously.
Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE). After co-culture, a viability dye (e.g., 7-AAD or propidium (B1200493) iodide) is added. Flow cytometry is used to distinguish the target cell population and quantify the percentage of dead (viability dye-positive) target cells.
Caption: Workflow for a flow cytometry-based TDCC assay.
Materials:
-
Target tumor cell line
-
Effector T-cells
-
This compound therapeutic and controls
-
Cell proliferation dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25) (optional)
-
96-well U-bottom plates
-
FACS buffer (PBS + 2% FBS)
-
Flow cytometer
Protocol:
-
Target Cell Labeling:
-
Harvest target cells and label with CFSE according to the manufacturer's protocol.
-
Wash the cells thoroughly to remove excess dye and resuspend in assay medium.
-
-
Assay Plating:
-
Plate labeled target cells, T-cells, and this compound dilutions in a 96-well U-bottom plate as described in the luciferase assay protocol.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Staining and Acquisition: [10]
-
Harvest cells from each well into a new 96-well V-bottom plate or FACS tubes.
-
Wash cells with FACS buffer.
-
(Optional) Stain for T-cell activation markers with fluorescently labeled antibodies for 30 minutes on ice.
-
Wash cells again with FACS buffer.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD).
-
Acquire samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CFSE-positive target cell population.
-
Within the target cell gate, quantify the percentage of dead cells (7-AAD positive).
-
Calculate the percentage of specific cytotoxicity.
-
(Optional) Gate on the T-cell population to analyze the expression of activation markers.
-
III. Real-Time IncuCyte-Based TDCC Assay
This method provides kinetic analysis of cytotoxicity by continuously monitoring target cell death in real-time.
Principle: Target cells are co-cultured with T-cells and a this compound in the presence of a cell-impermeable DNA dye (e.g., IncuCyte® Cytotox Red Reagent). As target cells are killed, their membranes become permeable, allowing the dye to enter and stain the nucleus. The IncuCyte system captures images over time, and the software quantifies the number of fluorescent (dead) cells.
Materials:
-
Target tumor cell line (can be fluorescently labeled for confluence measurement)
-
Effector T-cells
-
This compound therapeutic and controls
-
IncuCyte® Cytotox Reagent (e.g., Red or Green)
-
96-well flat-bottom plate
-
IncuCyte® Live-Cell Analysis System
Protocol: [11]
-
Assay Plating:
-
Plate target cells in a 96-well plate (100 µL/well). Allow adherent cells to attach for several hours.
-
Prepare a 4X solution of the this compound dilutions and a 4X solution of the IncuCyte® Cytotox Reagent in assay medium.
-
Add 50 µL of the 4X this compound solution to the appropriate wells.
-
Add 50 µL of the 4X Cytotox Reagent solution to all wells containing cells.
-
Add 100 µL of T-cells to achieve the desired E:T ratio.
-
-
Image Acquisition:
-
Place the plate inside the IncuCyte® system.
-
Set up the imaging schedule to acquire phase-contrast and fluorescent images every 1-2 hours for the duration of the experiment (e.g., 72 hours).
-
-
Data Analysis: [9]
-
Use the IncuCyte® software to analyze the images. The software will count the number of fluorescent objects (dead target cells) per well over time.
-
Plot the number of dead cells over time for each concentration of the this compound.
-
The rate of killing and the maximum percentage of cytotoxicity can be determined from these kinetic curves.
-
EC50 values can be calculated at a specific time point by plotting the percentage of cytotoxicity against the log of the this compound concentration.
-
Data Presentation
The following tables summarize representative quantitative data for various TriTACs in TDCC and related assays.
Table 1: In Vitro Cytotoxicity of HPN424 (PSMA-targeting this compound)
| Target Cell Line | Target Antigen | E:T Ratio | Assay Duration | EC50 (pM) for Cytotoxicity | Reference |
| 22Rv1 | PSMA | 10:1 | 48 hours | 1-9 (depending on configuration) | [5] |
| LNCaP | PSMA | 10:1 | 48 hours | ~5 | [5] |
| C4-2 | PSMA | 10:1 | 48 hours | ~10 | [5] |
Table 2: In Vitro T-Cell Activation by HPN424
| Target Cell Line | Metric | E:T Ratio | EC50 (pM) | Reference |
| LNCaP | CD69 Expression | 10:1 | ~20 | [5] |
| LNCaP | CD25 Expression | 10:1 | ~30 | [5] |
| LNCaP | IFN-γ Release | 10:1 | ~50 | [5] |
| LNCaP | TNF-α Release | 10:1 | ~40 | [5] |
Table 3: In Vitro Cytotoxicity of HPN328 (DLL3-targeting this compound)
| Target Cell Line | Target Antigen | E:T Ratio | Assay Duration | Potency Description | Reference |
| SCLC Cell Lines | DLL3 | Not Specified | Not Specified | Potent, dose-dependent killing | [2][3] |
| NCI-H82 | DLL3 | Not Specified | Not Specified | Induces T-cell recruitment and anti-tumor activity | [2][3] |
Table 4: Clinical Activity of TriTACs
| This compound | Target | Indication | Key Clinical Findings | Reference |
| HPN424 | PSMA | mCRPC | PSA declines (-3.8% to -76%); reduction in CTCs; confirmed partial response. | [12][13][14] |
| HPN328 | DLL3 | SCLC & Neuroendocrine Tumors | Reduction in target lesion diameter in 39% of patients; manageable safety profile. | [15][16] |
| HPN217 | BCMA | Multiple Myeloma | Objective response rate up to 77% in highest dose cohorts. | [1] |
Conclusion
TDCC assays are indispensable tools for the preclinical evaluation of TriTACs and other T-cell engagers. The choice of assay format—luciferase, flow cytometry, or real-time imaging—depends on the specific requirements of the study, such as throughput, the need for kinetic data, or the desire to analyze multiple parameters simultaneously. The protocols and data presented here provide a comprehensive guide for researchers to effectively characterize the cytotoxic potential and mechanism of action of novel this compound therapeutics.
References
- 1. What this compound are being developed? [synapse.patsnap.com]
- 2. HPN328, a Trispecific T Cell–Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stepping forward: T-cell redirecting bispecific antibodies in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 7. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sartorius.com [sartorius.com]
- 12. urotoday.com [urotoday.com]
- 13. Harpoon Therapeutics Presents Updated Interim Clinical Data for the PSMA-Targeting this compound HPN424 [drug-dev.com]
- 14. Study of HPN424 in Patients With Advanced Prostate Cancer [clin.larvol.com]
- 15. onclive.com [onclive.com]
- 16. "Interim results of an ongoing phase 1/2a study of HPN328, a tri-specif" by Melissa Lynne Johnson, Rachel E Sanborn et al. [digitalcommons.providence.org]
Application Notes and Protocols for TriTACs in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Tri-specific T-cell Activating Constructs (TriTACs) in preclinical cancer research. TriTACs are an innovative class of engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells, offering a promising therapeutic strategy.[1]
Introduction to TriTACs
Tri-specific T-cell Activating Constructs (TriTACs) are single polypeptide molecules with three distinct binding domains.[2][3] This design allows them to simultaneously engage:
-
A tumor-associated antigen (TAA) on the surface of a cancer cell.
-
The CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on a T-cell.[2][4]
-
Human serum albumin (HSA) to extend the molecule's serum half-life.[2][4][5]
This tri-specific binding facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis.[1][6] The modular nature of the TriTAC platform allows for the rapid development of constructs targeting different tumor antigens.[1][6]
Mechanism of Action
The fundamental mechanism of action for a this compound involves bridging a T-cell and a tumor cell. This engagement leads to the activation of the T-cell's cytotoxic machinery, resulting in the targeted killing of the cancer cell. The binding to serum albumin significantly prolongs the in vivo stability and therapeutic window of the molecule.[1]
Preclinical Data Summary of Key TriTACs
Several this compound molecules are currently in preclinical and clinical development for various cancer indications.[1][7] Below is a summary of preclinical data for some of these candidates.
| This compound Candidate | Target Antigen | Cancer Indication | Preclinical Model(s) | Key Findings |
| HPN328 | DLL3 | Small Cell Lung Cancer (SCLC), Neuroendocrine Prostate Cancer | SCLC xenograft models, Cynomolgus monkeys | Eradicated subcutaneous tumors in xenograft models. Well-tolerated in monkeys with a pharmacokinetic profile supporting weekly dosing.[2][8] In neuroendocrine prostate cancer models, it led to tumor reduction and prolonged survival.[9] |
| HPN217 | BCMA | Multiple Myeloma | Preclinical models | Shows promising nanomolar potency in vitro by effectively directing T-cells to target BCMA-positive cells.[1] |
| HPN424 | PSMA | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | LNCaP cells, mouse tumor models | Showed EC50 values for target cell lysis of 10 pM. In vivo studies demonstrated significant tumor growth inhibition.[4][5] |
| HPN536 | Mesothelin | Ovarian and Pancreatic Cancers | Preclinical models | Currently in Phase 1/2a trials.[10] |
| EGFR this compound | EGFR | Colon Adenocarcinoma | HCT116 and LoVo tumor models | Demonstrated a terminal half-life of 15-18 hours in mice. Daily dosing led to partial tumor growth inhibition at 5 µg/kg and no palpable tumors at 50 or 500 µg/kg.[4][5] |
Detailed Experimental Protocols
In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines the steps to assess the potency of a this compound in mediating T-cell killing of tumor cells.
Materials:
-
Target tumor cell line expressing the antigen of interest
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
This compound molecule
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plates (96-well, flat-bottom)
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega)
-
Plate reader for luminescence detection
Protocol:
-
Cell Preparation:
-
Culture the target tumor cells to ~80% confluency.
-
Isolate T-cells from healthy human donor PBMCs.
-
-
Assay Setup:
-
Plate the target tumor cells at a density of 10,000 cells/well in a 96-well plate and incubate overnight.
-
The following day, add the T-cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Prepare serial dilutions of the this compound molecule in culture medium.
-
Add the diluted this compound to the co-culture wells. Include a no-TriTAC control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Measurement:
-
After incubation, measure the viability of the remaining tumor cells using a suitable cell viability reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each this compound concentration.
-
Plot the percentage of specific lysis against the this compound concentration and determine the EC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Tumor cell line
-
Human PBMCs or T-cells
-
This compound molecule
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation:
-
Subcutaneously implant a mixture of tumor cells and human PBMCs into the flank of each mouse. A typical ratio is 5 x 10^6 tumor cells to 4.5 x 10^6 PBMCs.[11]
-
-
Tumor Growth and Treatment:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the this compound molecule (e.g., via intravenous or intraperitoneal injection) at specified doses and schedules (e.g., daily for 10 days).[4][5] The control group should receive the vehicle.
-
-
Monitoring:
-
Measure tumor volumes using calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Collect tumors for further analysis (e.g., histology, immune cell infiltration).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
-
This compound-Mediated T-cell Activation Signaling Pathway
The engagement of the CD3 component of the T-cell receptor by a this compound initiates a signaling cascade that is critical for T-cell activation.
This activation cascade culminates in the transcription of genes encoding for cytotoxic granules (granzymes, perforin) and pro-inflammatory cytokines, leading to the elimination of the target tumor cell.[12][13]
References
- 1. What this compound are being developed? [synapse.patsnap.com]
- 2. | BioWorld [bioworld.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 7. For what indications are this compound being investigated? [synapse.patsnap.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. onclive.com [onclive.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: HPN424 TriTAC for Metastatic Castration-Resistant Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN424 is an investigational tri-specific T-cell activating construct (TriTAC) designed for the treatment of metastatic castration-resistant prostate cancer (mCRPC). This molecule is engineered to redirect a patient's own T-cells to target and eliminate tumor cells expressing prostate-specific membrane antigen (PSMA), a well-validated target in prostate cancer. HPN424's unique structure comprises three binding domains: one that engages with PSMA on cancer cells, a second that binds to CD3 on T-cells to initiate an immune response, and a third that binds to serum albumin to extend the molecule's half-life, allowing for weekly dosing.[1][2][3][4][5][6] This document provides a summary of clinical data and detailed protocols for key experimental assays relevant to the study of HPN424 and similar T-cell engagers.
Mechanism of Action
HPN424 facilitates the formation of an immunological synapse between a T-cell and a PSMA-expressing cancer cell. By co-engaging CD3 on the T-cell and PSMA on the tumor cell, HPN424 activates the T-cell to release cytotoxic granules, leading to the lysis of the cancer cell.[7] The extended half-life through albumin binding allows for sustained therapeutic exposure.[2][3]
Caption: Mechanism of HPN424 action.
Clinical Data Summary
The following tables summarize quantitative data from the Phase 1/2a dose-escalation study of HPN424 in patients with mCRPC (NCT03577028). The data is based on presentations at the American Society of Clinical Oncology (ASCO) annual meetings.
Table 1: Patient Demographics and Baseline Characteristics (as of April 23, 2021)[1][2][4]
| Characteristic | Value |
| Number of Patients Dosed | 89 |
| Median Age, years (range) | 70 (43-91) |
| Median Prior Systemic Regimens, n (range) | 5 (1-12) |
| Prior Chemotherapy for mCRPC | 73% |
| Race | |
| White | 78% |
| Black | 9% |
| Asian | 2% |
| Other/Not Reported | 11% |
| Median Baseline PSA, ng/mL (range) | 129 (0.1-5000) |
| Reason for Study Entry | |
| PSA Progression | 42% |
| PSA and Clinical Progression | 5% |
| PSA and Radiographic Progression | 16% |
| Radiographic Progression | 38% |
Table 2: Treatment-Related Adverse Events (TRAEs) of Interest (as of April 23, 2021)[1][2][4]
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Cytokine Release Syndrome (CRS) | 69% | 4% |
| Chills | 67% | 0% |
| Pyrexia (Fever) | 65% | 2% |
| AST (Aspartate Aminotransferase) Increase | 31% | 21% |
| ALT (Alanine Aminotransferase) Increase | 29% | 16% |
| Anemia | N/A | 11% |
| Fatigue | N/A | N/A |
| Nausea | N/A | N/A |
N/A: Data not available in the provided search results.
Table 3: Preliminary Efficacy of HPN424 in mCRPC (as of April 23, 2021)[1][2][3]
| Efficacy Endpoint | Result |
| PSA Response | |
| Any PSA Decline | 20% of 74 evaluable patients |
| PSA50 (≥50% decline) | 4 patients |
| PSA30 (≥30% decline) | 2 patients |
| Circulating Tumor Cell (CTC) Response | |
| CTC Reduction | 56% of 64 evaluable patients |
| CTC0 (CTC count to zero) | 14 patients |
| Objective Response | |
| Confirmed Partial Response (PR) | 1 patient at 160 ng/kg dose |
| Stable or Reduced Target Lesions | 56% of 34 evaluable patients with measurable disease |
| Treatment Duration | |
| On Treatment ≥24 weeks | 20% of 74 patients |
| Chemo-naïve Patients on Treatment ≥24 weeks | 47% of 17 patients |
Experimental Protocols
The following are representative protocols for key in vitro and in vivo assays to evaluate the activity of T-cell engagers like HPN424. These are generalized procedures and may require optimization for specific experimental conditions.
Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
This assay evaluates the ability of HPN424 to induce T-cell-mediated killing of PSMA-expressing prostate cancer cells.
Materials:
-
Target Cells: PSMA-positive prostate cancer cell line (e.g., LNCaP) and a PSMA-negative control cell line (e.g., DU145).
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells from healthy donors.
-
Reagents: HPN424, cell culture medium (e.g., RPMI-1640 with 10% FBS), lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit.
-
Equipment: 96-well flat-bottom plates, incubator, plate reader.
Procedure:
-
Target Cell Plating:
-
Harvest and count target cells.
-
Seed 3 x 104 target cells per well in a 96-well plate and incubate overnight.
-
-
Effector Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash and resuspend PBMCs in assay medium.
-
-
Co-culture and Treatment:
-
Remove culture medium from the target cell plate.
-
Add 100 µL of effector cells to the wells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Add 50 µL of HPN424 at various concentrations (e.g., 0.01 pM to 10 nM). Include a no-drug control.
-
Set up control wells: target cells only (spontaneous LDH release), and target cells with lysis buffer (maximum LDH release).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot % cytotoxicity versus HPN424 concentration to determine the EC50.
-
Caption: Workflow for T-cell mediated cytotoxicity assay.
Protocol 2: Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by HPN424.
Materials:
-
Cells and Reagents: As described in Protocol 1.
-
Assay Kit: Multiplex cytokine assay kit (e.g., Luminex-based or ELISA) for key cytokines such as IFN-γ, TNF-α, IL-2, IL-6, and IL-10.
-
Equipment: 96-well plate, incubator, plate reader/Luminex instrument.
Procedure:
-
Assay Setup: Follow steps 1-3 from the In Vitro T-cell Mediated Cytotoxicity Assay protocol.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
Supernatant Collection:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store supernatants at -80°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and a final reading on the appropriate instrument.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curves.
-
Plot cytokine concentration versus HPN424 concentration.
-
Caption: Workflow for cytokine release assay.
Protocol 3: In Vivo Xenograft Tumor Model Study
This study evaluates the anti-tumor efficacy of HPN424 in a mouse model.
Materials:
-
Animals: Immunodeficient mice (e.g., NSG mice).
-
Cells: PSMA-positive prostate cancer cells (e.g., LNCaP) and human PBMCs.
-
Reagents: HPN424, vehicle control, Matrigel.
-
Equipment: Calipers, syringes, animal housing facilities.
Procedure:
-
Tumor Implantation:
-
Resuspend LNCaP cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 106 LNCaP cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach a mean volume of 100-200 mm3, randomize mice into treatment groups (e.g., vehicle, HPN424 low dose, HPN424 high dose).
-
-
PBMC and HPN424 Administration:
-
On Day 0, intravenously inject 1 x 107 human PBMCs into each mouse.
-
Shortly after PBMC injection, administer the first dose of HPN424 or vehicle via intravenous injection.
-
Continue HPN424 administration at the desired frequency (e.g., once weekly).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Study Endpoint:
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Excise tumors for further analysis (e.g., histology, immune cell infiltration).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Caption: Workflow for in vivo xenograft study.
Conclusion
HPN424 has demonstrated a manageable safety profile and encouraging signs of anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer.[1] The provided protocols offer a framework for the preclinical evaluation of HPN424 and other T-cell engagers, enabling further investigation into their mechanisms of action and therapeutic potential. Continued research and clinical development are necessary to fully define the role of HPN424 in the treatment of mCRPC.
References
Application Notes and Protocols for HPN217 in Multiple Myeloma Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HPN217 is a novel Tri-specific T-cell Activating Construct (TriTAC®) designed for the treatment of multiple myeloma. This document provides detailed application notes and protocols for the preclinical and clinical investigation of HPN217, summarizing key data and methodologies to guide researchers in their studies. HPN217 is engineered to redirect a patient's own T-cells to kill B-cell maturation antigen (BCMA) expressing myeloma cells. Its trispecific design includes binding domains for BCMA on tumor cells, CD3 on T-cells, and human serum albumin to extend its half-life.[1][2][3][4]
Mechanism of Action
HPN217 is a single polypeptide chain of approximately 53 kDa that simultaneously binds to BCMA on multiple myeloma cells and the CD3ε subunit of the T-cell receptor complex on T-cells.[5] This cross-linking activates T-cells, leading to the formation of a cytolytic synapse and subsequent T-cell mediated killing of the myeloma cells. The third domain of HPN217 binds to human serum albumin, which significantly extends the molecule's serum half-life, allowing for less frequent dosing.[1][3][5][6]
Caption: Mechanism of action of HPN217 this compound.
Quantitative Data Summary
Preclinical Data
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | |||
| Human BCMA | 5.5 nM | Biolayer Interferometry | [7][8] |
| Human Serum Albumin | 6 nM | Biolayer Interferometry | [7][8] |
| Human CD3ε | 17 nM | Biolayer Interferometry | [7][8] |
| In Vitro Cytotoxicity (EC50) | 0.05 - 0.7 nM | TDCC Assay | [7][8] |
| In Vivo Efficacy | Dose-dependent tumor growth suppression | Xenograft Model (RPMI-8226) | [8] |
| Pharmacokinetics (Cynomolgus Monkey) | |||
| Serum Half-life | 64 - 85 hours | Single-dose PK study | [7][8] |
Clinical Data (Phase 1, Relapsed/Refractory Multiple Myeloma)
| Parameter | Value | Dose Level | Source |
| Overall Response Rate (ORR) | 77% | 12 mg and 24 mg (step-dosing) | [1][9] |
| 63% | 12 mg | [10] | |
| Very Good Partial Response (VGPR) or better | 46% | 12 mg and 24 mg (step-dosing) | [1] |
| 53% | 12 mg | [10] | |
| Minimal Residual Disease (MRD) Negativity | 3 out of 3 evaluated patients | 12 mg and 24 mg (step-dosing) | [1] |
| Cytokine Release Syndrome (CRS) | |||
| Any Grade (step-dosing) | 29% | 12 mg and 24 mg | [1] |
| Grade 1 and 2 only | 29% | 12 mg and 24 mg | [1] |
| Any Grade (12 mg cohort) | 16% | 12 mg | [10] |
| Grade 3 or higher | 0% | All doses | [1][10] |
| Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) | 0% | All doses | [1][10] |
Experimental Protocols
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a general method for assessing the in vitro cytotoxicity of HPN217 against BCMA-expressing multiple myeloma cells.
Caption: Experimental workflow for TDCC assay.
Materials:
-
BCMA-positive multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, MOLP-8, KMS-12-BM)
-
BCMA-negative cell line (for control)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Ficoll-Paque PLUS
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
HPN217
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein AM)
Procedure:
-
Target Cell Preparation: Culture multiple myeloma cell lines in RPMI-1640 medium. On the day of the assay, harvest cells, wash, and resuspend in assay medium at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the isolated PBMCs and resuspend in assay medium. T-cells can be further isolated from PBMCs if desired.
-
Assay Setup: In a 96-well plate, add 50 µL of the target cell suspension to each well.
-
Add 50 µL of serially diluted HPN217 to the wells.
-
Add 100 µL of the effector cell suspension to achieve a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Controls:
-
Target cells only (spontaneous release)
-
Target cells with effector cells (no HPN217)
-
Target cells with maximum lysis buffer (maximum release)
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 48 hours).
-
Cytotoxicity Measurement: Measure cell lysis using a standard method such as an LDH release assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Plot the percentage of cytotoxicity against the HPN217 concentration to determine the EC50 value.
In Vivo Multiple Myeloma Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of HPN217.
Caption: Experimental workflow for in vivo xenograft model.
Materials:
-
BCMA-positive multiple myeloma cell line (e.g., MOLP-8)
-
Immunodeficient mice (e.g., NOD/SCID)
-
Matrigel
-
HPN217
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest logarithmically growing multiple myeloma cells, wash, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer HPN217 at the desired dose (e.g., a suboptimal dose of 4 µg/kg to evaluate combination effects) or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal injection) at a specified schedule.[10]
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: The study may be terminated when tumors in the control group reach a certain size, or based on other predefined criteria. Tumor growth inhibition and survival can be analyzed.
Combination Study with γ-Secretase Inhibitor (GSI)
Preclinical studies have shown that GSIs can increase the expression of membrane-bound BCMA on multiple myeloma cells, thereby enhancing the anti-tumor activity of HPN217.[10]
In Vitro Protocol:
-
Cell Treatment: Culture multiple myeloma cell lines (e.g., MOLP-8, KMS-12-BM, MM.1S) overnight with a GSI (e.g., LY3039478, PF03084014, or RO4929097).
-
BCMA Expression Analysis: After incubation, stain the cells with a fluorescently labeled anti-BCMA antibody and analyze by flow cytometry to confirm the upregulation of surface BCMA.
-
TDCC Assay: Perform a TDCC assay as described above, comparing the cytotoxicity of HPN217 with and without GSI pre-treatment of the target cells.
In Vivo Protocol:
-
Establish a multiple myeloma xenograft model as described above.
-
Treat one cohort of mice with HPN217 monotherapy, another with a GSI monotherapy, a third with the combination of HPN217 and the GSI, and a fourth with vehicle control.
-
Monitor tumor growth and survival to assess for synergistic anti-tumor activity. A study using a MOLP-8 xenograft model showed that the combination of HPN217 (4 µg/kg) and the GSI LY3039478 significantly increased median survival compared to either agent alone.[10]
Conclusion
HPN217 is a promising BCMA-targeting this compound with demonstrated preclinical and clinical activity in multiple myeloma. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of HPN217. These methodologies can be adapted and optimized for specific research questions and experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Establishment of a Human Multiple Myeloma Xenograft Model in the Chicken to Study Tumor Growth, Invasion and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (this compound®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 6. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 7. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
HPN328 for Small Cell Lung Cancer: Research Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
HPN3228 is an investigational trispecific, half-life extended T-cell engager designed for the treatment of small cell lung cancer (SCLC) and other neuroendocrine tumors that express Delta-like ligand 3 (DLL3). DLL3 is an inhibitory Notch ligand that is highly expressed on the surface of SCLC cells but has minimal expression in normal adult tissues, making it an attractive therapeutic target. HPN328 is built on the Tri-specific T-cell Activating Construct (TriTAC) platform and is engineered to simultaneously bind to DLL3 on tumor cells, CD3 on T-cells, and human serum albumin. This triple-binding mechanism is intended to redirect T-cells to kill tumor cells and extend the half-life of the molecule in circulation.
Mechanism of Action
HPN328's mechanism of action is based on the principles of T-cell redirection and activation. The molecule acts as a bridge between a patient's T-cells and DLL3-expressing SCLC cells. The binding of the anti-CD3 single-chain variable fragment (scFv) to the T-cell receptor complex and the anti-DLL3 single-domain antibody (sdAb) to the tumor cell brings the effector and target cells into close proximity. This engagement leads to T-cell activation, proliferation, and the subsequent lysis of the SCLC cell. The anti-albumin sdAb contributes to a longer serum half-life, allowing for less frequent dosing. Preclinical studies have shown that HPN328 induces potent, dose-dependent killing of DLL3-expressing SCLC cell lines, accompanied by T-cell activation and cytokine release.[1][2]
Preclinical Research Applications
HPN328 serves as a valuable tool for a range of preclinical research applications aimed at understanding and targeting DLL3-positive malignancies. These applications include:
-
In vitro cytotoxicity assays: To evaluate the potency and specificity of T-cell-mediated killing of various SCLC and other neuroendocrine tumor cell lines expressing different levels of DLL3.
-
T-cell activation and cytokine release assays: To characterize the pharmacodynamics of HPN328 by measuring the upregulation of T-cell activation markers (e.g., CD25, CD69) and the secretion of effector cytokines (e.g., IFNγ, TNFα).
-
In vivo xenograft models: To assess the anti-tumor efficacy of HPN328 in immunocompromised mice bearing human SCLC tumors and co-engrafted with human T-cells. These models are crucial for determining optimal dosing regimens and evaluating in vivo T-cell infiltration into the tumor microenvironment.
-
Combination therapy studies: To explore synergistic or additive anti-tumor effects when HPN328 is combined with other anti-cancer agents, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies).
-
Biomarker discovery and validation: To identify potential biomarkers of response or resistance to HPN328 therapy by analyzing tumor tissue and peripheral blood samples from preclinical models.
Clinical Research and Drug Development Applications
HPN328 is currently being evaluated in a Phase 1/2 clinical trial (NCT04471727) for patients with advanced cancers associated with DLL3 expression, including SCLC.[3][4][5] This trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of HPN328 as a monotherapy and in combination with the anti-PD-L1 antibody atezolizumab.[3][4] Key applications in the clinical and drug development setting include:
-
Dose-escalation and expansion studies: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of HPN328.
-
Safety and tolerability assessment: To characterize the adverse event profile of HPN328, with a particular focus on cytokine release syndrome (CRS) and other immune-related adverse events.
-
Pharmacokinetic and pharmacodynamic analysis: To understand the absorption, distribution, metabolism, and excretion of HPN328 in patients and to correlate drug exposure with biological activity.
-
Efficacy evaluation: To assess the anti-tumor activity of HPN328 using standard RECIST criteria and to explore the durability of responses.
-
Combination therapy development: The ongoing clinical trial is actively investigating the combination of HPN328 with atezolizumab, providing a framework for developing novel immunotherapy combinations for SCLC.[4]
Data Presentation
Preclinical Activity of HPN328
| Parameter | Cell Lines | Method | Result | Reference |
| Binding Affinity (KD) | Human DLL3, CD3ε, Albumin | Biolayer Interferometry | 0.13 to 28 nmol/L | [6] |
| In Vitro Cytotoxicity (EC50) | NCI-H82, SHP-77, DMS 53, NCI-H2171 | T-cell co-culture, Luciferase assay | 16 to 286 pmol/L | [2][6] |
| T-cell Activation | NCI-H82, SHP-77 | Flow Cytometry (CD25, CD69) | Dose-dependent increase | [2] |
| Cytokine Release | NCI-H82, SHP-77 | ELISA | Dose-dependent increase in IFNγ and TNFα | [6] |
| In Vivo Efficacy | NCI-H82 Xenograft | Tumor Volume Measurement | Tumor growth inhibition/eradication | [7] |
Clinical Trial Overview (NCT04471727) - Selected Details
| Parameter | Description | Reference |
| Phase | 1/2 | [3] |
| Patient Population | Advanced cancers with DLL3 expression, including relapsed/refractory SCLC | [3][8] |
| Interventions | HPN328 Monotherapy, HPN328 + Atezolizumab | [3][4] |
| Primary Objectives | Safety, Tolerability, MTD/RP2D | [8] |
| Key Safety Findings | Manageable CRS (mostly Grade 1/2). DLTs observed at a 2mg priming dose (Grade 3 CRS), leading to a reduced 1mg priming dose. | [8][9] |
| Preliminary Efficacy (SCLC) | Confirmed ORR of 50% in dose optimization cohorts. | [9] |
Experimental Protocols
In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To determine the potency of HPN328 in mediating T-cell killing of DLL3-expressing SCLC cell lines.
Materials:
-
DLL3-positive SCLC cell lines (e.g., NCI-H82, SHP-77) engineered to express luciferase.
-
DLL3-negative control cell line.
-
Human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
T-cell isolation kit.
-
HPN328.
-
Control T-cell engager (e.g., targeting GFP).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Luciferase substrate.
-
384-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Isolate primary human T-cells from healthy donor PBMCs using a pan-T-cell isolation kit.
-
Seed the luciferase-expressing target SCLC cells into 384-well plates at a density of 1 x 10^4 cells/well.
-
Add the isolated T-cells to the wells at a 10:1 effector-to-target (E:T) ratio.
-
Prepare serial dilutions of HPN328 and the control T-cell engager in cell culture medium.
-
Add the diluted HPN328 or control to the co-culture wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.[2]
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of specific cell lysis for each concentration of HPN328 and determine the EC50 value.
In Vivo SCLC Xenograft Model
Objective: To evaluate the anti-tumor efficacy of HPN328 in a human SCLC xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice).
-
NCI-H82 SCLC cell line.
-
Human T-cells expanded from healthy donors.
-
HPN328.
-
Vehicle control.
-
Matrigel.
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously implant 5 x 10^6 NCI-H82 cells mixed with Matrigel into the flank of each mouse.[7]
-
Monitor tumor growth regularly using caliper measurements.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.[7]
-
Intraperitoneally inject 2 x 10^7 expanded human T-cells into each mouse.[7]
-
The following day, begin treatment with HPN328 (e.g., 1, 10, 100 µg/kg) or vehicle control, administered intraperitoneally daily for a specified duration (e.g., 10 days).[7]
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for T-cell infiltration).
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of HPN328-mediated T-cell engagement and SCLC cell lysis.
Experimental Workflow: In Vitro Cytotoxicity Assay
References
- 1. A Phase 1/2 Open-label, Multicenter, Dose Escalation and Dose Expansion Study of the Safety, Tolerability, and Pharmacokinetics of HPN328 (MK-6070) Monotherapy and, HPN328 (MK-6070) with Atezolizumab or Ifinatamab Deruxtecan (I-DXd) in Patients with… | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 2. HPN328, a Trispecific T Cell–Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. DLL3-Targeting T-Cell Engager HPN328 Shows Clinical Activity in SCLC and NEN - Conference Correspondent [conference-correspondent.com]
- 9. onclive.com [onclive.com]
Application Notes and Protocols for Assessing TriTAC Binding Affinity and Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) are an innovative class of engineered proteins designed to redirect T-cells to recognize and eliminate tumor cells.[1][2] These molecules typically possess three distinct binding domains: one targeting a tumor-associated antigen, a second engaging the CD3 receptor on T-cells to activate them, and a third domain for half-life extension, often by binding to serum albumin.[1][2] The formation of a ternary complex between the TriTAC, a T-cell, and a tumor cell is central to its mechanism of action, leading to potent, targeted T-cell-mediated cytotoxicity.[2]
Accurate assessment of the binding affinity and potency of TriTACs is critical for their preclinical and clinical development. This document provides detailed application notes and protocols for key methodologies used to characterize these therapeutic molecules.
Mechanism of Action: The this compound-Mediated Immune Synapse
TriTACs function by physically bridging a T-cell and a target tumor cell, which facilitates the formation of a productive immune synapse. This leads to the activation of the T-cell's cytotoxic machinery and subsequent lysis of the tumor cell.[1][2]
Caption: this compound-mediated formation of a ternary complex.
Data Presentation: Quantitative Assessment of this compound Activity
The following tables summarize key quantitative data for evaluating this compound binding affinity and potency.
Table 1: Binding Affinity of TriTACs to Target Antigens and Receptors
| This compound Configuration | Target | Dissociation Constant (KD) (nmol/L) | Reference |
| EGFR-9G8 T:C:A | EGFR | 0.4 | [3] |
| EGFR-9G8 T:A:C | EGFR | 0.8 | [3] |
| EGFR-9G8 C:T:A | EGFR | 45 | [3] |
| PSMA T:A:C | PSMA | Optimized for potent activity | [3] |
| All Configurations | CD3ε | 1.8 - 4.7 | [4] |
T: Tumor Antigen Binding Domain; C: Anti-CD3 scFv; A: Anti-Albumin Domain
Table 2: In Vitro Potency of TriTACs in T-Cell Dependent Cellular Cytotoxicity (TDCC) Assays
| This compound | Target Cell Line | EC50 for Target Cell Lysis (pmol/L) | Reference |
| EGFR-9G8 (T:C:A & T:A:C) | NCI-H1563 (EGFR+) | 1 - 9 | [3] |
| EGFR-9G8 (T:C:A & T:A:C) | CAPAN2 (EGFR+) | 1 - 9 | [3] |
| EGFR-7D12 (T:C:A & T:A:C) | NCI-H1563 (EGFR+) | 1.5 - 2.1 | [3] |
| PSMA (T:A:C & T:C:A) | 22Rv1 (PSMA+) | Most potent configurations | [3] |
Experimental Protocols
Biolayer Interferometry (BLI) for Binding Affinity Measurement
This protocol outlines the steps for determining the binding kinetics and affinity of a this compound to its target proteins (tumor antigen, CD3, and albumin) using biolayer interferometry (BLI).
Caption: Workflow for Biolayer Interferometry (BLI).
Materials:
-
BLI instrument (e.g., Octet RED96)
-
Streptavidin (SA) biosensors
-
This compound protein
-
Recombinant target proteins (biotinylated)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
96-well microplate
Protocol:
-
Preparation:
-
Turn on the BLI instrument at least 60 minutes before use to allow the lamp to warm up.[5]
-
Dilute the biotinylated ligand (e.g., tumor antigen) and the this compound analyte in assay buffer to the desired concentrations.[5]
-
Hydrate the streptavidin biosensors in assay buffer for a minimum of 10 minutes.[5]
-
-
Assay Setup:
-
Add 200 µL of assay buffer or diluted protein solutions to the wells of a 96-well plate according to the experimental design.
-
-
BLI Measurement Steps:
-
Baseline 1: Establish a stable baseline by immersing the sensors in assay buffer for 60 seconds.[5]
-
Loading: Immobilize the biotinylated ligand onto the sensor tips by dipping them into the wells containing the ligand solution.
-
Baseline 2: Wash away any unbound ligand and establish a new baseline by dipping the sensors in assay buffer for at least 5 minutes.[5]
-
Association: Move the sensors to wells containing various concentrations of the this compound analyte to measure the association phase.
-
Dissociation: Transfer the sensors back to wells with assay buffer to measure the dissociation of the this compound from the immobilized ligand.[5]
-
-
Data Analysis:
-
Fit the resulting sensorgrams globally to a 1:1 binding model using the instrument's data analysis software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[4]
-
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol describes how to measure the potency of a this compound in mediating T-cell killing of target tumor cells. Two common readout methods are provided: a luciferase-based assay and an LDH release assay.
Caption: Workflow for TDCC assays.
Materials:
-
Target tumor cells (expressing the antigen of interest)
-
Primary human T-cells (effector cells)
-
This compound protein
-
Assay medium (e.g., RPMI 1640 with 5% FBS)
-
96-well plates (white plates for luminescence, clear plates for absorbance)
-
For Luciferase Assay: Luciferase-expressing target cells, D-luciferin substrate, luminometer.
-
For LDH Assay: LDH Cytotoxicity Assay Kit, spectrophotometer.
Protocol:
-
Cell Preparation:
-
Culture target cells to be in the logarithmic growth phase. If using a luciferase-based assay, use a target cell line stably expressing luciferase.
-
Isolate primary human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
-
Assay Setup:
-
Seed target cells into a 96-well plate at a density of 1 x 104 cells per well in 50 µL of assay medium.
-
Add effector T-cells to the wells at the desired effector-to-target (E:T) ratio (e.g., 10:1) in 40 µL of assay medium.
-
Prepare serial dilutions of the this compound protein. Add 10 µL of each dilution to the appropriate wells.
-
Include control wells: target cells only (for maximum signal/spontaneous death), and target cells with T-cells but no this compound (for basal killing).
-
-
Incubation:
-
Cytotoxicity Measurement:
-
Luciferase-Based Method:
-
LDH Release Method:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubate for up to 30 minutes at room temperature, protected from light.[6]
-
Add the stop solution and measure the absorbance at 490 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = 100 x [(Spontaneous Release - Experimental Release) / (Spontaneous Release - Maximum Release)] (for LDH assay) or a similar calculation for the luciferase assay based on signal reduction.
-
Plot the percentage of cytotoxicity against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Flow Cytometry for T-Cell Activation
This protocol details the use of flow cytometry to assess T-cell activation by measuring the expression of surface markers like CD69 and CD25.
Caption: Workflow for Flow Cytometry Analysis.
Materials:
-
Co-culture of T-cells, target cells, and this compound (from TDCC assay setup)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorescently-labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Set up the co-culture of T-cells, target cells, and this compound as described in the TDCC assay protocol and incubate for the desired time (e.g., 24-48 hours).
-
-
Staining:
-
Harvest the cells from the wells and transfer them to FACS tubes.
-
Wash the cells once with 200 µL of Flow Cytometry Staining Buffer.[7]
-
Prepare a cocktail of the fluorescently-labeled antibodies in staining buffer at their predetermined optimal concentrations.[7]
-
Resuspend the cell pellet in 50 µL of the antibody cocktail.[7]
-
Incubate for 30 minutes at 4°C in the dark.[7]
-
-
Washing and Acquisition:
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate volume of staining buffer for acquisition on the flow cytometer.
-
-
Data Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify T-cell subsets (e.g., CD3+, CD4+, CD8+).
-
Quantify the percentage of cells expressing the activation markers CD69 and CD25 within each T-cell subset.[7]
-
Signaling Pathway
The binding of a this compound to CD3 on a T-cell, in the context of simultaneous binding to a tumor cell, initiates a signaling cascade that leads to T-cell activation.
Caption: Simplified T-cell receptor signaling cascade.
This cascade involves the phosphorylation of key downstream signaling molecules, leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1.[8] These transcription factors then drive the expression of genes involved in T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and the release of cytotoxic granules containing perforin (B1180081) and granzymes, ultimately resulting in the destruction of the target tumor cell.[8][9]
References
- 1. Biolayer interferometry for measuring the kinetics of protein–protein interactions and nanobody binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Simplified schematic of the T cell receptor signaling pathway [pfocr.wikipathways.org]
- 9. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Clinical Development of PSMA-targeting TriTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the preclinical and clinical development of Prostate-Specific Membrane Antigen (PSMA)-targeting Tri-specific T-cell Activating Constructs (TriTACs), with a focus on the lead molecule HPN424. The information compiled includes key quantitative data, detailed experimental protocols for characterization, and visual representations of the mechanism of action and experimental workflows.
Introduction to PSMA-Targeting TriTACs
PSMA is a well-validated therapeutic target highly expressed on the surface of prostate cancer cells. TriTACs are engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells expressing a specific antigen, in this case, PSMA. The TriTAC platform, developed by Harpoon Therapeutics, features a small, stable, and soluble protein with three binding domains:
-
An anti-tumor antigen domain that binds to PSMA on cancer cells.
-
An anti-CD3 domain that engages T-cells.
-
An anti-human serum albumin (HSA) domain that extends the molecule's half-life in circulation.
HPN424 was the first PSMA-targeting this compound to enter clinical development for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Although its development was discontinued (B1498344) due to modest clinical activity and tolerability issues, the preclinical data and the clinical trial methodology provide valuable insights for the development of next-generation T-cell engagers.[3]
Mechanism of Action
The primary mechanism of action of a PSMA-targeting this compound, such as HPN424, involves the formation of an immunological synapse between a T-cell and a PSMA-expressing tumor cell. This bridging action leads to T-cell activation, proliferation, and subsequent cytotoxic killing of the cancer cell, independent of the T-cell's natural specificity.
Preclinical Data Summary for HPN424
The following tables summarize the key quantitative preclinical data for HPN424, demonstrating its binding affinity and in vitro potency.
Table 1: Binding Affinity of HPN424
| Target | Species | Method | KD (nM) | Reference |
| PSMA | Human | Biolayer Interferometry | 0.55 | [4] |
| CD3ε | Human | Biolayer Interferometry | 12 | [4] |
| CD3ε | Cynomolgus Monkey | Biolayer Interferometry | 10 | [4] |
| Albumin | Human | Not Specified | Not Specified | [1] |
| Albumin | Cynomolgus Monkey | Not Specified | Not Specified | [1] |
Table 2: In Vitro Potency of HPN424
| Assay | Target Cell Line | Effector Cells | EC50 | Reference |
| T-cell Directed Cytotoxicity | LNCaP (PSMA+) | Resting Human T-cells | Single-digit pM | [1] |
| T-cell Directed Cytotoxicity | PSMA-expressing mCRPC PDX-Os | Healthy Donor T-cells | Dose-dependent increase in LDH release | [3] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are based on published studies and can be adapted for the evaluation of other T-cell engaging constructs.
Protocol 1: Determination of Binding Affinity using Biolayer Interferometry (BLI)
This protocol outlines the steps to measure the binding kinetics and affinity of a PSMA-targeting this compound to its respective targets.
Materials:
-
BLI instrument (e.g., Octet system)
-
Streptavidin (SA) biosensors
-
Biotinylated recombinant human PSMA
-
Biotinylated recombinant human CD3ε
-
PSMA-targeting this compound
-
Kinetics buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)
-
96-well microplate
Procedure:
-
Sensor Hydration: Hydrate the SA biosensors in kinetics buffer for at least 10 minutes.
-
Ligand Loading: Immobilize biotinylated PSMA or CD3ε onto the SA biosensors to a desired signal level.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing kinetics buffer for 60-120 seconds.
-
Association: Move the biosensors to wells containing a serial dilution of the PSMA-targeting this compound in kinetics buffer and record the association for 300-600 seconds.
-
Dissociation: Transfer the biosensors back to the baseline wells (kinetics buffer only) and record the dissociation for 600-1200 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Protocol 2: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol measures the ability of a PSMA-targeting this compound to induce T-cell-mediated killing of PSMA-expressing target cells using a lactate (B86563) dehydrogenase (LDH) release assay.
Materials:
-
PSMA-positive target cells (e.g., LNCaP)
-
Human peripheral blood mononuclear cells (PBMCs) or purified T-cells (effector cells)
-
PSMA-targeting this compound
-
Cell culture medium
-
LDH cytotoxicity detection kit
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Preparation:
-
Plate target cells (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Isolate effector cells from healthy donor blood.
-
-
Co-culture:
-
Add effector cells to the wells containing target cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the PSMA-targeting this compound to the co-culture.
-
Include control wells: target cells only (spontaneous LDH release), target cells with lysis solution (maximum LDH release), and effector cells only.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48-72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the LDH reaction mixture to the supernatant according to the kit manufacturer's instructions and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Calculation: Calculate the percentage of specific cytotoxicity using the following formula:
-
% Cytotoxicity = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
-
Data Analysis: Plot the % cytotoxicity against the this compound concentration and determine the EC50 value.
Protocol 3: T-cell Activation Assay by Flow Cytometry
This protocol describes the measurement of T-cell activation markers (CD69 and CD25) by flow cytometry following co-culture with target cells and a PSMA-targeting this compound.
Materials:
-
PSMA-positive target cells
-
Human PBMCs or purified T-cells
-
PSMA-targeting this compound
-
Fluorescently labeled antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Co-culture: Set up a co-culture of target and effector cells with varying concentrations of the PSMA-targeting this compound as described in the TDCC assay protocol.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies against T-cell surface markers (CD3, CD4, CD8) and activation markers (CD69 for early activation, CD25 for later activation) for 30 minutes on ice in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Flow Cytometry: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD4+ and CD8+ T-cell populations.
-
Quantify the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell gates.
-
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a PSMA-targeting this compound in a mouse xenograft model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
PSMA-positive human prostate cancer cells (e.g., LNCaP)
-
Human PBMCs
-
PSMA-targeting this compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant PSMA-positive tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Cell Engraftment: Intravenously or intraperitoneally inject human PBMCs to establish a human immune system.
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the PSMA-targeting this compound (e.g., via intravenous injection) at a specified dose and schedule.
-
Administer vehicle control to the control group.
-
-
Monitoring:
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or as per ethical guidelines.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Clinical Development of HPN424
HPN424 was evaluated in a Phase 1/2a clinical trial (NCT03577028) in patients with mCRPC.[2] The study was a dose-escalation and expansion trial to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of HPN424.[2]
Table 3: Summary of HPN424 Phase 1/2a Clinical Trial
| Parameter | Details | Reference |
| Indication | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [2] |
| Phase | 1/2a | [2] |
| Trial Identifier | NCT03577028 | [2] |
| Dosing | Weekly intravenous infusion, dose escalation from 1.3 to 300 ng/kg | [5] |
| Key Findings | - Generally well-tolerated at lower doses.- Evidence of T-cell activation and target engagement.- Signs of clinical activity including PSA declines and one confirmed partial response.- Dose-limiting toxicities observed at higher doses. | [2] |
| Status | Discontinued | [3] |
Interim data presented at ASCO 2021 from 89 patients showed that HPN424 was active and generally well-tolerated. Antitumor activity included a confirmed partial response, PSA declines, and reductions in circulating tumor cells (CTCs).[5] However, the development of HPN424 was ultimately discontinued due to a challenging tolerability profile at higher doses and modest overall clinical activity.[3]
Conclusion
The development of the PSMA-targeting this compound HPN424 provides a valuable case study in the advancement of T-cell engager therapies for solid tumors. The preclinical data demonstrated potent and specific activity, highlighting the promise of the this compound platform. While the clinical translation of HPN424 faced challenges, the methodologies and insights gained from its development are crucial for informing the design and execution of future studies with next-generation T-cell engagers. The detailed protocols provided herein serve as a practical guide for researchers in the field to characterize and evaluate novel immunotherapeutic candidates.
References
Application Notes and Protocols for TriTACs in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trispecific T-cell Activating Constructs (TriTACs) are an emerging class of immunotherapeutic proteins designed to redirect a patient's own T-cells to recognize and eliminate cancer cells.[1][2] This document provides detailed application notes and experimental protocols for the preclinical evaluation of TriTACs targeting hematologic malignancies, with a focus on HPN217 for Multiple Myeloma (MM) and emerging applications for Acute Myeloid Leukemia (AML).
TriTACs are single-chain polypeptides of approximately 50-53 kDa containing three distinct binding domains: one that targets a tumor-associated antigen on the cancer cell, a second that engages the CD3 epsilon subunit of the T-cell receptor complex to activate T-cells, and a third domain that binds to human serum albumin to extend the molecule's in vivo half-life.[2][3][4] This innovative design facilitates potent, targeted cytotoxicity against malignant cells.[1]
Featured TriTAC Molecules for Hematologic Malignancies
HPN217: Targeting BCMA in Multiple Myeloma
HPN217 is a this compound designed to target B-Cell Maturation Antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells.[3][5] By simultaneously engaging BCMA on myeloma cells and CD3 on T-cells, HPN217 facilitates the formation of an immunological synapse, leading to T-cell activation and subsequent lysis of the myeloma cells.[2][3] Clinical studies have demonstrated promising efficacy and a manageable safety profile for HPN217 in patients with relapsed/refractory multiple myeloma.[6][7]
FLT3-Targeting TriTACs for Acute Myeloid Leukemia
Fms-like tyrosine kinase 3 (FLT3) is a cell surface receptor that is overexpressed in the majority of Acute Myeloid Leukemia (AML) cases and is frequently mutated.[8][9] TriTACs targeting FLT3 are in preclinical development and have shown the ability to induce potent, dose-dependent, and FLT3-dependent cytotoxicity against AML cell lines in vitro.[7][8][9]
Quantitative Data Summary
The following tables summarize key preclinical and clinical data for HPN217 and preclinical data for FLT3-targeting TriTACs.
Table 1: Preclinical Characteristics of HPN217
| Parameter | Value | Reference |
| Binding Affinity (KD) | ||
| Recombinant Human BCMA | 5.5 nM | [2][10] |
| Human Serum Albumin (HSA) | 6 nM | [2][10] |
| Recombinant Human CD3ε | 17 nM | [2][10] |
| In Vitro Cytotoxicity (EC50) | 0.05 - 0.7 nM | [2][10] |
| In Vivo Half-Life (Cynomolgus Monkey) | 64 - 85 hours | [3][10] |
Table 2: Clinical Efficacy of HPN217 in Relapsed/Refractory Multiple Myeloma (Phase 1 Data)
| Dose Cohort | Overall Response Rate (ORR) | Very Good Partial Response (VGPR) or Better | Cytokine Release Syndrome (CRS) Rate (Grade 1-2) | Reference |
| 12 mg | 63% | 53% | 16% | [7] |
| 12 mg and 24 mg | 77% | 46% | 29% | [6] |
Signaling Pathway and Mechanism of Action
The mechanism of action of TriTACs involves the formation of a cytolytic synapse between a T-cell and a cancer cell. This process initiates a cascade of signaling events within the T-cell, leading to the targeted destruction of the malignant cell.
References
- 1. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 7. researchgate.net [researchgate.net]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. Intratibial Injection of Human Multiple Myeloma Cells in NOD/SCID IL-2Rγ(Null) Mice Mimics Human Myeloma and Serves as a Valuable Tool for the Development of Anticancer Strategies | PLOS One [journals.plos.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Co-culture Assays with Tri-specific T-cell Activating Constructs (TriTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tri-specific T-cell Activating Constructs (TriTACs) are an emerging class of engineered protein therapeutics designed to redirect a patient's own T-cells to recognize and eliminate tumor cells.[1][2][3] These constructs are characterized by their unique tri-specific binding capabilities, simultaneously engaging a tumor-associated antigen on cancer cells, the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on T-cells, and serum albumin to extend their in vivo half-life.[1][2][4][5][6] This tripartite interaction facilitates the formation of a cytolytic synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent tumor cell lysis.[2][4] This document provides detailed application notes and protocols for the in vitro evaluation of TriTAC efficacy using co-culture assays.
Mechanism of Action
TriTACs function by physically bridging a T-cell and a tumor cell. One domain of the this compound binds to a specific tumor-associated antigen (TAA) on the surface of a cancer cell. A second domain engages the CD3 complex on a T-cell, which initiates T-cell activation signaling. The third domain binds to circulating serum albumin, a strategy that significantly extends the construct's serum half-life, allowing for less frequent dosing in a clinical setting.[1][4][7] This mechanism of action effectively circumvents the need for T-cell recognition of tumor antigens in the context of the major histocompatibility complex (MHC), thereby broadening the potential applicability of this therapeutic approach.
Signaling Pathway
The engagement of the CD3 complex by a this compound, when co-ligated with a tumor cell, triggers a signaling cascade within the T-cell that mimics natural T-cell activation. This leads to the activation of key downstream signaling molecules, ultimately resulting in cytokine production, T-cell proliferation, and the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell.
Caption: this compound-mediated T-cell activation pathway.
Experimental Protocols
A critical component in the preclinical evaluation of TriTACs is the in vitro co-culture assay, which assesses their ability to induce T-cell-mediated cytotoxicity against target cancer cells.
Experimental Workflow
The general workflow for a this compound co-culture assay involves preparing the target and effector cells, co-incubating them with the this compound, and then measuring the extent of tumor cell killing and T-cell activation.
Caption: General workflow for a this compound co-culture assay.
Detailed Methodologies
1. T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay quantitatively measures the ability of a this compound to induce T-cell-mediated killing of target tumor cells.
-
Materials:
-
Target tumor cell line expressing the antigen of interest.
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells from healthy donors.
-
This compound at various concentrations.
-
Culture medium (e.g., RPMI-1640) with 10% FBS.
-
96-well flat-bottom plates.
-
Cytotoxicity detection kit (e.g., LDH release assay kit or Chromium-51).
-
-
Protocol:
-
Target Cell Preparation: Seed target cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate overnight to allow for adherence.
-
Effector Cell Preparation: Isolate PBMCs or T-cells from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Remove the culture medium from the target cells.
-
Add effector cells to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 4:1, 10:1).
-
Add serial dilutions of the this compound or a non-targeting control this compound to the wells.
-
-
Incubation: Incubate the co-culture plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.[8][9]
-
Cytotoxicity Measurement:
-
LDH Release Assay: Collect the supernatant and measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.[10]
-
Chromium Release Assay: Prior to co-culture, label target cells with 51Cr.[11][12][13] After incubation, collect the supernatant and measure radioactivity using a gamma counter.[11][12]
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.[12] Plot the percentage of specific lysis against the this compound concentration to determine the EC50 value.
-
2. T-Cell Activation Assay
This assay measures the activation of T-cells in response to this compound-mediated engagement with target cells.
-
Materials:
-
Co-culture setup as described in the TDCC assay.
-
Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25).
-
Flow cytometer.
-
-
Protocol:
-
Set up the co-culture as described above.
-
After 48-72 hours of incubation, harvest the cells from each well.[8]
-
Stain the cells with a cocktail of fluorescently conjugated antibodies targeting T-cell activation markers.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on CD4+ and CD8+ T-cell populations and quantifying the percentage of cells expressing activation markers like CD69 (early activation) and CD25 (late activation).[14][15][16]
-
3. Cytokine Release Assay
This assay measures the release of cytokines from T-cells upon activation by TriTACs.
-
Materials:
-
Protocol:
Data Presentation
Quantitative data from this compound co-culture assays should be summarized in a clear and structured format to allow for easy comparison of the potency and efficacy of different constructs.
Table 1: In Vitro Cytotoxicity of TriTACs Against Various Cancer Cell Lines
| This compound | Target Antigen | Cancer Cell Line | E:T Ratio | Incubation Time (h) | EC50 (nM) | Max Lysis (%) | Reference |
| HPN424 | PSMA | LNCaP (Prostate) | 10:1 | 48 | ~0.01 | >80 | [8] |
| HPN217 | BCMA | MM.1S (Multiple Myeloma) | 10:1 | 48 | 0.05 - 0.7 | N/A | [4] |
| HPN328 | DLL3 | NCI-H82 (SCLC) | N/A | N/A | ~0.1 | >60 | [1][3] |
Table 2: T-Cell Activation and Cytokine Release Induced by TriTACs
| This compound | Target Cell Line | E:T Ratio | T-Cell Activation Marker (% positive) | IFN-γ Release (pg/mL) | TNF-α Release (pg/mL) | Reference |
| HPN424 | LNCaP | 10:1 | CD69+, CD25+ | Increased | Increased | [8] |
| HPN328 | NCI-H82 | N/A | Increased | Increased | Increased | [1][3] |
Conclusion
The co-culture assays described in these application notes provide a robust framework for the preclinical evaluation of TriTACs. By systematically assessing cytotoxicity, T-cell activation, and cytokine release, researchers can gain critical insights into the potency and mechanism of action of these promising immunotherapeutic agents. These in vitro studies are essential for the selection of lead candidates and for guiding the design of subsequent in vivo and clinical investigations.
References
- 1. HPN328, a Trispecific T Cell–Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 5. isogenica.com [isogenica.com]
- 6. Serum albumin-binding VH Hs with variable pH sensitivities enable tailored half-life extension of biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An approved in vitro approach to preclinical safety and efficacy evaluation of engineered T cell receptor anti-CD3 bispecific (ImmTAC) molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. revvity.co.jp [revvity.co.jp]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 18. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Cytokine Release Syndrome (CRS) with TriTACs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating Cytokine Release Syndrome (CRS) during the preclinical and clinical development of Tri-specific T-cell Activating Constructs (TriTACs).
Frequently Asked Questions (FAQs)
Q1: What is Cytokine Release Syndrome (CRS) and why is it a concern with TriTACs?
A1: Cytokine Release Syndrome (CRS) is a systemic inflammatory response triggered by the activation of a large number of immune cells, which release a flood of inflammatory cytokines.[1][2] With T-cell engaging therapies like TriTACs, the mechanism of action involves redirecting T-cells to kill tumor cells, a process that can lead to robust T-cell activation and subsequent cytokine release.[3] While this is essential for therapeutic efficacy, excessive cytokine release can lead to a "cytokine storm," causing symptoms ranging from mild, flu-like symptoms to severe, life-threatening multi-organ dysfunction.[2][4] Therefore, managing and mitigating CRS is a critical aspect of TriTAC development.
Q2: What are the primary strategies to mitigate CRS associated with TriTACs?
A2: Several strategies are employed to mitigate CRS with TriTACs, including:
-
Molecular Engineering: Designing TriTACs with features that control T-cell activation, such as the this compound-XR platform.[5][6][7]
-
Dosing Strategies: Implementing step-up or fractionated dosing regimens in clinical trials to gradually expose the immune system to the therapeutic, thereby reducing the peak cytokine release.[8]
-
Premedication: Administering corticosteroids (e.g., dexamethasone) and other medications prior to this compound infusion to dampen the initial inflammatory response.[9][10]
Q3: What is the this compound-XR platform and how does it mitigate CRS?
A3: The this compound-XR (eXtended Release) platform is a novel approach to mitigate CRS through a prodrug strategy.[5][6][7] this compound-XR molecules are engineered with a "mask" on the CD3-binding domain, connected by a protease-cleavable linker.[7] This mask renders the this compound inactive upon administration. Systemic proteases slowly cleave the linker, leading to a gradual release and activation of the this compound. This slow activation avoids the high peak drug concentrations (Cmax) that are associated with rapid T-cell activation and cytokine release, thereby minimizing the risk and severity of CRS.[5][6][7]
Q4: Are there other molecular engineering strategies for TriTACs to reduce CRS?
A4: Besides the this compound-XR platform, other engineering strategies for T-cell engagers in general, which could be applicable to TriTACs, include modifying the affinity of the CD3-binding domain. Lowering the affinity for CD3 can potentially reduce the potency of T-cell activation and subsequent cytokine release while still maintaining anti-tumor efficacy.
Troubleshooting Guides
Issue 1: High levels of in vitro cytokine release in a T-cell Dependent Cellular Cytotoxicity (TDCC) assay.
| Possible Cause | Troubleshooting Step |
| Effector-to-Target (E:T) ratio is too high. | Optimize the E:T ratio. Start with a lower ratio (e.g., 5:1) and titrate up to find the optimal balance between cytotoxicity and cytokine release. |
| This compound concentration is too high. | Perform a dose-response curve with a wider range of this compound concentrations to identify the EC50 for cytotoxicity and cytokine release. |
| Donor variability in peripheral blood mononuclear cells (PBMCs). | Screen multiple healthy donors to establish a baseline for cytokine release. Some donors may have more reactive T-cells. |
| Contamination of cell cultures. | Ensure all reagents and cell cultures are free from endotoxin (B1171834) and other contaminants that can non-specifically activate immune cells. |
Issue 2: Inconsistent or non-reproducible results in CRS-related assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell handling and plating. | Standardize cell counting, viability assessment, and plating techniques. Ensure even cell distribution in multi-well plates. |
| Reagent instability. | Aliquot and store cytokines, antibodies, and other critical reagents according to the manufacturer's instructions to avoid freeze-thaw cycles. |
| Assay timing. | For kinetic assays, ensure that time points for sample collection are consistent across experiments. |
| Data analysis inconsistencies. | Use a standardized data analysis workflow, including consistent methods for background subtraction and curve fitting. |
Issue 3: Difficulty in translating in vitro CRS data to in vivo models.
| Possible Cause | Troubleshooting Step |
| Species-specific differences in CD3 binding and T-cell activation. | Use humanized mouse models or non-human primates (NHPs) like cynomolgus monkeys, which have a CD3 receptor that is cross-reactive with the this compound.[11] |
| Lack of a complete human immune system in the animal model. | Utilize more advanced humanized mouse models that are reconstituted with human hematopoietic stem cells to provide a more complete human immune system, including myeloid cells which contribute to the cytokine storm. |
| Differences in this compound pharmacokinetics (PK) between species. | Conduct thorough PK studies in the chosen animal model to understand the exposure and half-life of the this compound, as this will influence the dynamics of cytokine release. |
Data Presentation
Table 1: Preclinical Cytokine Release Profile of FLT3-targeting this compound vs. This compound-XR in Cynomolgus Monkeys
| Cytokine | Conventional this compound (Peak Concentration pg/mL) | This compound-XR (Peak Concentration pg/mL) | Fold Reduction |
| IL-6 | Data not publicly available in pg/mL | Data not publicly available in pg/mL | ~100-fold reduction reported |
| IFN-γ | Data not publicly available in pg/mL | Data not publicly available in pg/mL | Significantly lower[6][12] |
| TNF-α | Data not publicly available in pg/mL | Data not publicly available in pg/mL | Significantly lower[6][12] |
Note: While specific quantitative data in pg/mL from Harpoon Therapeutics' preclinical studies on this compound-XR are not publicly available, reports consistently indicate a significant reduction in key CRS-related cytokines, with an approximately 100-fold decrease observed for a FLT3-targeting this compound-XR compared to its conventional counterpart.
Table 2: Clinical CRS Mitigation Strategies and Outcomes for Select TriTACs
| This compound Molecule | Target | Indication | CRS Mitigation Strategy | Grade ≥3 CRS Rate |
| HPN424 | PSMA | mCRPC | Step-up dosing, premedication with steroids[5][13] | 4%[5][14] |
| HPN536 | Mesothelin | Solid Tumors | Dose escalation | Well-tolerated in NHPs at high doses[15] |
| HPN217 | BCMA | Multiple Myeloma | Step-up dosing[4][16] | 0% (in step-dose regimens)[17] |
| HPN328 | DLL3 | SCLC | Dose escalation | 0% (Grade 3 or higher)[9][18] |
Experimental Protocols
1. In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) and Cytokine Release Assay
This protocol provides a general framework. Optimization of cell numbers, concentrations, and incubation times is recommended for each specific this compound and target cell line.
Materials:
-
Target tumor cells expressing the antigen of interest
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
This compound molecule
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plates (96-well, flat-bottom)
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a luciferase-based assay if using engineered target cells)
-
ELISA or multiplex bead array kits for cytokine quantification (e.g., IL-6, IFN-γ, TNF-α)
Procedure:
-
Target Cell Plating: Seed target cells into a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Prepare serial dilutions of the this compound molecule in culture medium.
-
Add the diluted this compound to the wells containing the target cells.
-
Add PBMCs to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Include control wells:
-
Target cells + PBMCs (no this compound)
-
Target cells only
-
PBMCs only
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Cytotoxicity Measurement:
-
After incubation, carefully collect the supernatant for cytokine analysis.
-
Measure cytotoxicity using your chosen method (e.g., follow the manufacturer's protocol for an LDH assay).
-
-
Cytokine Analysis:
-
Analyze the collected supernatant for the concentration of key cytokines (IL-6, IFN-γ, TNF-α) using ELISA or a multiplex bead array.
-
2. In Vivo CRS Assessment in Cynomolgus Monkeys
This is a generalized protocol and must be adapted and approved by the appropriate institutional animal care and use committee (IACUC).
Animal Model:
-
Naïve, healthy, young adult cynomolgus monkeys.
Procedure:
-
Acclimation: Acclimate animals to the facility and handling procedures.
-
Dosing:
-
Administer the this compound or this compound-XR molecule via intravenous (IV) infusion.
-
For CRS mitigation studies, a step-up dosing regimen can be implemented.[11]
-
-
Sample Collection:
-
Collect peripheral blood at multiple time points pre- and post-dosing (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Process blood to separate plasma or serum for cytokine analysis.
-
-
Clinical Observations:
-
Monitor animals for clinical signs of CRS, including changes in body temperature, heart rate, respiration, and behavior.
-
-
Cytokine Analysis:
-
Analyze plasma or serum samples for a panel of relevant cytokines (e.g., IL-6, IFN-γ, TNF-α, IL-2, IL-8, IL-10) using a validated multiplex immunoassay.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Analyze blood samples to determine the concentration of the this compound molecule over time (PK).
-
Correlate PK with cytokine levels and clinical observations (PD).
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound-induced Cytokine Release Syndrome.
Caption: Mechanism of CRS mitigation by the this compound-XR platform.
References
- 1. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 2. Daily ascending dosing in cynomolgus monkeys to mitigate cytokine release syndrome induced by ERY22, surrogate for T-cell redirecting bispecific antibody ERY974 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. annualreports.com [annualreports.com]
- 5. Harpoon Therapeutics Presents Data on its this compound-XR Platform at the 36th Annual Meeting of the Society for Immunotherapy of Cancer | HARP Stock News [stocktitan.net]
- 6. Harpoon Therapeutics Presents Data on its this compound-XR Platform [drug-dev.com]
- 7. Harpoon Therapeutics Presents Preclinical Data for this compound-XR Platform that Supports Potential for Improved Safety by Minimizing Cytokine Release Syndrome - BioSpace [biospace.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 12. Harpoon Therapeutics Presents Preclinical Results for Novel T Cell Engagers HPN217 and HPN328 at AACR 2023 - BioSpace [biospace.com]
- 13. Harpoon Therapeutics Presents Data for New Prothis compound™ Development Candidates in TROP2- and ITGB6-expressing Solid Tumors at AACR 2023 - BioSpace [biospace.com]
- 14. Nonclinical Investigation of Cytokine Mitigation Strategies for T-cell-Engaging Bispecifics in the Cynomolgus Macaque [pubmed.ncbi.nlm.nih.gov]
- 15. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 16. Clinical Pharmacology of Cytokine Release Syndrome with T-Cell–Engaging Bispecific Antibodies: Current Insights and Drug Development Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TriTAC® Dosing to Reduce Off-Target Toxicities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosing of Tri-specific T-cell Activating Constructs (TriTACs) to minimize off-target toxicities.
Frequently Asked Questions (FAQs)
Q1: What are TriTACs and how do they work?
Tri-specific T-cell Activating Constructs (TriTACs) are engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate tumor cells.[1][2] They are composed of three distinct binding domains:
-
Anti-Tumor Antigen Domain: Binds to a specific antigen expressed on the surface of cancer cells.
-
Anti-CD3 Domain: Engages the CD3 receptor on T-cells, activating them.
-
Anti-Albumin Domain: Binds to serum albumin, extending the half-life of the molecule in circulation.[1][3]
This tri-specific design facilitates the formation of a stable synapse between the T-cell and the tumor cell, leading to potent, targeted cell lysis.[1]
Q2: What are the primary off-target toxicities associated with TriTACs?
The most significant off-target toxicity associated with T-cell engagers like TriTACs is Cytokine Release Syndrome (CRS) .[4] CRS is a systemic inflammatory response caused by the rapid and massive release of pro-inflammatory cytokines by activated T-cells and other immune cells.[5] Symptoms can range from mild (fever, fatigue) to life-threatening (hypotension, hypoxia, organ dysfunction).
Another potential off-target toxicity is "on-target, off-tumor" toxicity, where the TriTAC targets tumor antigens that are also expressed at low levels on healthy tissues.
Q3: What are the different this compound platforms and how do they address toxicity?
To mitigate off-target toxicities, particularly CRS, different this compound platforms have been developed:
-
Constitutively Active TriTACs: The first generation of TriTACs that are continuously active upon administration. While potent, they carry a higher risk of CRS.
-
Prothis compound™: These are "prodrug" versions of TriTACs that are designed to be activated specifically within the tumor microenvironment.[2][4] This is achieved by masking the active domains until they are cleaved by tumor-specific enzymes, thereby localizing T-cell activation and reducing systemic toxicity.[2]
-
This compound-XR™ (Extended Release): This platform provides temporal control of drug activation. The active this compound is gradually released into the circulation at a predetermined rate, which helps to avoid high peak concentrations (Cmax) that are often associated with severe CRS.[2][6][7] Preclinical studies in non-human primates have shown that this compound-XR can significantly reduce cytokine release while maintaining efficacy.[7]
Q4: How can this compound dosing be optimized to reduce CRS in clinical settings?
Several strategies are employed in clinical trials to manage and mitigate CRS:
-
Dose Escalation: Starting with a low dose and gradually increasing it allows for careful monitoring of patient tolerance.
-
Step-Dosing: Administering one or more smaller "priming" doses before the full target dose can help to temper the initial T-cell activation and cytokine release.
-
Premedication: Prophylactic administration of corticosteroids or other immunosuppressive agents can help to dampen the inflammatory response.
Quantitative Data Summary
The following tables summarize preclinical and clinical data for two key this compound molecules, HPN424 (targeting PSMA in prostate cancer) and HPN328 (targeting DLL3 in small cell lung cancer).
Table 1: Preclinical Efficacy of TriTACs
| This compound Molecule | Target Antigen | Cancer Model | Key Findings | Reference |
| HPN328 | DLL3 | Small Cell Lung Cancer (SCLC) Xenograft | Eradicated subcutaneous tumors when co-administered with human T-cells. | [1][2] |
| HPN328 | DLL3 | SCLC Xenograft (NCI-H82) | Led to T-cell recruitment and anti-tumor activity in established tumors. | [3] |
Table 2: Clinical Dosing and Toxicity of HPN328 (NCT04471727)
| Dose Level | Priming Dose | Target Dose | Grade ≥3 CRS | Key Efficacy Results | Reference |
| Dose Escalation | N/A | 0.015 - 24 mg | 3% | 39% ORR in SCLC patients in dose optimization cohorts. | [4] |
| Dose Optimization | 1 mg | 12 or 24 mg (QW or Q2W) | 0% at target doses | 71% DCR in SCLC patients in dose optimization cohorts. | [4] |
ORR: Overall Response Rate; DCR: Disease Control Rate; QW: Once Weekly; Q2W: Once Every Two Weeks
Experimental Protocols
1. In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol is a general guideline for assessing the potency of TriTACs in killing target tumor cells in vitro.
Detailed Steps:
-
Cell Preparation:
-
Culture target tumor cells expressing the antigen of interest.
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors as effector cells.
-
-
Assay Setup:
-
Plate target cells in a 96-well plate.
-
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the this compound molecule. Include a negative control (no this compound) and a positive control (e.g., lysis buffer for maximum killing).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 to 48 hours.
-
-
Measurement of Cytotoxicity:
-
LDH Release Assay: Measure the amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant from damaged cells.
-
ATP-based Luminescence Assay: Measure the amount of ATP present in viable cells.[8][9][10]
-
Flow Cytometry: Stain cells with viability dyes to distinguish live and dead target cells.
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each this compound concentration.
-
Plot the dose-response curve and determine the EC50 value (the concentration of this compound that induces 50% of the maximum cell lysis).
-
2. In Vitro Cytokine Release Assay
This protocol outlines a method to measure the release of cytokines from immune cells upon stimulation with a this compound molecule.
Detailed Steps:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors.
-
Cell Culture: Plate PBMCs in a 96-well plate. For a more physiologically relevant system, co-culture PBMCs with target tumor cells.
-
Stimulation: Add the this compound molecule at various concentrations. Include positive (e.g., anti-CD3/CD28 beads) and negative (vehicle) controls.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Quantification:
Troubleshooting Guides
1. T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background cytotoxicity in control wells | - Unhealthy or over-confluent target cells.- Mechanical stress during plating.- High E:T ratio leading to alloreactivity. | - Use cells in the logarithmic growth phase.- Handle cells gently during pipetting.- Titrate the E:T ratio. |
| Low maximal lysis with positive control | - Ineffective lysis reagent.- Insufficient incubation time with lysis reagent. | - Use a fresh, validated lysis reagent.- Optimize the incubation time for complete cell lysis. |
| High variability between replicate wells | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile media.[16] |
| Inconsistent EC50 values between experiments | - Donor-to-donor variability in PBMC activity.- Inconsistent cell passage number.- Degradation of this compound stock solution. | - Test multiple PBMC donors.- Use cells within a consistent, low passage number range.- Prepare fresh dilutions of the this compound from a properly stored stock for each experiment.[17][18][19] |
2. Cytokine Release Assay
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background cytokine levels in unstimulated controls | - PBMC activation during isolation.- Contamination of cell culture. | - Handle blood and cells gently during isolation.- Use sterile technique and check for mycoplasma contamination. |
| Low cytokine signal with positive control | - Poorly responsive PBMC donor.- Inactive positive control reagent. | - Screen multiple PBMC donors for responsiveness.- Use a fresh, validated positive control. |
| High inter-donor variability | - Inherent biological differences between donors. | - Test a panel of donors to understand the range of responses.- Normalize data to a reference control if appropriate. |
This technical support center provides a foundational resource for researchers working with TriTACs. For more specific inquiries, please refer to the detailed product information for the specific this compound molecule being investigated.
References
- 1. | BioWorld [bioworld.com]
- 2. Harpoon Therapeutics Presents Preclinical Data for HPN328, a DLL3-targeting T Cell Engager, at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]
- 3. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of bispecific T-cell Engager (BiTE) antibodies with a high-capacity T-cell dependent cellular cytotoxicity (TDCC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iti.stanford.edu [iti.stanford.edu]
- 12. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. resources.bio-techne.com [resources.bio-techne.com]
- 15. PBMC Luminex Cytokine Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Development of TriTACs for Solid Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Tri-specific T-cell Activating Constructs (TriTACs) for solid tumors.
FAQs and Troubleshooting Guides
This section addresses common challenges and specific issues that may be encountered during the preclinical development of TriTACs.
Section 1: In Vitro Efficacy and Potency
Question: My TriTAC shows lower than expected or no cytotoxicity in our T-cell dependent cellular cytotoxicity (TDCC) assay. What are the potential causes and troubleshooting steps?
Answer:
Low or absent cytotoxicity in a TDCC assay can stem from several factors related to the assay setup, reagents, or the this compound molecule itself. Here’s a systematic troubleshooting approach:
-
Cell Health and Target Antigen Expression:
-
Effector Cells (T-cells): Ensure T-cells are viable and functional. Use freshly isolated T-cells for optimal performance. If using cryopreserved T-cells, ensure proper thawing and recovery. Check for T-cell activation markers (e.g., CD69, CD25) to confirm their activation potential.
-
Target Cells: Confirm the viability of your target tumor cell line. Crucially, verify the expression level of the target antigen on the cell surface. Low or heterogeneous antigen expression is a common reason for poor efficacy.[1]
-
-
Assay Components and Conditions:
-
This compound Integrity: Assess the purity, concentration, and stability of your this compound construct. Aggregation can significantly reduce potency. Consider running an SDS-PAGE or size exclusion chromatography (SEC) to check for aggregation.
-
Effector-to-Target (E:T) Ratio: The ratio of T-cells to tumor cells is critical. An optimal E:T ratio is typically around 10:1, but this may need to be optimized for your specific cell system.[3][4]
-
Human Serum Albumin (HSA) Concentration: TriTACs are designed to bind to HSA for half-life extension. The presence and concentration of HSA in your assay medium can impact the potency of the this compound.[1][5] It is recommended to perform assays with a physiological concentration of HSA (around 40 mg/mL).
-
Incubation Time: A standard incubation time for TDCC assays is 48 hours, but this may need to be optimized.[3][4]
-
-
Controls:
-
Negative Controls:
-
Target cells + T-cells (no this compound): Establishes baseline killing.
-
Target cells only: Measures spontaneous cell death.
-
T-cells only: Assesses T-cell viability.
-
Irrelevant this compound control (targeting a different antigen not expressed on the target cells): Confirms target-specific killing.
-
-
Positive Control: A this compound with known activity or another T-cell engager targeting a known antigen on your cells.
-
Question: We are observing high background cytotoxicity in our TDCC assay control wells. What could be the cause?
Answer:
High background in control wells (T-cells + target cells without this compound) can confound your results. Here are common causes and solutions:
-
Allogeneic T-cell Response: If your T-cells and target cells are from different donors, an allogeneic response can lead to non-specific killing. Using autologous systems or established cell lines with well-characterized HLA types can mitigate this.
-
T-cell Activation State: If T-cells are pre-activated, they may exhibit non-specific killing. It is generally recommended to use resting T-cells for TDCC assays.[3]
-
Cell Culture Conditions: Suboptimal culture conditions can stress the cells, leading to increased spontaneous death. Ensure proper media, supplements, and incubation conditions.
-
Assay Reagent Interference: Some assay reagents for measuring cell viability can have inherent cytotoxicity. Ensure you have a "reagent only" control to check for this.
Section 2: On-Target, Off-Tumor Toxicity
Question: How can we assess the potential for on-target, off-tumor toxicity of our this compound in preclinical studies?
Answer:
On-target, off-tumor toxicity is a major challenge when the target antigen is also expressed on healthy tissues.[6] Preclinical assessment is crucial for predicting and mitigating this risk.
-
In Vitro Screening:
-
Normal Tissue Cell Lines: Test your this compound against a panel of primary cells or cell lines derived from normal tissues that are known to express the target antigen at low levels.
-
Dose-Response Comparison: Compare the EC50 values for cytotoxicity against tumor cells versus normal cells. A larger therapeutic window (higher EC50 for normal cells) is desirable.
-
-
In Vivo Models:
-
Humanized Mouse Models: Utilize mouse models engrafted with human immune cells and expressing the human target antigen on normal tissues. This can be achieved through transgenesis or by using cell lines with known low-level target expression.
-
Toxicity Monitoring: In these models, closely monitor for signs of toxicity, including weight loss, changes in behavior, and analysis of serum chemistry and histopathology of relevant organs.
-
Question: What strategies can we employ to minimize on-target, off-tumor toxicity?
Answer:
Several protein engineering and dosing strategies can be used to reduce on-target, off-tumor effects:
-
Affinity Tuning: Modulating the binding affinity of the this compound to the tumor antigen can create a therapeutic window. Lower affinity may be sufficient to kill tumor cells with high antigen density while sparing normal cells with low antigen density.
-
Prodrug Approaches (ProTriTACs): Design the this compound as a prodrug that is preferentially activated in the tumor microenvironment, for example, by tumor-specific proteases.
-
Step-Dosing: In clinical settings, and adaptable for preclinical in vivo studies, starting with a lower "priming" dose followed by escalating to the target dose can help mitigate toxicity.[7]
Section 3: Cytokine Release Syndrome (CRS)
Question: We are observing high levels of pro-inflammatory cytokines in our in vitro co-culture assays. How can we manage this and what are the implications for in vivo studies?
Answer:
High levels of cytokines like IFN-γ, TNF-α, and IL-6 in vitro are indicative of potent T-cell activation and can be a predictor of in vivo cytokine release syndrome (CRS), a potentially life-threatening toxicity.[8][9][10][11][12]
-
In Vitro Mitigation Strategies:
-
Dose Titration: Carefully determine the dose-response for cytokine release and identify the lowest effective concentration of your this compound that induces potent cytotoxicity with minimal cytokine production.
-
Corticosteroids: The addition of corticosteroids like dexamethasone (B1670325) to the co-culture can suppress cytokine production. However, this may also impact T-cell effector function, so a careful balance is needed.
-
Kinase Inhibitors: Small molecule inhibitors of pathways involved in T-cell activation and cytokine signaling (e.g., JAK inhibitors, BTK inhibitors) can be explored in vitro to understand their potential for CRS management.[8][9][10][11]
-
-
Implications for In Vivo Studies:
-
High in vitro cytokine release warrants careful monitoring for CRS in in vivo models. This includes monitoring for clinical signs (e.g., ruffled fur, hunched posture, reduced activity) and measuring serum cytokine levels.
-
Consider prophylactic or therapeutic intervention with anti-cytokine therapies (e.g., anti-IL-6R antibodies) in your in vivo studies to manage CRS.[8]
-
Section 4: In Vivo Efficacy and Pharmacokinetics
Question: Our this compound shows good potency in vitro, but we are seeing poor anti-tumor efficacy in our solid tumor xenograft model. What are the potential reasons and how can we troubleshoot this?
Answer:
The discrepancy between in vitro and in vivo efficacy is a common challenge in solid tumor immunotherapy. The complex tumor microenvironment (TME) presents several barriers that are not recapitulated in standard 2D cell culture.
-
Tumor Microenvironment (TME) Barriers:
-
Physical Barriers: The dense extracellular matrix and high interstitial fluid pressure in solid tumors can limit the penetration of TriTACs into the tumor core.
-
Immunosuppressive Cells: The TME is often infiltrated with immunosuppressive cells such as regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can inhibit the function of this compound-engaged T-cells.
-
Checkpoint Molecules: Upregulation of checkpoint molecules like PD-L1 on tumor cells can lead to T-cell exhaustion.
-
-
Troubleshooting Strategies:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Verify Exposure: Ensure that the this compound is reaching the tumor at sufficient concentrations. Conduct PK studies to determine the half-life, clearance, and tumor distribution of your molecule.
-
Dosing Schedule: Optimize the dosing regimen (dose and frequency) based on PK/PD modeling to maintain therapeutic concentrations in the tumor.
-
-
In Vivo Model Selection:
-
Combination Therapies:
-
Checkpoint Inhibitors: Combining your this compound with checkpoint inhibitors (e.g., anti-PD-1/PD-L1) can help overcome T-cell exhaustion in the TME.
-
TME-Modulating Agents: Explore combinations with agents that target the physical or cellular barriers of the TME (e.g., agents that deplete immunosuppressive cells).
-
-
Question: How do we design appropriate control groups for our in vivo this compound efficacy studies?
Answer:
Well-designed control groups are essential for interpreting in vivo efficacy data. Here are the recommended control groups:
-
Vehicle Control: This group receives the same vehicle used to formulate the this compound and serves as the baseline for tumor growth.
-
Untransduced T-cells Only: This group helps to assess any non-specific anti-tumor effects of the T-cells themselves.
-
Irrelevant this compound + T-cells: This is a critical control to demonstrate that the anti-tumor effect is target-specific. The irrelevant this compound should have a different target antigen that is not expressed on the tumor cells.
-
This compound Only (No T-cells): This group confirms that the this compound molecule itself does not have any direct anti-tumor activity in the absence of T-cells.
Quantitative Data Summary
The following tables summarize key quantitative data for TriTACs to aid in experimental design and data interpretation.
Table 1: In Vitro Potency (EC50) of HPN424 in Prostate Cancer Cell Lines
| Cell Line | Target Antigen | HPN424 EC50 (pM) | Reference |
| 22Rv1 | PSMA | 0.16 - 4.8 | [15] |
| VCaP | PSMA | 0.16 - 4.8 | [15] |
| MDAPCa2b | PSMA | 0.16 - 4.8 | [15] |
| LNCaP | PSMA | 0.7 | [15] |
Table 2: In Vivo Tumor Growth Inhibition by HPN424 in a 22Rv1 Xenograft Model
| Treatment Group | Dose (µg/kg) | Tumor Growth Inhibition | Reference |
| Vehicle | - | - | [16] |
| HPN424 | 2 | Significant (P < 0.0001) | [16] |
| HPN424 | 10 | Significant (P < 0.0001) | [16] |
| HPN424 | 50 | Significant (P < 0.0001) | [16] |
| HPN424 | 250 | Significant (P < 0.0001) | [16] |
Table 3: Pharmacokinetic Parameters of HPN424
| Species | Dose | Half-life (T1/2) | Cmax | AUC | Reference |
| Cynomolgus Monkey | 0.03 mg/kg (IV) | ~24 hours | - | - | [16] |
| Cynomolgus Monkey | 0.1 mg/kg (IV) | ~24 hours | - | - | [16] |
| Human (mCRPC patients) | 1.3 to 120 ng/kg (IV) | 24.9 hours (geometric median) | Dose-proportional | Dose-proportional | [15] |
Table 4: In Vitro Cytokine Release Profile of HPN424
| Cytokine | Condition | Observation | Reference |
| IL-2, IL-6, IL-10, IFN-γ, TNF-α | HPN424 + T-cells + PSMA+ cells | Dose-dependent increase in cytokine levels | [17][18][19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound development.
Detailed Protocol: T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of a this compound in mediating T-cell killing of target tumor cells.
Materials:
-
Target tumor cells (expressing the antigen of interest)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound construct and controls (irrelevant this compound)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Human Serum Albumin (HSA)
-
96-well flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH release assay kit)
-
Plate reader (luminescence or absorbance)
Procedure:
-
Target Cell Plating:
-
Harvest and count target cells.
-
Seed 1 x 10^4 target cells per well in a 96-well plate in 50 µL of complete medium.
-
Incubate overnight to allow for cell adherence.
-
-
Effector Cell Preparation:
-
Isolate T-cells from healthy donor PBMCs using a T-cell isolation kit.
-
Resuspend T-cells in complete medium at a concentration of 2 x 10^6 cells/mL.
-
-
This compound Dilution:
-
Prepare a serial dilution of the this compound and control constructs in complete medium containing a physiological concentration of HSA (e.g., 40 mg/mL).
-
-
Co-culture Setup:
-
Add 50 µL of the T-cell suspension to each well containing target cells (for an E:T ratio of 10:1).
-
Add 100 µL of the diluted this compound or control constructs to the appropriate wells.
-
Final volume in each well should be 200 µL.
-
-
Incubation:
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability reagent (e.g., add CellTiter-Glo® reagent and measure luminescence).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity for each this compound concentration using the following formula: % Specific Cytotoxicity = 100 x (1 - (Signal from experimental well / Signal from target cells + T-cells control well))
-
Plot the % specific cytotoxicity against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.
-
Detailed Protocol: Cytokine Release Assay
Objective: To measure the profile and quantity of cytokines released upon this compound-mediated T-cell activation.
Materials:
-
Same materials as the TDCC assay.
-
Multiplex cytokine bead array kit (e.g., for IL-2, IL-6, IL-10, IFN-γ, TNF-α)
-
Flow cytometer or specialized plate reader compatible with the cytokine assay.
Procedure:
-
Co-culture Setup:
-
Set up the co-culture experiment as described in the TDCC protocol (Steps 1-5).
-
-
Supernatant Collection:
-
After the 48-hour incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 50-100 µL of the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Measurement:
-
Data Analysis:
-
Use the software provided with the cytokine assay kit to calculate the concentration of each cytokine in pg/mL or ng/mL based on a standard curve.
-
Plot the cytokine concentration against the this compound concentration to visualize the dose-dependent cytokine release.
-
Detailed Protocol: In Vivo Solid Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a this compound in a mouse model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Human tumor cell line
-
Human PBMCs
-
Matrigel
-
This compound construct and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
PBMC Engraftment:
-
Approximately 7-10 days after tumor implantation, when tumors are palpable, inject 5-10 x 10^6 human PBMCs intraperitoneally or intravenously into each mouse.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound or vehicle control via the desired route (e.g., intravenous) at the predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[27]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: % TGI = 100 x (1 - (Mean tumor volume of treated group / Mean tumor volume of control group))
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
This compound Signaling Pathway
Caption: this compound-mediated signaling pathway leading to T-cell activation and tumor cell lysis.
Experimental Workflow for TDCC Assay
References
- 1. researchgate.net [researchgate.net]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. urotoday.com [urotoday.com]
- 8. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel strategies for the mitigation of cytokine release syndrome induced by T cell engaging therapies with a focus on the use of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cgtlive.com [cgtlive.com]
- 12. Emerging approaches for preventing cytokine release syndrome in CAR-T cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of IL-2, IL-4, IL-6, IL-10, TNF-α, and IFN-γ cytokines in HIV/HHV-8 coinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Association of Cytokines IL-2, IL-6, TNF-α, IFN-γ, and IL-10 With the Disease Severity of COVID-19: A Study From Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression Profile of IL-2, IL-6, IL-10, and TNF-α in Breast Tumors | MDPI [mdpi.com]
- 21. Bead Based Multiplex Assay for Analysis of Tear Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ulab360.com [ulab360.com]
- 26. LLC cells tumor xenograft model [protocols.io]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Serum Half-Life of T-Cell Engagers
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the serum half-life of T-cell engagers (TCEs).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for extending the serum half-life of T-cell engagers?
A1: The most common strategies involve increasing the hydrodynamic size of the TCE to reduce renal clearance and leveraging natural recycling pathways. These include:
-
Fc Fusion: Genetically fusing the TCE to the Fc region of an immunoglobulin (IgG). This not only increases the size but also allows the fusion protein to bind to the neonatal Fc receptor (FcRn), which rescues it from degradation and recycles it back into circulation.[1][2]
-
Albumin Fusion or Binding: Genetically fusing the TCE to human serum albumin (HSA) or incorporating a domain that binds to albumin.[3][4] Albumin has a long half-life of approximately 19 days in humans due to its own FcRn-mediated recycling.[3]
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the TCE. This increases the molecule's size and can shield it from proteolytic degradation and immune recognition.[5][6]
-
Glycosylation: Engineering glycosylation sites can increase the size and solubility of the TCE, potentially extending its half-life.
Q2: How do I choose the best half-life extension strategy for my T-cell engager?
A2: The optimal strategy depends on several factors, including the specific characteristics of your TCE, the desired pharmacokinetic profile, and potential manufacturing challenges.
-
Fc fusion is a well-established method that provides a significant half-life extension and can be readily purified using standard protein A chromatography. However, potential Fc-mediated effector functions need to be considered and may require engineering of the Fc domain to silence these activities.
-
Albumin fusion offers a very long half-life extension. The position of the albumin fusion (N- or C-terminus) can impact the biological activity of the TCE.[7]
-
PEGylation can be a versatile option, but it can also lead to heterogeneity in the final product and may induce anti-PEG antibodies, which can lead to accelerated blood clearance.[5][6][8]
-
Glycosylation is a more complex approach that requires careful engineering of the expression system and may be more challenging to control.
Q3: What are the common challenges encountered when developing T-cell engagers with extended half-life?
A3: Common challenges include:
-
Reduced Potency: The modification used for half-life extension can sometimes interfere with the binding of the TCE to its targets (tumor antigen and CD3), leading to reduced cytotoxic activity.
-
Manufacturing and Stability Issues: Larger, more complex molecules can be more difficult to express and purify. They may also be prone to aggregation, mispairing of chains, and poor stability.[9]
-
Immunogenicity: Modifications like PEGylation or the fusion of non-human sequences can elicit an immune response, leading to the generation of anti-drug antibodies (ADAs). ADAs can neutralize the drug's activity and accelerate its clearance.[5][8]
-
On-target, Off-tumor Toxicities: Extending the half-life increases the exposure of healthy tissues that may express the target antigen at low levels, potentially leading to toxicities.[10]
Troubleshooting Guides
Fc Fusion
Q: My scFv-Fc fusion protein expression yield is very low. What are the possible causes and solutions?
A: Low expression of scFv-Fc fusion proteins is a common issue. Here are some potential causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Codon Usage: | The codon usage of your scFv sequence may not be optimal for the expression host (e.g., mammalian cells). Solution: Synthesize a codon-optimized gene for your scFv-Fc construct. |
| Inefficient Secretion: | The signal peptide may not be efficiently cleaved, or the protein may be misfolded and retained in the endoplasmic reticulum. Solution: Try different signal peptides. Co-express molecular chaperones to assist in proper folding. |
| Plasmid Instability: | The expression vector may be unstable, leading to loss of the gene over time in cell culture. Solution: Ensure proper selection pressure is maintained throughout the culture period. Use a high-quality plasmid preparation for transfection. |
| Suboptimal Culture Conditions: | Cell density, transfection efficiency, and culture duration can all impact protein yield. Solution: Optimize transfection parameters (e.g., DNA-to-transfection reagent ratio). Perform a time-course experiment to determine the optimal harvest time. |
Q: My purified scFv-Fc fusion protein shows a high degree of aggregation. How can I resolve this?
A: Protein aggregation can be a significant problem, affecting both the activity and safety of your T-cell engager. Consider the following:
| Possible Cause | Troubleshooting Steps |
| Buffer Composition: | The pH, ionic strength, and excipients of your purification and storage buffers can influence protein stability. Solution: Perform a buffer screen to identify optimal conditions. Test a range of pH values and salt concentrations. Consider adding stabilizing excipients like sucrose (B13894) or trehalose.[11] |
| Low pH Elution from Protein A Column: | The acidic elution buffer used for Protein A chromatography can induce aggregation.[12][13] Solution: Explore alternative elution conditions, such as using a higher pH elution buffer with a modified Protein A resin.[14] Neutralize the eluate immediately after collection. |
| Freeze-Thaw Cycles: | Repeated freezing and thawing can cause protein aggregation. Solution: Aliquot the purified protein into single-use vials to minimize freeze-thaw cycles. Add cryoprotectants like glycerol (B35011) to the storage buffer. |
| Intrinsic Properties of the scFv: | Some scFv fragments are inherently prone to aggregation. Solution: Re-engineer the scFv to improve its stability, for example, by introducing stabilizing mutations in the framework regions. |
Albumin Fusion
Q: The biological activity of my albumin-fused T-cell engager is significantly lower than the parental molecule. Why is this happening and what can I do?
A: A decrease in activity upon albumin fusion can be due to steric hindrance or improper folding.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance: | The large albumin molecule may be sterically hindering the binding of the TCE to its target antigens. Solution: Experiment with different linker lengths and compositions between the TCE and albumin. Test both N-terminal and C-terminal fusions of albumin to determine the optimal configuration.[7] |
| Misfolding: | The fusion protein may not be folding correctly, leading to a loss of the proper conformation for target binding. Solution: Optimize expression conditions, such as lowering the culture temperature, to promote proper folding.[14] Co-express chaperones. |
| Aggregation: | Aggregated protein will have reduced activity. Solution: Refer to the troubleshooting guide for aggregation under the Fc Fusion section. The principles are similar for albumin fusion proteins.[15] |
PEGylation
Q: I am observing accelerated blood clearance (ABC) of my PEGylated T-cell engager in preclinical studies. What is the likely cause and how can I address it?
A: The ABC phenomenon is often caused by the induction of anti-PEG antibodies.[5]
| Possible Cause | Troubleshooting Steps |
| Induction of Anti-PEG Antibodies: | The first dose of the PEGylated TCE can induce the production of anti-PEG IgM and IgG, which then bind to subsequent doses and lead to their rapid clearance.[6] Solution: Screen preclinical subjects for pre-existing anti-PEG antibodies. Consider using alternative PEG architectures (e.g., branched PEG) that may be less immunogenic. Explore alternative polymers to PEG.[8] |
| Heterogeneity of PEGylation: | A heterogeneous mixture of PEGylated species can have variable pharmacokinetic profiles. Solution: Optimize the PEGylation reaction to achieve site-specific and uniform PEGylation. Use purification methods that can separate different PEGylated forms. |
Quantitative Data Summary
The following tables summarize quantitative data on the half-life extension of T-cell engagers using different strategies.
Table 1: Half-Life Extension with Albumin Fusion
| Molecule | Modification | Half-Life (in humanized FcRn/albumin double transgenic mice) | Fold Increase vs. Unmodified | Reference |
| LiTE (anti-EGFR x anti-CD3) | None | 0.6 hours | - | [3][16][17] |
| Albu-LiTE-NB | Fusion to albumin (null FcRn binding) | 19 hours | ~32x | [3][16][17] |
| Albu-LiTE-WT | Fusion to albumin (wild-type FcRn binding) | 26 hours | ~43x | [3][16][17] |
| Albu-LiTE-HB | Fusion to albumin (high FcRn binding) | 37 hours | ~62x | [3][16][17] |
Table 2: Half-Life of Different Antibody Formats
| Molecule Format | Target | Half-Life (in mice) | Reference |
| scFv | CEA | < 1 hour | [18] |
| scDb | CEA | ~1 hour | [18] |
| scFv-Fc | CEA | ~30 hours | [18] |
| IgG | CEA | ~60 hours | [18] |
Experimental Protocols
Protocol 1: Generation of a scFv-Fc Fusion Protein
This protocol outlines the key steps for cloning, expressing, and purifying a single-chain variable fragment (scFv) fused to an IgG Fc domain.[9][19]
1. Cloning:
-
Gene Synthesis: Synthesize a codon-optimized gene encoding the scFv of interest, a flexible linker (e.g., (G4S)3), and the human IgG1 Fc domain (hinge, CH2, and CH3 regions).
-
Vector Insertion: Clone the synthesized scFv-Fc gene into a mammalian expression vector (e.g., pcDNA3.1 or pCEP4) containing a suitable promoter (e.g., CMV) and a signal peptide for secretion.
2. Expression:
-
Transfection: Transiently transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector using a commercial transfection reagent.
-
Cell Culture: Culture the transfected cells in an appropriate serum-free medium for 5-7 days to allow for protein expression and secretion into the supernatant.
3. Purification:
-
Harvest: Collect the cell culture supernatant containing the secreted scFv-Fc protein.
-
Affinity Chromatography: Purify the scFv-Fc fusion protein using a Protein A affinity column.
-
Equilibrate the column with a neutral pH binding buffer.
-
Load the supernatant onto the column.
-
Wash the column extensively to remove unbound proteins.
-
Elute the bound scFv-Fc protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7).
-
Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
-
Buffer Exchange: Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for assessing the serum half-life of a T-cell engager in a mouse model.[20][21][22]
1. Animal Model:
-
Select an appropriate mouse strain (e.g., C57BL/6 or BALB/c). For TCEs with human-specific components (e.g., human Fc or albumin binding), use of humanized mouse models (e.g., expressing human FcRn) is recommended for more predictive data.[23]
2. Administration:
-
Administer a single intravenous (IV) bolus of the T-cell engager at a predetermined dose.
3. Blood Sampling:
-
Collect serial blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs, 72 hrs, etc.) via a suitable method like tail vein or retro-orbital bleeding.
4. Sample Processing:
-
Process the blood samples to obtain serum or plasma and store them at -80°C until analysis.
5. Quantification:
-
Quantify the concentration of the T-cell engager in the serum/plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
6. Data Analysis:
-
Plot the serum concentration of the T-cell engager versus time.
-
Use pharmacokinetic modeling software to calculate key parameters, including the terminal half-life (t½).
Protocol 3: Biolayer Interferometry (BLI) for Binding Kinetics
BLI is a label-free technique used to measure real-time protein-protein interactions and determine binding kinetics (kon, koff) and affinity (KD).[10][24][25][26]
1. Instrument and Biosensor Preparation:
-
Hydrate the appropriate biosensors (e.g., Protein A or anti-human Fc biosensors for Fc-fusion proteins) in the assay buffer.
2. Ligand Immobilization:
-
Immobilize the "ligand" (e.g., the Fc-fusion TCE) onto the biosensor surface.
3. Baseline:
-
Establish a stable baseline by dipping the biosensor with the immobilized ligand into the assay buffer.
4. Association:
-
Dip the biosensor into a solution containing the "analyte" (e.g., the target antigen or CD3) at various concentrations and measure the binding in real-time.
5. Dissociation:
-
Move the biosensor back into the assay buffer and measure the dissociation of the analyte from the ligand.
6. Data Analysis:
-
Use the instrument's software to fit the association and dissociation curves to a suitable binding model (e.g., 1:1 binding) to calculate the on-rate (kon), off-rate (koff), and equilibrium dissociation constant (KD).
Visualizations
Caption: Overview of common strategies to extend the serum half-life of T-cell engagers.
References
- 1. Quantitative Clinical Pharmacology of T‐Cell Engaging Bispecifics: Current Perspectives and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting the Pharmacokinetics of T‐Cell Engagers as a Function of Target‐Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Programmable half-life and anti-tumour effects of bispecific T-cell engager-albumin fusions with tuned FcRn affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ALB, FCGRT Humanized Knockin model | Publication | genOway [genoway.com]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. mdpi.com [mdpi.com]
- 8. Anti-PEG antibodies in the clinic: current issues and beyond PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning, Expression, and Purification of Monoclonal Antibodies in scFv-Fc Format | Springer Nature Experiments [experiments.springernature.com]
- 10. Application of Biolayer Interferometry (BLI) for Studying Protein-Protein Interactions in Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical characterization and stabilization of the recombinant albumin fusion protein sEphB4-HSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. mdpi.com [mdpi.com]
- 15. noah.nrw [noah.nrw]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Programmable half-life and anti-tumour effects of bispecific T-cell engager-albumin fusions with tuned FcRn affinity | Semantic Scholar [semanticscholar.org]
- 18. Pharmacokinetic properties of IgG and various Fc fusion proteins in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Revealing antibody half-life and stability using FcRn mouse models from JAX [resources.jax.org]
- 24. Biolayer Interferometry for DNA-Protein Interactions [protocols.io]
- 25. protocols.io [protocols.io]
- 26. Measuring protein-protein and protein-nucleic Acid interactions by biolayer interferometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing TriTAC Penetration in Solid Tumors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the penetration of Tri-specific T-cell Activating Constructs (TriTACs) into solid tumors.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers limiting TriTAC penetration into solid tumors?
A1: The penetration of TriTACs and other antibody-based therapeutics into solid tumors is hindered by several physiological barriers within the tumor microenvironment (TME). These include:
-
The Binding Site Barrier: High-affinity binding of TriTACs to antigens on tumor cells near blood vessels can limit their ability to penetrate deeper into the tumor mass. This creates a heterogeneous distribution, leaving cells in the tumor core untreated[1][2].
-
Dense Extracellular Matrix (ECM): The ECM, composed of proteins like collagen and elastin, as well as proteoglycans, forms a dense physical barrier that slows the diffusion of large molecules like TriTACs[1][3][4].
-
Elevated Interstitial Fluid Pressure (IFP): Leaky tumor vasculature and poor lymphatic drainage lead to high IFP, which can impede the convective transport of molecules from the blood vessels into the tumor interstitium[5].
-
Abnormal Tumor Vasculature: Tumor blood vessels are often chaotic and poorly organized, which can lead to non-uniform blood flow and drug delivery[5].
Q2: My this compound shows excellent potency in vitro but limited efficacy in a xenograft model. What could be the issue?
A2: A discrepancy between in vitro potency and in vivo efficacy is often due to poor tumor penetration. While TriTACs are smaller than conventional monoclonal antibodies, which is expected to improve tissue penetration, they still face the barriers mentioned in Q1[6][7]. At sub-saturating doses, the "binding site barrier" can cause the this compound to be trapped around the tumor vasculature, preventing it from reaching deeper tumor cell layers[1]. You may need to assess the in vivo distribution of your this compound to confirm this.
Q3: How can I experimentally assess the tumor penetration of my this compound?
A3: There are several in vitro and in vivo methods to evaluate this compound penetration:
-
In Vitro Tumor Spheroid Assays: 3D tumor spheroids mimic the architecture of a small tumor and are an excellent model to assess the penetration of therapeutics. You can treat spheroids with your this compound, followed by fixation, sectioning, and staining (e.g., immunofluorescence) to visualize the depth of penetration[8].
-
Ex Vivo Analysis of Tumor Tissue: Following in vivo administration in a mouse model, tumors can be excised at various time points. Frozen sections can then be stained to detect the this compound (e.g., using an anti-idiotype antibody or if the this compound is tagged) and co-stained with markers for blood vessels (e.g., CD31) and cell nuclei (e.g., DAPI) to map its distribution relative to the vasculature[9][10].
-
In Vivo Imaging: Advanced techniques such as multiphoton microscopy in conjunction with dorsal skinfold chambers or cranial windows in mice allow for real-time visualization of this compound distribution in living tumors[11].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low overall tumor uptake of this compound. | Poor vascular permeability or rapid clearance from circulation. | 1. Consider co-administration with agents that enhance vascular permeability, such as vasoactive agents (e.g., angiotensin II) or using physical methods like focused ultrasound (FUS)[1][5][12].2. Ensure the this compound has a half-life extension domain (like the albumin-binding domain inherent to TriTACs) to prevent rapid clearance[6][13]. |
| This compound is localized only around blood vessels. | The "binding site barrier" due to high-affinity binding to the target antigen. | 1. Increase the Dose: Administering a higher dose can help saturate the binding sites on cells near the vasculature, allowing unbound molecules to penetrate deeper[10].2. Affinity Engineering: Consider developing a lower-affinity version of your this compound. This can reduce trapping near blood vessels[1].3. Competitive Inhibition: Co-administer a transient competitive inhibitor (e.g., a small molecule or an anti-idiotypic antibody fragment) to temporarily block the target antigen, allowing the this compound to distribute more evenly before binding[2]. |
| Poor penetration in specific tumor models known to be highly fibrotic. | Dense extracellular matrix (ECM) is physically hindering diffusion. | 1. Enzymatic Depletion of ECM: Co-administer ECM-degrading enzymes. For example, hyaluronidase (B3051955) can be used to break down hyaluronan, a major component of the ECM[12].2. Stroma-Modulating Agents: Use agents like relaxin, which can decrease the expression of ECM proteins[3][4][14]. |
| Inconsistent results between experiments. | Variability in tumor model characteristics (e.g., size, vascularity, ECM density). | 1. Standardize the tumor model by using a consistent number of cells for implantation and starting treatment when tumors reach a specific size range.2. Use imaging techniques like contrast-enhanced MRI to non-invasively assess tumor characteristics like size and vascular heterogeneity before starting the experiment, which can help in stratifying animals into comparable groups[15]. |
Data on Enhancement Strategies
The following table summarizes quantitative data from preclinical studies on various strategies to improve the delivery of antibody-based therapeutics to solid tumors.
| Strategy | Agent/Method | Model | Improvement Metric | Result | Citation |
| Vascular Permeability Enhancement | Focused Ultrasound (FUS) with Bevacizumab | U87 Brain Xenografts | Increase in Bevacizumab Brain Concentration | 5.7 to 56.7-fold increase | [1] |
| Vascular Normalization (Cautionary) | Bevacizumab (anti-VEGF) | LS174T Xenografts | Change in anti-CEA mAb Tumor AUC | 63% decrease | [1][5] |
| ECM Degradation | Relaxin Expression | Breast Cancer Model | Survival with T-cell therapy | 62.5% survival with relaxin vs. 0% without | [4] |
| Vascular Permeability Enhancement | Vasoactive Agents (e.g., Angiotensin II, TNF-alpha) | Various Preclinical Models | Increase in mAb Tumor Uptake | 40% to 200% increase | [5] |
Key Experimental Protocols
Protocol: Tumor Spheroid Penetration Assay
This protocol details how to assess the penetration of a this compound into 3D tumor spheroids.
1. Spheroid Formation (Hanging Drop Method)
-
Cell Preparation: Culture your chosen cancer cell line to 70-80% confluency. Harvest the cells using trypsin and create a single-cell suspension in your culture medium[16][17].
-
Cell Counting: Count the cells and dilute the suspension to a concentration of 5 x 104 cells/mL (this may need optimization depending on the cell line).
-
Hanging Drops: Pipette 20 µL droplets of the cell suspension onto the inside of a 10 cm petri dish lid. This will result in approximately 1,000 cells per droplet[16].
-
Incubation: Add sterile PBS to the bottom of the petri dish to maintain humidity. Carefully place the lid back on the dish and incubate at 37°C and 5% CO2 for 48-72 hours, during which the cells will aggregate to form spheroids[16].
2. This compound Treatment and Analysis
-
Spheroid Collection: Gently wash the spheroids from the lid into a low-attachment plate.
-
Treatment: Add your this compound at the desired concentration to the medium containing the spheroids. Include an untreated control group.
-
Incubation: Incubate for a defined period (e.g., 4, 12, or 24 hours) to allow for penetration.
-
Fixation and Staining:
-
Carefully collect the spheroids and wash them with PBS.
-
Fix the spheroids in 4% paraformaldehyde.
-
Embed the spheroids in a medium suitable for cryosectioning (e.g., OCT compound).
-
Generate thin sections (e.g., 10 µm) using a cryostat.
-
Perform immunofluorescence staining on the sections. Use a primary antibody that specifically detects your this compound, followed by a fluorescently labeled secondary antibody. Co-stain with DAPI to visualize cell nuclei[8].
-
-
Imaging and Quantification:
-
Image the sections using a confocal microscope.
-
Analyze the images to measure the fluorescence intensity of the this compound signal as a function of distance from the spheroid edge to the center. This will provide a quantitative measure of penetration[8].
-
Visualizations
Signaling and Workflow Diagrams
Caption: Key barriers to this compound penetration in the tumor microenvironment.
Caption: Matching problems in this compound delivery to potential enhancement strategies.
Caption: Experimental workflow for a tumor spheroid penetration assay.
References
- 1. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors | Cancer Biology & Medicine [cancerbiomed.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Strategies to increase drug penetration in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Increase Drug Penetration in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to enhance monoclonal antibody uptake and distribution in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. For what indications are this compound being investigated? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antibody Pharmacokinetics Assay [visikol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antibody tumor penetration: Transport opposed by systemic and antigen-mediated clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing Antibody Uptake: Strategies for Improved Immunotherapy Efficacy [biomedrb.com]
- 13. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. clinicallab.com [clinicallab.com]
- 16. youtube.com [youtube.com]
- 17. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to TriTAC Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-specific T-cell Activating Construct (TriTAC) therapies. The content is designed to help you navigate common experimental challenges and understand mechanisms of resistance.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with TriTACs.
Problem 1: Reduced or No Target Cell Lysis in Cytotoxicity Assays
Question: My this compound is not inducing efficient lysis of target tumor cells in my co-culture assay. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to reduced cytotoxicity in your assay. A systematic approach to troubleshooting is recommended.
Possible Causes and Troubleshooting Steps:
-
Target Antigen Expression:
-
Is the target antigen present on the tumor cell line? Confirm antigen expression levels using flow cytometry or western blotting. Antigen loss or downregulation is a common mechanism of resistance.[1][2]
-
Has antigen expression been lost or reduced during cell culture? Passage number can affect antigen expression. It is advisable to use low-passage cells and regularly verify antigen expression.
-
-
T-cell Health and Activation:
-
Are the T-cells healthy and functional? Assess T-cell viability and activation status. Use fresh or properly cryopreserved PBMCs or isolated T-cells.
-
Is the effector-to-target (E:T) ratio optimal? Titrate the E:T ratio to determine the optimal concentration for your specific cell lines and this compound.[3]
-
-
This compound Integrity and Concentration:
-
Is the this compound molecule active? Confirm the integrity and binding activity of your this compound construct.
-
Is the this compound concentration appropriate? Perform a dose-response curve to identify the optimal concentration for target cell lysis.
-
Experimental Protocol: Flow Cytometry-Based Cytotoxicity Assay
This protocol provides a method to assess T-cell mediated cytotoxicity.[3][4]
-
Materials:
-
Target tumor cells
-
Effector T-cells (PBMCs or isolated T-cells)
-
This compound therapeutic
-
Cell viability dye (e.g., Propidium Iodide, 7-AAD)
-
Flow cytometer
-
-
Procedure:
-
Plate target cells at a suitable density in a 96-well plate.
-
Add effector T-cells at various E:T ratios (e.g., 1:1, 5:1, 10:1).
-
Add the this compound therapeutic at a range of concentrations.
-
Include appropriate controls: target cells alone, target cells with T-cells but no this compound, and a positive control with a known cytotoxic agent.
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
After incubation, harvest the cells and stain with a viability dye according to the manufacturer's protocol.
-
Analyze the samples using a flow cytometer to determine the percentage of dead target cells.
-
Data Presentation: Example Cytotoxicity Data
| This compound Concentration (pM) | % Target Cell Lysis (E:T 5:1) |
| 0.1 | 15% |
| 1 | 45% |
| 10 | 85% |
| 100 | 90% |
Problem 2: T-cell Exhaustion in Prolonged Co-cultures or In Vivo Models
Question: I am observing a decline in this compound efficacy over time in my long-term experiments, and my T-cells are expressing high levels of inhibitory receptors. How can I confirm and address T-cell exhaustion?
Answer:
Chronic antigen exposure can lead to T-cell exhaustion, a state of T-cell dysfunction characterized by the upregulation of inhibitory receptors and reduced effector function.[5][6]
Troubleshooting and Mitigation Strategies:
-
Confirm T-cell Exhaustion:
-
Strategies to Overcome T-cell Exhaustion:
-
Combination Therapy: In preclinical models, combine the this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-LAG-3 antibodies) to reinvigorate exhausted T-cells.[9]
-
Dosing Schedule: Investigate alternative dosing schedules in vivo, such as intermittent dosing, to allow for T-cell recovery.
-
Experimental Protocol: Flow Cytometry for T-cell Exhaustion Markers
This protocol details the staining of T-cells to identify exhaustion markers.[7][8]
-
Materials:
-
T-cells from in vitro co-culture or in vivo model
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, PD-1, LAG-3, TIM-3
-
Flow cytometer
-
-
Procedure:
-
Harvest T-cells and wash with FACS buffer.
-
Stain the cells with a cocktail of the specified antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer and analyze the expression of exhaustion markers on CD4+ and CD8+ T-cell populations.
-
Data Presentation: Example T-cell Exhaustion Data
| Treatment Group | % PD-1+ of CD8+ T-cells | % LAG-3+ of CD8+ T-cells |
| This compound alone | 65% | 40% |
| This compound + anti-PD-1 | 25% | 35% |
| Control | 5% | 2% |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of a this compound?
A1: TriTACs (Tri-specific T-cell Activating Constructs) are engineered proteins with three binding domains. One domain binds to a tumor-associated antigen on the cancer cell, another binds to the CD3 receptor on T-cells, and the third domain binds to serum albumin.[7][10] This tri-specific binding brings T-cells into close proximity with tumor cells, leading to T-cell activation and subsequent tumor cell lysis. The albumin-binding domain extends the half-life of the molecule in circulation.[7][10]
Q2: What are the primary mechanisms of resistance to this compound therapy?
A2: Resistance to this compound therapy can be broadly categorized into tumor-intrinsic and tumor-extrinsic mechanisms.
-
Tumor-Intrinsic Resistance: This includes the loss or downregulation of the target antigen on tumor cells, and the upregulation of immune checkpoint ligands like PD-L1, which can inhibit T-cell function.[1][2][11]
-
Tumor-Extrinsic Resistance: This involves factors in the tumor microenvironment, such as the presence of immunosuppressive cells (e.g., regulatory T-cells) and the development of T-cell exhaustion due to chronic stimulation.[5]
Q3: How can I investigate changes in the tumor microenvironment (TME) in response to this compound therapy in my preclinical models?
A3: You can use a combination of techniques to analyze the TME:
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): These methods allow for the visualization and quantification of different immune cell populations within the tumor tissue, providing spatial context.[12][13]
-
Flow Cytometry: Dissociated tumors can be analyzed by flow cytometry to quantify various immune cell subsets (T-cells, myeloid cells, etc.) and their activation/exhaustion status.
-
Gene Expression Analysis: Techniques like RNA sequencing can provide a comprehensive overview of the changes in gene expression within the TME following treatment.[14]
Q4: How do I manage Cytokine Release Syndrome (CRS) in my preclinical studies?
A4: CRS is a systemic inflammatory response caused by the release of a large amount of cytokines from activated immune cells.[15][16] In preclinical models, you can:
-
Monitor Cytokine Levels: Measure the levels of key cytokines (e.g., IL-6, IFN-γ, TNF-α) in the serum of treated animals.[17]
-
Administer Anti-Cytokine Therapies: Prophylactic or therapeutic administration of agents that block key cytokines, such as an anti-IL-6 receptor antibody (tocilizumab), can mitigate CRS.[15]
-
Dose Optimization: Carefully titrate the dose of the this compound to find a balance between efficacy and manageable CRS.
Experimental Protocol: In Vitro Cytokine Release Assay
This assay helps to assess the potential of a this compound to induce cytokine release.[17][18]
-
Materials:
-
Human PBMCs
-
This compound therapeutic
-
ELISA or multiplex bead array kit for cytokines (e.g., IL-6, IFN-γ, TNF-α)
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Add the this compound at various concentrations.
-
Include positive (e.g., anti-CD3/CD28 beads) and negative controls.
-
Incubate for 24-48 hours.
-
Collect the supernatant and measure cytokine concentrations using your chosen assay kit.
-
Data Presentation: Example Cytokine Release Data
| This compound Concentration (pM) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
| 1 | 250 | 500 |
| 10 | 1500 | 3000 |
| 100 | 5000 | 8000 |
| Positive Control | 8000 | 10000 |
Visualizations
Caption: Mechanism of this compound-mediated T-cell activation and tumor cell lysis.
Caption: A logical workflow for troubleshooting reduced cytotoxicity in this compound experiments.
References
- 1. youtube.com [youtube.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. T cell-Dependent Cellular Cytotoxicity (TDCC) Assay | iQ Biosciences [iqbiosciences.com]
- 4. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 5. Flow Cytometry in CAR T Cell Therapy | KCAS Bio [kcasbio.com]
- 6. oncodaily.com [oncodaily.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Combinational CAR T-cell therapy for solid tumors: Requisites, rationales, and trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. Perspectives on immune checkpoint ligands: expression, regulation, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine [frontiersin.org]
- 13. Quantitative Analyses of the Tumor Microenvironment Composition and Orientation in the Era of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Managing Cytokine Release Syndrome Associated With Novel T Cell-Engaging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 18. onenucleus.com [onenucleus.com]
Technical Support Center: Troubleshooting TriTAC Experiments
Welcome to the technical support center for Tri-specific T-cell Engager (TriTAC) experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues that may arise during in vitro efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound molecule?
A this compound is an engineered protein designed to engage T-cells to kill target tumor cells. It has three main components: one domain that binds to a tumor-associated antigen on the cancer cell, a second domain that binds to the CD3 receptor on a T-cell to activate it, and a third domain, often an albumin-binding domain, to extend the molecule's half-life in circulation.[1] This tri-specific design creates a bridge between the T-cell and the cancer cell, leading to the formation of an immune synapse and subsequent tumor cell lysis.[1]
Q2: What are the common in vitro assays to measure this compound efficacy?
The most common in vitro methods to measure the cytotoxic potential of TriTACs are cell-mediated cytotoxicity assays. These include traditional methods like the chromium-51 (B80572) (⁵¹Cr) release assay and more modern, non-radioactive methods such as luciferase-based assays or impedance-based assays.[2][3][4] These assays quantify the number of target cells that have been killed by effector T-cells in the presence of the this compound molecule.
Q3: What are typical Effector-to-Target (E:T) ratios to use in a cytotoxicity assay?
The optimal E:T ratio can vary significantly depending on the specific this compound, the cell lines used, and the assay format.[5][6] However, a common starting point for optimization is to test a range of E:T ratios such as 1:1, 5:1, and 10:1.[5] In some cases, ratios as high as 50:1 or more may be necessary, particularly if the effector cells have lower cytotoxic activity or if the target antigen density is low.[5]
Q4: How is the potency of a this compound molecule typically quantified?
The potency of a this compound is often expressed as the half-maximal effective concentration (EC50). This value represents the concentration of the this compound that induces a response halfway between the baseline and the maximum response in a dose-response experiment. A lower EC50 value indicates a more potent molecule, as a lower concentration is required to achieve 50% of the maximal effect.
Troubleshooting Guide: Low Efficacy in this compound Experiments
This guide addresses common reasons for observing lower-than-expected efficacy in your in vitro this compound experiments and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Target Cell Lysis | 1. Suboptimal Effector-to-Target (E:T) Ratio: The number of effector cells may be insufficient to kill the target cells effectively.[5] | - Perform an E:T ratio titration to determine the optimal ratio for your specific cell lines and this compound. Test a range from 1:1 to 50:1.[5] |
| 2. Low this compound Concentration: The concentration of the this compound may be too low to effectively bridge effector and target cells. | - Titrate the this compound concentration in your assay to generate a full dose-response curve and determine the EC50. | |
| 3. Poor Effector Cell Health or Activation: Effector cells (T-cells) may have low viability or may not be sufficiently activated. | - Check Viability: Assess T-cell viability using a method like Trypan Blue exclusion before setting up the assay.[7] - Confirm Activation: Measure T-cell activation markers such as CD25 and CD69 by flow cytometry after co-culture with target cells and this compound.[8][9] - Restimulation: Consider restimulating expanded T-cells with anti-CD3/CD28 beads a few days before the assay to enhance their effector function.[10] | |
| 4. Low Target Antigen Expression: The target cells may have low or heterogeneous expression of the tumor-associated antigen.[11] | - Confirm Antigen Expression: Quantify the level of target antigen expression on your tumor cell line using flow cytometry.[5] If expression is low, consider using a different cell line or engineering one with higher expression. | |
| 5. Incorrect Assay Setup or Timing: The co-incubation time may be too short for significant cytotoxicity to occur. | - Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 4, 24, 48 hours) to determine the optimal incubation period.[5] | |
| High Background Signal / High Spontaneous Lysis | 1. Poor Health of Target Cells: Target cells may have low viability before the start of the assay, leading to high spontaneous release of the label (e.g., ⁵¹Cr or luciferase).[5] | - Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before labeling and setting up the assay.[5] |
| 2. Overly Activated Effector Cells: Effector cells may be non-specifically killing target cells.[5] | - Use a lower E:T ratio. - Ensure effector cells are not overly stimulated before the co-culture. | |
| 3. Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results.[5] | - Regularly test your cell lines for mycoplasma contamination.[5] | |
| Inconsistent or Irreproducible Results | 1. Variability in Effector Cell Donors: T-cells from different donors can have varying levels of cytotoxic potential. | - If possible, use T-cells from the same donor for a set of comparative experiments. - When using multiple donors, be prepared for variability and analyze the data accordingly. |
| 2. Pipetting Errors or Inaccurate Cell Counting: Inconsistent cell numbers will lead to variable E:T ratios and unreliable results. | - Use calibrated pipettes and be meticulous with cell counting, preferably using an automated cell counter. | |
| 3. Assay Reagent Issues: Problems with assay reagents (e.g., expired lysis buffer, degraded luciferase substrate) can affect the final readout. | - Ensure all assay reagents are within their expiration dates and stored correctly. Prepare fresh reagents as needed. |
Quantitative Data Summary
The following table provides representative data that might be generated in a this compound cytotoxicity assay. Note that these values are illustrative and will vary between different TriTACs, target antigens, and cell lines.
| Parameter | Example Value | Description |
| Optimal E:T Ratio | 10:1 | The ratio of effector cells to target cells that yields maximal specific lysis with minimal non-specific killing. |
| Maximal Specific Lysis (%) | 85% | The highest percentage of target cell death observed at the optimal E:T ratio and saturating this compound concentration. |
| EC50 | 0.5 pM | The concentration of the this compound that results in 50% of the maximal specific lysis.[12] |
| Spontaneous Lysis (%) | < 15% | The percentage of target cell death in the absence of effector cells and this compound. A high value may indicate poor target cell health. |
Experimental Protocols
Protocol 1: Luciferase-Based T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay measures the viability of target cells that have been engineered to express luciferase. A decrease in the luminescence signal corresponds to an increase in target cell death.
Materials:
-
Target cells stably expressing firefly luciferase.
-
Effector T-cells (e.g., purified from PBMCs).
-
This compound molecule.
-
Assay medium (e.g., RPMI 1640 + 10% FBS).
-
White, clear-bottom 96-well assay plates.
-
Luciferase assay reagent (e.g., Steady-Glo®).
-
Luminometer.
Methodology:
-
Target Cell Plating: Seed the luciferase-expressing target cells into a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of assay medium.[3]
-
This compound Dilution: Prepare a serial dilution of the this compound molecule in assay medium.
-
Co-culture Setup:
-
Add 25 µL of the diluted this compound to the appropriate wells.
-
Add 25 µL of effector T-cells to achieve the desired E:T ratio (e.g., for a 10:1 E:T ratio with 10,000 target cells, add 100,000 T-cells per well).
-
-
Controls:
-
Spontaneous Lysis (Target Max Signal): Target cells with medium only.
-
Effector Cell Control: Effector cells with medium only.
-
No this compound Control: Target and effector cells with medium only.
-
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 48 hours.[12][13]
-
Luminescence Reading:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of luciferase assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubate for 5-10 minutes at room temperature to lyse the cells and stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Specific Lysis = (1 - (Signal from Experimental Well / Signal from Spontaneous Lysis Well)) * 100
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay
This is a traditional method for measuring cell-mediated cytotoxicity. Target cells are labeled with radioactive ⁵¹Cr, which is released into the supernatant upon cell lysis.
Materials:
-
Target cells.
-
Effector T-cells.
-
This compound molecule.
-
Assay medium.
-
Sodium chromate (B82759) (Na₂⁵¹CrO₄).
-
V-bottom 96-well plates.[2]
-
Lysis buffer (e.g., 1% Triton X-100).
-
Gamma counter.
Methodology:
-
Target Cell Labeling:
-
Resuspend 1-5 x 10⁶ target cells in a small volume of medium.
-
Add 50-100 µCi of ⁵¹Cr and incubate at 37°C for 1-2 hours, gently mixing every 20-30 minutes.[2][14]
-
Wash the labeled cells 3-4 times with a large volume of medium to remove unincorporated ⁵¹Cr.[14]
-
Resuspend the cells to the desired concentration for plating.
-
-
Assay Setup:
-
Plate 5,000-10,000 labeled target cells per well in a V-bottom 96-well plate.[15]
-
Add the this compound at various concentrations.
-
Add effector cells to achieve the desired E:T ratios.
-
-
Controls:
-
Incubation: Incubate the plate at 37°C for 4 hours.[16]
-
Supernatant Collection:
-
Radioactivity Measurement: Count the radioactivity (counts per minute, CPM) in the collected supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific ⁵¹Cr release using the following formula: % Specific Release = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100[16]
Visualizations
Caption: Mechanism of action for a Tri-specific T-cell Engager (this compound).
Caption: General experimental workflow for a this compound cytotoxicity assay.
Caption: Logical troubleshooting flowchart for low efficacy in this compound experiments.
References
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 3. mdpi.com [mdpi.com]
- 4. axionbiosystems.com [axionbiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Bispecific T Cell Engager Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mechanistic insights into resistance mechanisms to T cell engagers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bitesizebio.com [bitesizebio.com]
- 15. scispace.com [scispace.com]
- 16. Chromium-51 Release Assay | Revvity [revvity.com]
Technical Support Center: Managing On-Target, Off-Tumor Toxicities of TriTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tri-specific T-cell Activating Constructs (TriTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage on-target, off-tumor toxicities during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are on-target, off-tumor toxicities and why are they a concern with TriTACs?
A1: On-target, off-tumor toxicities occur when a TriTAC molecule directs T-cells to attack healthy tissues that express the same target antigen as the tumor cells, albeit often at lower levels.[1][2] This is a significant concern because it can lead to dose-limiting toxicities and adverse events in preclinical models and clinical trials, potentially narrowing the therapeutic window of the drug.[3]
Q2: What is Cytokine Release Syndrome (CRS) and how is it related to TriTACs?
A2: Cytokine Release Syndrome (CRS) is a systemic inflammatory response caused by the release of a large amount of cytokines from immune cells, primarily T-cells and myeloid cells, upon activation.[4][5] With TriTACs, the simultaneous engagement of T-cells (via CD3) and target cells leads to potent T-cell activation and subsequent cytokine release.[6][7] While this is the desired anti-tumor mechanism, excessive cytokine release can lead to severe and life-threatening toxicities.[5][8]
Q3: What are the common clinical manifestations of on-target, off-tumor toxicities with TriTACs?
A3: The most frequently observed on-target, off-tumor toxicity is Cytokine Release Syndrome (CRS).[9][10] Clinical data from studies on HPN424, a PSMA-targeting this compound, have shown that the most common adverse events include CRS, chills, and pyrexia (fever).[9] Other potential toxicities include transient elevations in liver transaminases, which may occur concurrently with CRS.[11]
Q4: What strategies can be employed in the design of TriTACs to minimize on-target, off-tumor toxicities?
A4: Several protein engineering strategies are used to mitigate these toxicities:
-
Affinity Tuning: Modulating the binding affinity of the anti-CD3 domain can reduce the potency of T-cell activation, thereby lowering the risk of excessive cytokine release.[6]
-
Conditional Activation (ProTriTACs): Designing the this compound as a prodrug that is activated specifically in the tumor microenvironment (e.g., by tumor-specific proteases) can limit systemic T-cell activation and spare healthy tissues.[12]
-
Half-life Extension: Incorporating a domain that binds to serum albumin extends the half-life of the this compound, allowing for lower, less frequent dosing which can help manage toxicities.[6][11]
Troubleshooting Guides
Issue 1: High background cytotoxicity or T-cell activation in in vitro assays.
Possible Cause & Solution
-
Non-specific T-cell activation:
-
Troubleshooting: Ensure that the T-cells are not being activated by other components in the assay medium. Use appropriate controls, including T-cells alone and T-cells with a non-targeting control this compound.
-
Protocol: See "Protocol for Assessing this compound-Mediated T-cell Activation and Cytotoxicity" below for detailed control setup.
-
-
Contamination:
-
Troubleshooting: Check cell cultures for microbial contamination, which can cause immune cell activation.[13]
-
Solution: Maintain aseptic techniques and regularly test cell lines for mycoplasma.
-
-
Poor quality reagents:
-
Troubleshooting: Ensure all reagents, including media and serum, are of high quality and tested for endotoxin (B1171834) levels.
-
Issue 2: Inconsistent results in Cytokine Release Assays (CRAs).
Possible Cause & Solution
-
Variability in donor T-cells:
-
Troubleshooting: T-cell responses can vary significantly between donors.
-
Solution: Whenever possible, use T-cells from multiple donors to assess the consistency of the response. For a single experiment, pool T-cells from several donors if the experimental design allows.
-
-
Assay setup variability:
-
Incorrect assay format:
-
Troubleshooting: The choice of CRA format (e.g., whole blood vs. PBMC) can impact sensitivity for certain types of T-cell engagers.[16]
-
Solution: For TriTACs, a PBMC-based assay is generally recommended for assessing T-cell specific cytokine release.
-
Issue 3: Unexpectedly high toxicity in preclinical in vivo models.
Possible Cause & Solution
-
Dose is too high:
-
Rapid infusion rate:
-
Troubleshooting: A rapid infusion can lead to a sharp peak in drug concentration and exacerbate CRS.
-
Solution: Administer the this compound via a slower infusion.
-
-
Lack of step-dosing:
Quantitative Data Summary
The following tables summarize clinical data on the incidence of common on-target, off-tumor toxicities observed with the PSMA-targeting this compound, HPN424.
Table 1: Incidence of Frequent Adverse Events with HPN424
| Adverse Event | All Grades (n=89) | Grade ≥3 (n=89) |
| Cytokine Release Syndrome (CRS) | 69% (n=61) | 4% (n=4) |
| Chills | 67% (n=60) | 0% (n=0) |
| Pyrexia (Fever) | 65% (n=58) | 2% (n=2) |
Data from the 2021 ASCO Annual Meeting presentation on HPN424.[9]
Table 2: Dose-Limiting Toxicities (DLTs) Observed with HPN424
| Dose-Limiting Toxicity | Dose Range | Number of Patients |
| Transaminitis (Grade 4) | 96 to 300 ng/kg | 6 |
| Cytokine Release Syndrome (Grade 3) | 96 to 300 ng/kg | 4 |
Data from the 2021 ASCO Annual Meeting presentation on HPN424.[9][10]
Key Experimental Protocols
Protocol for Assessing this compound-Mediated T-cell Activation and Cytotoxicity
This protocol outlines a cell-based assay to measure the ability of a this compound to induce T-cell activation and kill target tumor cells.
Materials:
-
Target tumor cells (expressing the antigen of interest)
-
Healthy human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound therapeutic and non-targeting control this compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Assay plates (96-well, flat-bottom)
-
Flow cytometer
-
Reagents for T-cell activation markers (e.g., anti-CD69, anti-CD25 antibodies)
-
Reagents for cytotoxicity measurement (e.g., LDH release assay kit or a fluorescent cell viability dye)
-
Reagents for cytokine analysis (e.g., ELISA or multiplex bead array kits)
Procedure:
-
Cell Preparation:
-
Culture target cells to 70-80% confluency, then harvest and resuspend in assay medium to the desired concentration.
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation or use previously isolated and cryopreserved T-cells.
-
-
Assay Setup:
-
Seed target cells into a 96-well plate and allow them to adhere overnight if necessary.
-
Prepare serial dilutions of the this compound and control molecules.
-
Add the diluted TriTACs to the wells containing target cells.
-
Add T-cells to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Controls:
-
T-cells + Target cells (no this compound)
-
T-cells + Target cells + Non-targeting control this compound
-
T-cells alone
-
Target cells alone
-
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-72 hours.
-
Data Collection & Analysis:
-
Cytotoxicity: At the end of the incubation, measure target cell viability using your chosen method (e.g., LDH release in the supernatant or staining with a viability dye and analysis by flow cytometry or imaging).
-
T-cell Activation: Harvest the cells, stain with fluorescently labeled antibodies against T-cell activation markers (CD69, CD25), and analyze by flow cytometry.[7]
-
Cytokine Release: Collect the culture supernatant and measure the concentration of key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) using ELISA or a multiplex assay.[19][20]
-
Protocol for In Vivo Assessment of On-Target, Off-Tumor Toxicity
This protocol describes a general workflow for evaluating the toxicity of a this compound in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., NSG)
-
Human tumor cell line
-
Human PBMCs or T-cells
-
This compound therapeutic
-
Calipers for tumor measurement
-
Blood collection supplies
-
Tissue collection and preservation reagents
Procedure:
-
Model Establishment:
-
Implant human tumor cells subcutaneously or orthotopically into immunodeficient mice.
-
Allow tumors to establish to a predetermined size.
-
-
Humanization:
-
Inject human PBMCs or T-cells intravenously or intraperitoneally to reconstitute a human immune system component.
-
-
This compound Administration:
-
Administer the this compound at various dose levels, potentially including a step-dosing regimen.
-
Include a vehicle control group and a non-targeting this compound control group.
-
-
Monitoring:
-
Measure tumor volume regularly.
-
Monitor animal body weight and clinical signs of toxicity (e.g., ruffled fur, hunched posture, decreased activity).
-
Collect blood samples at various time points to measure cytokine levels and assess hematological parameters.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tumors and major organs (e.g., liver, spleen, lungs, kidneys) for histopathological analysis to assess for signs of off-tumor toxicity.
-
Visualizations
Signaling Pathway of this compound-Mediated T-cell Activation
Caption: this compound-mediated T-cell activation signaling cascade.
Experimental Workflow for In Vitro Toxicity Assessment
Caption: Workflow for in vitro assessment of this compound toxicity.
Logical Relationship for Mitigating On-Target, Off-Tumor Toxicity
Caption: Strategies to mitigate on-target, off-tumor toxicity.
References
- 1. Managing cytokine release syndrome associated with novel T cell-engaging therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worthe-it.co.za [worthe-it.co.za]
- 3. Managing Cytokine Release Syndrome Associated With Novel T Cell-Engaging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures [frontiersin.org]
- 6. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Harpoon Therapeutics Presents Updated Interim Clinical Data for the PSMA-targeting this compound® HPN424 at the 2021 ASCO Annual Meeting - BioSpace [biospace.com]
- 10. Harpoon Therapeutics Presents Updated Interim Clinical Data for the PSMA-Targeting this compound HPN424 [drug-dev.com]
- 11. urotoday.com [urotoday.com]
- 12. What this compound are being developed? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. premier-research.com [premier-research.com]
- 18. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Multi-Analyte Detection of Key Cytokine Release Syndrome Biomarkers | Bio-Techne [bio-techne.com]
- 20. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Technical Support Center: Refining TriTAC Molecular Design for Improved Safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tri-specific T-cell Activating Constructs (TriTACs). The focus is on refining molecular design to enhance safety profiles, with a particular emphasis on mitigating cytokine release syndrome (CRS) and off-target toxicities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high levels of cytokine release in our in vitro assays with a standard TriTAC. What molecular design strategies can we implement to reduce this?
A1: High cytokine release is a common on-target toxicity associated with T-cell engagers. To mitigate this, consider the following molecular design refinements:
-
Prothis compound™ Platform: This "prodrug" approach incorporates a masking moiety on the anti-CD3ε domain, connected by a protease-cleavable linker. The molecule remains inert in circulation and is only activated by proteases that are highly expressed in the tumor microenvironment. This spatial control is designed to limit systemic T-cell activation and subsequent cytokine storm. In preclinical models, ProTriTACs have shown potent anti-tumor activity with a significantly improved safety profile compared to constitutively active TriTACs. For instance, an EpCAM-targeting Prothis compound could be safely administered at doses 10 times higher than the minimal efficacious dose of its active counterpart.[1]
-
This compound-XR Platform: This platform focuses on temporal control of T-cell engager activity. By incorporating a peptide mask and a protease-cleavable linker at the N-terminus, the this compound-XR is designed for slow, systemic activation. This "extended-release" mechanism avoids the high peak concentrations (Cmax) of active drug that can drive severe CRS. Preclinical data in non-human primates demonstrated that a FLT3-targeting this compound-XR achieved comparable pharmacodynamic effects to a standard this compound but with a 100-fold reduction in cytokine release.[2][3]
Q2: How can we experimentally validate that our modified this compound has a reduced risk of inducing CRS?
A2: A combination of in vitro and in vivo assays is crucial for validating the improved safety profile of your refined this compound design.
-
In Vitro Cytokine Release Assays: Co-culture your this compound with peripheral blood mononuclear cells (PBMCs) or isolated T-cells and target-expressing tumor cells. Measure the levels of key pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-6, and IL-2 over a time course. A refined this compound should induce significantly lower levels of these cytokines compared to a standard this compound.
-
In Vivo Models: Utilize humanized mouse models or non-human primates to assess systemic cytokine release. Following administration of the this compound, collect serum samples at various time points and analyze cytokine levels using multiplex assays like Luminex. This will provide a more physiologically relevant assessment of the potential for CRS. For example, studies in cynomolgus monkeys have been instrumental in demonstrating the reduced cytokine production of the this compound-XR platform.[3][4][5]
Q3: We are concerned about on-target, off-tumor toxicity. How can we design our this compound to minimize this?
A3: On-target, off-tumor toxicity occurs when the target antigen is expressed on healthy tissues. The Prothis compound™ platform is specifically designed to address this challenge. By requiring activation by tumor-associated proteases, the therapeutic activity is concentrated within the tumor microenvironment, sparing healthy tissues that may also express the target antigen.[6][7]
Q4: What are the key considerations for designing a T-cell Dependent Cellular Cytotoxicity (TDCC) assay to evaluate our this compound candidates?
A4: A well-designed TDCC assay is critical for assessing the potency of your this compound molecules. Key considerations include:
-
Effector to Target (E:T) Ratio: The ratio of T-cells to tumor cells will significantly impact the observed cytotoxicity. It is important to test a range of E:T ratios to fully characterize the potency of your molecule.
-
T-cell Source: The source and activation state of T-cells can influence the results. Healthy donor PBMCs are commonly used.
-
Assay Duration: Cytotoxicity is a kinetic process. Monitor cell killing over a time course (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
-
Detection Method: Several methods can be used to measure cytotoxicity, including LDH release assays, real-time imaging with systems like the IncuCyte, or flow cytometry-based methods to quantify remaining target cells.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of various this compound molecules, highlighting the impact of molecular design on safety and efficacy.
Table 1: Preclinical Comparison of this compound and this compound-XR Platforms
| Platform | Target | Model System | Key Finding | Citation |
| This compound-XR | FLT3 | Cynomolgus Monkeys | Comparable FLT3-expressing cell depletion with a 100-fold reduction in cytokine release compared to a standard this compound. | [2][3] |
| Prothis compound | EpCAM | Humanized Rodent Xenograft | Safely administered at a dose 10x higher than the minimal efficacious dose required for durable tumor regression. | [1] |
| Prothis compound | TROP2 | In Vitro | >1000-fold improved binding to primary human T-cells and ~100-fold improved T-cell killing after protease activation compared to the intact prodrug. | [11] |
Table 2: Clinical Safety and Efficacy of HPN424 (PSMA-targeting this compound)
| Parameter | Value | Population | Citation |
| Dose-Limiting Toxicities | Grade 3 CRS (n=4), Grade 3 elevated lipase (B570770) (n=1), Grade 3 seizure (n=1) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | [12] |
| Most Common Grade >3 Treatment-Related Adverse Events | AST increase (21%), Anemia (11%), ALT increase (16%) | mCRPC | [12] |
| Antitumor Activity | 1 confirmed partial response; 20% of patients with treatment duration >= 24 weeks | mCRPC | [12] |
Table 3: Clinical Safety and Efficacy of HPN217 (BCMA-targeting this compound)
| Parameter | Value | Population | Citation |
| Dose-Limiting Toxicities | Reversible transaminitis (Grade 3, n=1; Grade 4, n=1) at 2.86 mg fixed dose | Relapsed/Refractory Multiple Myeloma (RRMM) | [13][14] |
| Cytokine Release Syndrome | All events Grade 1-2, except one Grade 3 event at 24 mg | RRMM | [13][14] |
| Overall Response Rate (ORR) | 63% in the 12 mg cohorts | RRMM | [15] |
Table 4: Clinical Safety and Efficacy of HPN328 (DLL3-targeting this compound)
| Parameter | Value | Population | Citation |
| Dose-Limiting Toxicities | Grade 3 CRS (n=2) at a priming dose of 2 mg | Neuroendocrine Prostate Cancer (NEPC) and other Neuroendocrine Neoplasms (NEN) | [16][17][18][19] |
| Most Common Treatment-Related Adverse Events (>10%) | CRS (52%), fatigue (35%), dysgeusia (33%) | NEPC and other NEN | [18] |
| Confirmed Response Rate | 31% in all response-evaluable patients treated with the 1-mg priming dose | NEPC and other NEN | [17] |
Experimental Protocols
Protocol 1: In Vitro T-cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the potency of a this compound molecule in mediating T-cell killing of target tumor cells.
Materials:
-
Target tumor cell line expressing the antigen of interest
-
Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
This compound molecule at various concentrations
-
96-well flat-bottom tissue culture plates
-
Cytotoxicity detection reagent (e.g., LDH release assay kit) or imaging system (e.g., IncuCyte)
Methodology:
-
Target Cell Plating: Seed the target tumor cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Co-culture Setup:
-
Prepare serial dilutions of the this compound molecule in complete medium.
-
Add the diluted this compound to the wells containing the target cells.
-
Add the effector cells (PBMCs) to the wells at the desired E:T ratio (e.g., 10:1).
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with effector cells, no this compound (background cytotoxicity)
-
Target cells lysed with a lysis buffer (maximum release)
-
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Cytotoxicity Measurement:
-
LDH Assay: At the end of the incubation, centrifuge the plate and collect the supernatant. Measure LDH activity according to the manufacturer's instructions.
-
Imaging: If using an imaging system, acquire images at regular intervals throughout the incubation period to monitor cell death in real-time.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 2: In Vitro Cytokine Release Assay
Objective: To quantify the release of pro-inflammatory cytokines from T-cells upon engagement by a this compound molecule.
Materials:
-
Same materials as the TDCC assay.
-
Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits for IFN-γ, TNF-α, IL-6, etc.
Methodology:
-
Co-culture Setup: Follow steps 1-3 of the TDCC assay protocol.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: At each time point, centrifuge the plate and carefully collect the cell-free supernatant. Store at -80°C until analysis.
-
Cytokine Quantification:
-
Multiplex Assay: Analyze the supernatants using a multiplex bead-based immunoassay according to the manufacturer's protocol. This allows for the simultaneous measurement of multiple cytokines.
-
ELISA: Perform individual ELISAs for each cytokine of interest according to the manufacturer's instructions.
-
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the experimental samples. Compare the cytokine levels induced by different this compound constructs or concentrations.
Visualizations
Caption: Standard this compound mechanism of action.
Caption: Prothis compound activation in the tumor microenvironment.
Caption: this compound-XR mechanism for reduced CRS.
Caption: Simplified TCR/CD3 downstream signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Harpoon Therapeutics Presents Data on its this compound-XR Platform [drug-dev.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Harpoon Therapeutics Unveils Prothis compound Platform: A Novel, Protease-Activated T Cell Engager Platform Designed to Access a Broad Landscape of Solid Tumor Targets - BioSpace [biospace.com]
- 7. What this compound are being developed? [synapse.patsnap.com]
- 8. BiTE® T cell-dependent cellular cytotoxicity (TDCC) assay [protocols.io]
- 9. A Novel Approach for Quantifying the Pharmacological Activity of T-Cell Engagers Utilizing In Vitro Time Course Experiments and Streamlined Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. urotoday.com [urotoday.com]
- 13. citedrive.com [citedrive.com]
- 14. Paper: Results from the Completed Dose Escalation Portion of the Phase 1 Study of HPN217, a Half-Life Extended Tri-Specific T Cell Activating Construct (this compound®) Targeting B Cell Maturation Antigen (BCMA) for Relapsed/Refractory Multiple Myeloma (MM) [ash.confex.com]
- 15. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 16. urotoday.com [urotoday.com]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. DLL3-Targeting T-Cell Engager HPN328 Shows Clinical Activity in SCLC and NEN - Conference Correspondent [conference-correspondent.com]
Technical Support Center: Addressing Immunogenicity Risks of T-Cell Engagers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the immunogenicity risks associated with T-cell engagers.
Frequently Asked Questions (FAQs)
Q1: What are the primary immunogenicity risks associated with T-cell engagers?
A1: T-cell engagers, as complex biologics, present several immunogenicity risks. The primary concerns include the development of anti-drug antibodies (ADAs), which can impact the pharmacokinetics (PK), efficacy, and safety of the therapeutic.[1][2][3][4][5] A significant safety concern is the potential for on-target, off-tumor toxicities and the induction of systemic inflammatory responses, such as Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).[6][7][8][9][10][11] These risks stem from factors including the novel molecular formats, non-human sequences, and the potent mechanism of action that involves direct T-cell activation.[1][2][3][12]
Q2: What are the key factors that contribute to the immunogenicity of T-cell engagers?
A2: Multiple factors can contribute to the immunogenicity of T-cell engagers. These can be broadly categorized as:
-
Product-related factors: These include the presence of non-human sequences, novel protein scaffolds, impurities, and aggregation.[3][12] The molecular design, such as the affinity for CD3 and the tumor antigen, also plays a crucial role.[11][13]
-
Patient-related factors: A patient's immune status, genetic background (e.g., HLA type), and prior exposure to other biologics can influence the immunogenic response.[1][3][14]
-
Treatment-related factors: The route of administration, dose, and duration of treatment can also impact the likelihood and severity of an immune response.[5][14]
Q3: What is the clinical significance of anti-drug antibodies (ADAs) against T-cell engagers?
A3: The development of ADAs can have significant clinical consequences. Neutralizing ADAs (NAbs) can directly inhibit the therapeutic activity of the T-cell engager by binding to its active sites, leading to a loss of efficacy.[5] Both neutralizing and non-neutralizing ADAs can alter the pharmacokinetics of the drug, often leading to accelerated clearance and reduced exposure.[5][15] In some cases, ADAs can also lead to adverse events, including infusion reactions and, rarely, more severe autoimmune-like responses.[5]
Q4: How can we predict the immunogenicity of a T-cell engager in preclinical development?
A4: A multi-faceted approach is recommended for preclinical immunogenicity risk assessment.[1][2][3] This typically involves:
-
In Silico Tools: Algorithms are used to predict potential T-cell epitopes within the protein sequence by modeling peptide binding to major histocompatibility complex (MHC) class II molecules.[3][16] However, these methods are known to be over-predictive.[3]
-
In Vitro Assays: These are critical for assessing T-cell dependent immunogenicity. Common assays include:
-
T-cell proliferation assays: Using peripheral blood mononuclear cells (PBMCs) or dendritic cell (DC)-CD4+ T-cell co-cultures to measure T-cell activation and proliferation in response to the therapeutic.[3][14][17]
-
Cytokine release assays: Measuring the release of cytokines (e.g., IL-2, IFN-γ) from immune cells upon exposure to the T-cell engager.[14][17][18][19][20]
-
MHC-associated peptide proteomics (MAPPs): This technique identifies the specific peptides from the drug that are presented by antigen-presenting cells (APCs).[3][14]
-
Troubleshooting Guides
Guide 1: Unexpectedly High Signal in In Vitro T-Cell Proliferation Assay
| Potential Cause | Troubleshooting Steps |
| Endotoxin (B1171834) Contamination | Test the T-cell engager sample and all reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free materials and reagents. |
| Non-specific T-cell Activation | Include appropriate isotype controls and vehicle controls to distinguish between target-specific and non-specific activation. |
| Allogeneic Response | Ensure that dendritic cells and T-cells in co-culture assays are autologous to avoid an allogeneic response. |
| High Concentration of T-cell Engager | Perform a dose-response curve to identify the optimal concentration range and to rule out artifacts due to excessive concentrations. |
| Pre-existing Immunity in Donors | Screen PBMC donors for pre-existing reactivity to components of the therapeutic (e.g., linker peptides, non-human sequences). |
Guide 2: High Incidence of Cytokine Release Syndrome (CRS) in a Preclinical Animal Model
| Potential Cause | Troubleshooting Steps |
| Dose Too High | Implement a dose-escalation study to determine the maximum tolerated dose. Consider a step-dosing strategy where the dose is gradually increased. |
| High Affinity CD3 Binding | Evaluate T-cell engager variants with lower affinity for the CD3 receptor, which may reduce the potency of T-cell activation and subsequent cytokine release.[11] |
| On-target, Off-tumor Toxicity | Assess the expression of the target antigen on healthy tissues in the animal model. If expression is widespread, consider strategies to enhance tumor selectivity.[10][21] |
| Model-Specific Artifacts | Ensure the animal model is appropriate and well-characterized. Humanized mouse models may better recapitulate human immune responses. |
| Rapid Infusion Rate | Investigate the effect of slowing the infusion rate, as this can sometimes mitigate the peak cytokine release. |
Quantitative Data Summary
Table 1: Reported Incidence of Anti-Drug Antibodies (ADAs) for Selected T-Cell Engagers
| T-Cell Engager | Target(s) | Indication | ADA Incidence (%) | Neutralizing ADA (NAb) Incidence (%) | Reference |
| Blinatumomab (Blincyto®) | CD19 x CD3 | Acute Lymphoblastic Leukemia | <2% | Not specified | [3] |
| Pasotuxizumab (AMG 212) | PSMA x CD3 | Prostate Cancer | High (Sustained, clinically impactful) | Not specified | [5] |
| Tebentafusp (Kimmtrak®) | gp100 x CD3 | Uveal Melanoma | 89% (CRS, not ADA) | Not specified | [10] |
| Catumaxomab | EpCAM x CD3 | Malignant Ascites | High (Associated with toxicity) | Not specified | [10] |
Note: The reported incidence of CRS for Tebentafusp is included as a surrogate for immune-related adverse events, as specific ADA data was not highlighted in the source.
Table 2: Management Strategies for Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS)
| Toxicity Grade | Management of CRS | Management of ICANS | Reference |
| Grade 1 | Supportive care. Consider tocilizumab if symptoms persist. | Supportive care. | [8][22] |
| Grade 2 | Tocilizumab. Consider corticosteroids if no improvement. | Dexamethasone. Tocilizumab only if concurrent CRS is present. | [8][22] |
| Grade 3 | Tocilizumab and corticosteroids. | Dexamethasone. | [8][22] |
| Grade 4 | Intensive care. High-dose methylprednisolone. Consider anakinra if refractory. | High-dose methylprednisolone. | [8][22] |
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay (PBMC-based)
Objective: To assess the potential of a T-cell engager to induce T-cell proliferation.
Methodology:
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment: Add the T-cell engager at various concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control, a positive control (e.g., Phytohemagglutinin (PHA)), and a negative control (isotype control antibody).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
CFSE Staining: Prior to culture, label PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). After incubation, measure CFSE dilution by flow cytometry as an indicator of cell division.
-
BrdU Incorporation: Add Bromodeoxyuridine (BrdU) to the cultures for the final 18-24 hours of incubation. Measure BrdU incorporation using an ELISA-based colorimetric assay.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean proliferation in the presence of the T-cell engager by the mean proliferation of the vehicle control. An SI ≥ 2 is often considered a positive response.
Protocol 2: Multi-Tiered Assay for Anti-Drug Antibody (ADA) Detection
Objective: To detect, confirm, and characterize ADAs in patient samples.
Methodology:
-
Screening Assay (Tier 1):
-
Assay Format: Typically a bridging ELISA.
-
Procedure: Coat a microplate with the T-cell engager. Add patient serum. Add a biotinylated and a DIG-labeled version of the T-cell engager. The formation of a "bridge" between the coated and labeled drug by an ADA is detected using an anti-DIG-HRP conjugate and a substrate.
-
Cut Point: Establish a cut point from a panel of drug-naïve patient samples to differentiate between positive and negative samples.[23]
-
-
Confirmatory Assay (Tier 2):
-
Procedure: For samples that screen positive, perform a competition assay. Pre-incubate the patient serum with an excess of the unlabeled T-cell engager before adding it to the screening assay.
-
Confirmation: A significant reduction in the signal (e.g., >50%) in the presence of the competing drug confirms the specificity of the ADAs.[23]
-
-
Neutralizing Antibody (NAb) Assay (Tier 3):
-
Assay Format: A cell-based bioassay that reflects the drug's mechanism of action.[5][23]
-
Procedure: For example, a T-cell redirected cytotoxicity assay. Pre-incubate the T-cell engager with the ADA-positive patient serum. Add this mixture to a co-culture of target cells and effector T-cells.
-
Readout: Measure target cell lysis (e.g., via LDH release or a fluorescence-based method). A reduction in cell lysis compared to a control indicates the presence of neutralizing antibodies.[5]
-
Visualizations
Caption: T-cell engager mechanism of action and signaling cascade.
References
- 1. Immunogenicity assessment of bispecific antibody-based immunotherapy in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Immunogenicity assessment of bispecific antibody-based immunotherapy in oncology | Semantic Scholar [semanticscholar.org]
- 3. Immunogenicity assessment of bispecific antibody-based immunotherapy in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Characterization and root cause analysis of immunogenicity to pasotuxizumab (AMG 212), a prostate-specific membrane antigen-targeting bispecific T-cell engager therapy [frontiersin.org]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. View of Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 9. youtube.com [youtube.com]
- 10. T-Cell Engagers in Solid Cancers—Current Landscape and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative strategies for T cell engagers for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. leukocare.com [leukocare.com]
- 13. Discovery Strategies to Maximize the Clinical Potential of T-Cell Engaging Antibodies for the Treatment of Solid Tumors | MDPI [mdpi.com]
- 14. Immunogenicity & T Cell Cytokine Release Assays | RoukenBio [rouken.bio]
- 15. Frontiers | Characterization of anti-drug antibody responses to the T-cell engaging bispecific antibody cibisatamab to understand the impact on exposure [frontiersin.org]
- 16. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 17. Rapid in vitro assessment of the immunogenicity potential of engineered antibody therapeutics through detection of CD4+ T cell interleukin-2 secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avancebio.com [avancebio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. Engineering a tumor-selective prodrug T-cell engager bispecific antibody for safer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. theattcnetwork.co.uk [theattcnetwork.co.uk]
- 23. Fit-for-purpose immunogenicity assays: What to consider during assay development and validation? - Biopharma Excellence [biopharma-excellence.com]
Technical Support Center: Optimizing Linker Design for TriTAC Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the design and experimental validation of linkers for Tri-specific T-cell Activating Constructs (TriTACs).
Troubleshooting Guide
This guide provides solutions to specific experimental issues related to linker design and TriTAC stability.
Issue 1: this compound exhibits poor stability, leading to aggregation and precipitation during purification or storage.
Possible Causes:
-
Inappropriate Linker Flexibility: Highly flexible linkers (e.g., long PEG or alkyl chains) can sometimes lead to increased molecular motion and exposure of hydrophobic patches, promoting aggregation.[1][2] Conversely, a linker that is too rigid may enforce a strained conformation that is prone to aggregation.
-
Suboptimal Linker Length: A linker that is too short can cause steric clashes between the domains, preventing proper folding and leading to aggregation.[2] A linker that is too long might not provide adequate stabilization between domains.
-
Poor Buffer Conditions: The pH, ionic strength, and presence of excipients in the buffer are critical for protein stability.[3][4] A buffer pH close to the this compound's isoelectric point (pI) can minimize electrostatic repulsion and promote aggregation.[4]
Troubleshooting Steps:
-
Optimize Buffer Conditions:
-
pH Screening: Test a range of pH values, typically 1-1.5 units away from the theoretical pI of the this compound.[4]
-
Ionic Strength: Evaluate a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to modulate electrostatic interactions.[4][5]
-
Add Stabilizing Excipients: Screen additives like glycerol (B35011) (5-10%), L-arginine (50 mM), or non-detergent sulfobetaines to enhance solubility.[3][6]
-
-
Re-evaluate Linker Design:
-
Vary Linker Length: Synthesize and test a panel of TriTACs with systematically varied linker lengths.
-
Modulate Linker Rigidity: If using a flexible linker, consider incorporating rigid moieties like piperazine, piperidine, or triazole rings to add conformational constraint.[7] If using a rigid linker, introducing short flexible elements (e.g., Gly-Ser repeats) may be beneficial.
-
-
Perform Biophysical Characterization:
-
Use Size Exclusion Chromatography (SEC) to detect and quantify soluble aggregates.[4]
-
Employ Dynamic Light Scattering (DLS) to assess the size distribution and polydispersity of the this compound preparation.
-
Utilize Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm), an indicator of thermal stability. A decrease in Tm compared to the individual domains suggests destabilization.[8]
-
Issue 2: this compound shows reduced biological activity (e.g., decreased T-cell activation or target cell lysis) despite good binding to all three targets.
Possible Causes:
-
Incorrect Spatial Orientation: The linker may not be positioning the anti-CD3 and tumor antigen-binding domains optimally for the formation of a stable and effective immunological synapse.[2]
-
Linker Steric Hindrance: The linker itself or its attachment points might be sterically hindering the binding of one or more domains to its target.
-
Proteolytic Cleavage of the Linker: The linker may contain sequences susceptible to cleavage by proteases present in the assay environment.[7]
Troubleshooting Steps:
-
Modify Linker Attachment Points: Altering the site of linker conjugation can significantly impact the spatial arrangement of the binding domains.[7] Computational modeling can help predict optimal attachment sites.
-
Systematic Linker Screening:
-
Assess Linker Stability in Relevant Media:
-
Incubate the this compound in cell culture media (with and without cells) and in serum to check for degradation over time using SDS-PAGE or Western Blot.
-
If cleavage is detected, identify the cleavage site using mass spectrometry and redesign the linker to remove the susceptible sequence.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of linkers used for multi-specific antibodies like TriTACs?
A1: The most prevalent linkers are flexible and rigid types.
-
Flexible Linkers: These are commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains of varying lengths.[2][] Glycine-serine (Gly-Ser) repeats are also widely used due to their flexibility, hydrophilicity, and low immunogenicity. These linkers offer synthetic accessibility and allow for modulation of physical properties like solubility.[1]
-
Rigid Linkers: To provide more defined spatial orientation and potentially enhance stability, rigid linkers containing structures like piperazine, piperidine, triazoles, or phenyl rings are employed.[1][7] These can improve metabolic stability and help pre-organize the molecule into an active conformation.[1][10]
Q2: How does linker length impact this compound stability and function?
A2: Linker length is a critical parameter. A linker that is too short may cause steric hindrance between the domains, preventing simultaneous binding to their respective targets and potentially leading to misfolding and aggregation.[2] Conversely, a linker that is too long might lead to excessive flexibility, which can decrease the stability of the overall construct or result in an unproductive binding orientation, thereby reducing biological activity.[2] The optimal length must be empirically determined for each specific this compound construct.
Q3: My this compound is stable in buffer but aggregates in serum. What could be the cause?
A3: This often points to interactions with serum components or enzymatic degradation.
-
Proteolytic Degradation: Serum contains numerous proteases that can cleave susceptible linker sequences. This can lead to the dissociation of domains and subsequent aggregation of the fragments.[7]
-
Hydrophobic Interactions: The linker or exposed surfaces of the this compound may interact with hydrophobic components in serum, such as lipoproteins, leading to aggregation.
-
Instability at Physiological Conditions: The buffer conditions (pH, salt) may not accurately reflect the physiological environment of serum, where the this compound is less stable.
To troubleshoot, perform a serum stability assay and analyze samples over time by SEC and SDS-PAGE to detect degradation or aggregation.
Q4: What experimental techniques are essential for characterizing linker-mediated stability?
A4: A combination of biophysical and functional assays is crucial.
-
Size Exclusion Chromatography (SEC): To quantify high molecular weight species (aggregates) and assess sample homogeneity.[4]
-
Differential Scanning Calorimetry (DSC): To measure the thermal stability (Tm) of the this compound. A higher Tm generally indicates greater stability.[8]
-
Forced Degradation Studies: Exposing the this compound to stress conditions (e.g., high temperature, extreme pH, oxidation) to identify degradation pathways and assess the linker's contribution to stability.
-
In Vitro Cell-Based Assays: To confirm that linker modifications do not negatively impact the biological function, such as T-cell mediated cytotoxicity against target tumor cells.
Data Presentation
Table 1: Comparison of Common Linker Types for TriTACs
| Linker Type | Composition | Key Characteristics | Advantages | Potential Issues |
| Flexible | (Gly4Ser)n repeats, PEG, Alkyl chains | High conformational freedom, hydrophilic | Easy to synthesize, improves solubility, can accommodate various domain orientations | May lead to instability, potential for proteolysis, less defined structure |
| Rigid | Piperazine, Piperidine, Triazole, Proline-rich sequences | Constrained conformation, metabolically stable[1][7] | Enhances metabolic stability, provides defined spatial orientation, can improve selectivity[1][7] | More challenging to synthesize, may enforce a non-optimal conformation |
| Cleavable | Disulfide bonds, pH-sensitive linkers | Designed to be cleaved under specific conditions (e.g., reductive environment of a cell) | Can be used for targeted payload delivery (prodrug approach)[12][13] | Premature cleavage in circulation, potential immunogenicity |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify soluble aggregates from the monomeric this compound.
Methodology:
-
System Preparation: Equilibrate a suitable high-resolution SEC column (e.g., Superdex 200 Increase or equivalent) with a filtered and degassed mobile phase (e.g., 1x PBS, pH 7.4).
-
Sample Preparation: Filter the this compound sample through a 0.22 µm syringe filter. Adjust the concentration to fall within the linear range of the detector (typically 0.1-1.0 mg/mL).
-
Injection and Run: Inject a defined volume (e.g., 100 µL) of the sample onto the column. Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Data Analysis: Monitor the eluate using a UV detector at 280 nm. Integrate the peak areas corresponding to the monomer and any high molecular weight (HMW) species (aggregates). Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal unfolding temperature (Tm) of the this compound.
Methodology:
-
Sample Preparation: Dialyze the this compound sample and the reference buffer extensively against the same buffer (e.g., 1x PBS, pH 7.4) to ensure matched buffer composition. Adjust the protein concentration to approximately 0.5-1.0 mg/mL.
-
Instrument Setup: Load the sample and reference buffer into the respective cells of the microcalorimeter.
-
Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) over a relevant temperature range (e.g., 20°C to 100°C).
-
Data Analysis: After subtracting the reference buffer scan, analyze the resulting thermogram. The midpoint of the unfolding transition is the melting temperature (Tm).[8] Multiple transitions may be observed if the domains unfold independently.
Protocol 3: Serum Stability Assay
Objective: To assess the stability and integrity of the this compound in the presence of serum.
Methodology:
-
Incubation: Dilute the this compound to a final concentration (e.g., 100 µg/mL) in fresh human or mouse serum. As a control, dilute the this compound in the formulation buffer.
-
Time-Course: Incubate the samples at 37°C. At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), remove an aliquot and immediately freeze it at -80°C to stop any degradation.
-
Analysis: Thaw the samples and analyze them by:
-
SDS-PAGE/Western Blot: To visualize any fragmentation or degradation products.
-
SEC-HPLC: To quantify the percentage of intact monomer remaining and the formation of aggregates.
-
Functional Assay: To measure the remaining biological activity of the this compound at each time point.
-
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. synapse.patsnap.com [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. what are the top Trispecific T-cell engager (TriTE) companies? [synapse.patsnap.com]
Technical Support Center: Enhancing Tumor Antigen-Binding Specificity in Tri-specific T-cell Activating Constructs (TriTACs)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development and experimental application of Tri-specific T-cell Activating Constructs (TriTACs). Our focus is on strategies to improve the specificity of tumor antigen binding, a critical factor for therapeutic success and safety.
Troubleshooting Guide
This guide addresses common issues observed during TriTAC experiments, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. High in vitro cytotoxicity against cells with low target antigen expression (potential for on-target, off-tumor toxicity) | The binding affinity of the tumor-associated antigen (TAA) arm is too high, leading to T-cell activation even at low antigen densities found on healthy tissues.[1] | Affinity Tuning: Reduce the binding affinity of the TAA-targeting domain. This can create a greater dependency on higher antigen density for effective T-cell engagement and subsequent cytotoxicity.[1][2][3][4] Introduce "AND-gate" Logic: Design a dual-antigen targeting this compound that requires engagement of two different TAAs on the same cell for full T-cell activation. This significantly increases tumor selectivity.[2][5][6] |
| 2. Suboptimal potency and tumor cell lysis despite confirmed binding to the target antigen | The this compound construct may have a suboptimal molecular geometry, preventing the formation of an effective immunological synapse between the T-cell and the tumor cell.[2][3] T-cell exhaustion may be occurring due to chronic stimulation, especially with very high-affinity binders.[7] | Molecular Engineering: Modify the length and flexibility of the linkers connecting the binding domains to optimize the geometry of the this compound.[8][9] Costimulatory Domain Integration: Incorporate a third binding domain that engages a T-cell costimulatory receptor (e.g., CD28) to enhance T-cell activation and proliferation.[7][10] |
| 3. Limited in vivo efficacy in solid tumors despite potent in vitro activity | Poor penetration of the this compound into the dense tumor microenvironment (TME) due to large molecular size.[8][11] Short biological half-life, leading to insufficient drug exposure at the tumor site.[12] | Size Optimization: Engineer smaller this compound formats to improve diffusion and penetration into solid tumors.[8][9] Half-life Extension: Incorporate a domain that binds to serum albumin, which significantly extends the circulating half-life of the construct.[8][11] |
| 4. High systemic cytokine release (Cytokine Release Syndrome - CRS) in in vivo models | Systemic T-cell activation due to on-target, off-tumor binding or non-specific activation.[11] | Prodrug Approach (ProTriTACs): Utilize a this compound design that remains inactive until it is cleaved by proteases that are enriched in the tumor microenvironment. This spatially restricts T-cell activation to the tumor site.[11] Affinity and Avidity Engineering: Fine-tune binding affinities and leverage avidity effects through dual-antigen targeting to minimize T-cell activation in response to single-antigen-expressing healthy cells.[2][13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the tumor specificity of TriTACs?
A1: The main strategies focus on making the this compound more selective for cancer cells over healthy cells. These include:
-
Dual-Antigen Targeting: This is a key strategy where the this compound is designed to bind to two different tumor-associated antigens (TAAs) simultaneously.[2][10][15] This greatly reduces the chances of activating T-cells against healthy tissues that may express only one of these antigens.[2]
-
Affinity Tuning: This involves carefully adjusting the binding strength (affinity) of the this compound's arms.[3][4] By lowering the affinity for a single TAA, the construct becomes more dependent on binding to cells with high densities of that TAA (typical of tumors) or on binding to two TAAs at once (avidity effect).[1][2]
-
Avidity Engineering: This approach uses multiple, relatively weak binding interactions that, when combined, result in strong and specific binding only to cells that express all target antigens in close proximity.[2][13][14]
-
Conditional Activation (Prodrugs): Designing the this compound to be in an inactive "prodrug" state (Prothis compound) until it reaches the tumor microenvironment, where specific enzymes activate it.[11]
Q2: How does "AND-gate" logic work for a dual-antigen targeting this compound?
A2: "AND-gate" logic ensures that the this compound only activates a T-cell when it detects the presence of both TAA1 AND TAA2 on the same target cell.[2][5][6] This is often achieved through avidity effects. The binding of one arm of the this compound to its TAA is intentionally weak. Potent binding and subsequent T-cell activation only occur when the second arm also binds to its respective TAA on the same cell, creating a much stronger, multivalent interaction.[2] This prevents the this compound from activating on healthy cells that might express only one of the target antigens.
Q3: What is the difference between affinity and avidity in the context of TriTACs?
A3:
-
Affinity refers to the strength of the binding interaction between a single binding domain (e.g., one arm of the this compound) and its corresponding single antigen.[16][17]
-
Avidity is the combined, overall strength of multiple binding interactions occurring simultaneously.[13][16][17] For a dual-antigen targeting this compound, the avidity is the total binding strength resulting from both TAA-binding arms engaging their respective antigens on the cell surface. Engineering TriTACs to rely on high avidity from two lower-affinity interactions is a powerful way to boost specificity.[2][14]
Q4: Can modifying the structure of the this compound, aside from the binding domains, improve specificity?
A4: Yes. The overall architecture of the this compound molecule is crucial. This includes:
-
Size: Smaller constructs can better penetrate solid tumors.[8]
-
Linker Flexibility: The linkers connecting the binding domains can influence the ability of the this compound to form a stable and effective synapse between the T-cell and the tumor cell.[8][9]
-
Domain Arrangement: The order and orientation of the anti-CD3 and anti-TAA domains can impact the potency and efficacy of the redirected cell lysis.[8]
Q5: What are some key in vitro assays to evaluate the improved specificity of a newly designed this compound?
A5: A standard workflow involves a series of assays to confirm specificity:
-
Binding Assays: Using techniques like flow cytometry or surface plasmon resonance (SPR) to measure the binding affinity (Kd) to cells expressing one TAA, the other TAA, or both.[18][19][20]
-
Cytotoxicity Assays: Co-culturing T-cells with various target cell lines (expressing single or dual antigens) and measuring cell death via methods like LDH release or flow cytometry.[21][22] A successful this compound will show significantly higher killing of dual-positive cells.[5][10]
-
Cytokine Release Assays: Measuring the release of cytokines like IFN-γ and IL-2 from T-cells when co-cultured with target cells.[23] Specific TriTACs should induce cytokine release primarily in the presence of dual-antigen expressing cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on affinity-tuned and dual-targeting TriTACs (referred to as TriTEs or TriMabs in some literature).
Table 1: Comparative Cytotoxicity (EC₅₀) of Dual-Targeting vs. Single-Targeting T-cell Engagers
| Construct | Target Cell Type | Target Antigen(s) | EC₅₀ (pM) | Fold Improvement in Potency | Reference |
| TriTCE | Dual-Positive Tumor Cells | TAA1 + TAA2 | ~18 | ~70x to 750x | [5][6] |
| Control TCE 1 | Dual-Positive Tumor Cells | TAA1 only | ~1,260 | Baseline | [5][6] |
| Control TCE 2 | Dual-Positive Tumor Cells | TAA2 only | ~13,500 | Baseline | [5][6] |
| TriTE | Dual-Positive (HCT116) | EGFR + EpCAM | - | Up to 100x | [10] |
| Bispecific Ab | Single-Positive Cells | EGFR or EpCAM | - | Baseline | [10] |
EC₅₀ represents the concentration of the construct that elicits 50% of the maximum cytotoxic response.
Table 2: Example of Affinity-Tuning Impact on this compound Activity
| Construct Variant | Binding Affinity (Kd) to TAA | Cytotoxicity (EC₅₀) vs. High-Antigen Cells | Cytotoxicity (EC₅₀) vs. Low-Antigen Cells |
| High-Affinity | Low nM | Potent | Potent (potential off-tumor risk) |
| Affinity-Tuned (Lower) | High nM | Potent | Reduced (improved specificity) |
This table provides a conceptual summary based on principles described in the literature.[1][24] Specific values are highly dependent on the antigens and construct format.
Visualizations: Pathways and Workflows
Caption: Dual-antigen this compound mechanism of action.
Caption: "AND-gate" logic for dual-antigen targeting.
Caption: Workflow for specificity assessment of TriTACs.
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using LDH Release
This protocol assesses the ability of a this compound to mediate T-cell killing of tumor cells by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
Target tumor cell lines:
-
Dual-antigen positive (TAA1+/TAA2+)
-
Single-antigen positive (TAA1+/TAA2- and TAA1-/TAA2+)
-
Antigen negative (TAA1-/TAA2-)
-
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells (effectors).
-
This compound constructs at various concentrations.
-
Culture medium (e.g., RPMI-1640 + 10% FBS).
-
LDH Cytotoxicity Assay Kit.
-
96-well round-bottom plates.
Methodology:
-
Cell Preparation:
-
Harvest and count target tumor cells. Plate 1 x 10⁴ target cells per well in a 96-well plate.
-
Isolate and count effector T-cells.
-
-
Co-culture Setup:
-
Add effector cells to the wells containing target cells at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the this compound construct to the appropriate wells.
-
-
Controls:
-
Spontaneous Release (Target): Target cells with medium only.
-
Spontaneous Release (Effector): Effector cells with medium only.
-
Maximum Release (Target): Target cells with lysis buffer from the kit.
-
No this compound Control: Co-culture of target and effector cells without any this compound.
-
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of specific lysis using the formula provided in the kit's manual, correcting for spontaneous release from effector and target cells.
-
Plot the percentage of specific lysis against this compound concentration and determine the EC₅₀ value.
-
Protocol 2: Binding Affinity Measurement by Flow Cytometry
This protocol provides a semi-quantitative assessment of this compound binding to different cell lines.
Materials:
-
Target cell lines (as described in Protocol 1).
-
This compound constructs.
-
A fluorescently-labeled secondary antibody that detects a tag (e.g., His-tag) on the this compound.
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometer.
Methodology:
-
Cell Preparation: Harvest and wash 1 x 10⁵ cells per sample.
-
Incubation:
-
Resuspend cells in 100 µL of FACS buffer containing serial dilutions of the this compound.
-
Incubate on ice for 1 hour.
-
-
Washing: Wash cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
Secondary Staining:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Final Wash: Wash cells twice with FACS buffer.
-
Acquisition: Resuspend cells in 300 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the live cell population.
-
Determine the Median Fluorescence Intensity (MFI) for each sample.
-
Plot the MFI against the this compound concentration to generate a binding curve and estimate the apparent dissociation constant (Kd).
-
Protocol 3: In Vivo Tumor Xenograft Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor activity of a this compound in an immunodeficient mouse model.[3][25]
Materials:
-
Immunodeficient mice (e.g., NSG mice).
-
Dual-positive human tumor cell line.
-
Human PBMCs (as a source of T-cells).
-
This compound construct and vehicle control.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject ~5 x 10⁶ tumor cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Group Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Effector Cell Injection: Adoptively transfer human PBMCs (e.g., 1 x 10⁷ cells) into each mouse, typically via intravenous injection.
-
Treatment Administration:
-
Administer the this compound construct or vehicle control to the respective groups via the desired route (e.g., intravenous, intraperitoneal).
-
Dosing frequency and amount should be determined from prior pharmacokinetic studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint size.
-
Euthanize mice and collect tumors and tissues for further analysis (e.g., histology, T-cell infiltration).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Analyze for statistically significant differences in tumor growth between the treatment and control groups.
-
Generate survival curves if applicable.
-
References
- 1. Tuning the ignition of CAR: optimizing the affinity of scFv to improve CAR-T therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving dual targeting selectivity in T-cell engagers via synapse-gated and affinity-tuned trispecific antibody design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving dual targeting selectivity in T-cell engagers via synapse-gated and affinity-tuned trispecific antibody design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. miles-bio.com [miles-bio.com]
- 6. Improving the tumor selectivity of T cell engagers by logic-gated dual tumor-targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Trispecific T-cell engager (TriTE) are being developed? [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. When three is not a crowd: trispecific antibodies for enhanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 12. Revolutionizing cancer treatment: the power of bi- and tri-specific T-cell engagers in oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Avidity engineering of human heavy-chain-only antibodies mitigates neutralization resistance of SARS-CoV-2 variants [frontiersin.org]
- 14. Expression-Dependent Tumor Pretargeting via Engineered Avidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. The Quest for the Best: How TCR Affinity, Avidity, and Functional Avidity Affect TCR-Engineered T-Cell Antitumor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assay Protocol [protocols.io]
- 23. jitc.bmj.com [jitc.bmj.com]
- 24. [PDF] Affinity-Tuned ErbB2 or EGFR Chimeric Antigen Receptor T Cells Exhibit an Increased Therapeutic Index against Tumors in Mice. | Semantic Scholar [semanticscholar.org]
- 25. youtube.com [youtube.com]
Validation & Comparative
A Head-to-Head Comparison of TriTACs and BiTEs: A Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, T-cell engaging therapies have emerged as a powerful strategy to redirect the body's own immune system against malignant cells. Among these, Bispecific T-cell Engagers (BiTEs) have paved the way, demonstrating significant clinical efficacy, particularly in hematological malignancies. A newer generation of T-cell engagers, the Tri-specific T-cell Activating Constructs (TriTACs), has been developed to address some of the limitations of earlier platforms. This guide provides a detailed, data-supported comparison of TriTACs and BiTEs for researchers, scientists, and drug development professionals.
Executive Summary
While both TriTACs and BiTEs effectively redirect T-cells to kill tumor cells, the key differentiator lies in the TriTAC's integrated half-life extension domain. This structural modification results in a significantly longer serum half-life, allowing for less frequent dosing and potentially improved therapeutic index. Preclinical data suggests that TriTACs and BiTEs can have comparable in vitro potency when targeting the same antigen. However, the in vivo efficacy and safety profiles can differ, underscoring the importance of the molecular format in therapeutic application.
Structural and Mechanistic Differences
Bi-specific T-cell Engagers (BiTEs) are recombinant proteins composed of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to a tumor-associated antigen (TAA) on the cancer cell, while the other binds to the CD3 epsilon (CD3ε) subunit of the T-cell receptor (TCR) complex on T-cells. This dual binding brings the T-cell into close proximity with the tumor cell, forming a cytolytic synapse and triggering T-cell activation and tumor cell lysis, independent of major histocompatibility complex (MHC) presentation.[1][2][3][4]
Tri-specific T-cell Activating Constructs (TriTACs) are a more recent innovation, featuring three distinct binding domains.[5] In addition to the TAA-binding and CD3-binding domains, TriTACs incorporate a third domain that binds to human serum albumin (HSA).[5] This albumin-binding moiety serves to extend the serum half-life of the molecule, a significant pharmacokinetic advantage over the smaller BiTEs which are rapidly cleared from circulation.[5][6]
Below is a DOT script-generated diagram illustrating the structural and mechanistic differences between TriTACs and BiTEs.
In Vitro Performance: A Head-to-Head Comparison
Direct comparative studies are crucial for evaluating the intrinsic potency of different T-cell engager formats. A preclinical study directly compared the in vitro T-cell dependent cellular cytotoxicity (TDCC) of a this compound and a BiTE targeting the same antigens, EGFR and PSMA.[7]
| Target Antigen | Molecule Format | Target Cell Line | EC50 (pM) |
| EGFR | This compound | NCI-H1563 | 1.1 |
| BiTE | NCI-H1563 | 1.3 | |
| PSMA | This compound | LNCaP | 11 |
| BiTE | LNCaP | Not specified in the same study, but other PSMA BiTEs have shown picomolar to low nanomolar EC50s. |
Table 1: In Vitro Cytotoxicity (EC50) of a this compound vs. a BiTE Targeting the Same Antigen.[7]
These data indicate that, for the antigens tested, the this compound and BiTE formats can exhibit comparable in vitro potency in mediating T-cell killing of tumor cells.[7]
Pharmacokinetics: The Half-Life Advantage of TriTACs
The most significant pharmacological distinction between TriTACs and BiTEs is their serum half-life.
| Molecule | Format | Half-life (Preclinical/Clinical) | Dosing Schedule |
| HPN424 | This compound | ~24.9 hours (human, geometric median)[6] | Once weekly intravenous infusion[6] |
| Blinatumomab | BiTE | ~2 hours (human)[11][12] | Continuous intravenous infusion[11] |
Table 2: Pharmacokinetic Properties of a Representative this compound and BiTE.
The extended half-life of TriTACs, conferred by the albumin-binding domain, allows for intermittent dosing, which can improve patient convenience and potentially reduce the risk of certain toxicities associated with continuous infusion.[5]
In Vivo Efficacy: Preclinical and Clinical Snapshots
Both TriTACs and BiTEs have demonstrated potent anti-tumor activity in vivo.
This compound (HPN424 - targeting PSMA): In a Phase 1 study in patients with metastatic castration-resistant prostate cancer (mCRPC), HPN424 demonstrated signs of clinical activity, including:
-
PSA Declines: Reductions in prostate-specific antigen (PSA) levels were observed in a subset of patients.[9][10]
-
Circulating Tumor Cell (CTC) Reductions: A decrease in CTCs was also noted, suggesting target engagement and anti-tumor effect.[9][10]
-
Tumor Growth Inhibition: In preclinical xenograft models, HPN424 led to tumor eradication.[5]
BiTE (Blinatumomab - targeting CD19): Blinatumomab is an approved therapy for B-cell acute lymphoblastic leukemia (ALL) and has shown remarkable efficacy:
-
Complete Remission: High rates of complete remission have been observed in patients with relapsed or refractory ALL.[2]
-
Minimal Residual Disease (MRD) Negativity: A significant proportion of patients achieve MRD negativity, a key indicator of deep remission.[2]
-
Tumor Growth Inhibition: In preclinical xenograft models, Blinatumomab completely inhibited subcutaneous tumor growth.[1]
While a direct in vivo comparison is challenging due to the different targets and disease models, both platforms have shown the potential for potent anti-tumor responses.
Experimental Protocols
For researchers looking to evaluate and compare T-cell engaging constructs, the following are generalized protocols for key in vitro and in vivo assays.
T-Cell Mediated Cytotoxicity Assay
This assay measures the ability of a T-cell engager to mediate the killing of target tumor cells by T-cells.
Objective: To determine the EC50 of a T-cell engager.
Materials:
-
Target tumor cells (expressing the antigen of interest)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
T-cell engager (this compound or BiTE)
-
Cell culture medium and supplements
-
Cytotoxicity detection reagent (e.g., LDH release assay kit, or a fluorescent dye for live/dead cell staining for flow cytometry)
-
96-well cell culture plates
Methodology:
-
Cell Preparation:
-
Culture target tumor cells to 70-80% confluency. Harvest and resuspend at a known concentration.
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Co-culture Setup:
-
Plate target cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add effector cells (PBMCs) at a desired Effector:Target (E:T) ratio (e.g., 10:1).
-
Add serial dilutions of the T-cell engager to the co-culture. Include a no-engager control.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Cytotoxicity Measurement:
-
LDH Release Assay: Collect the supernatant and measure LDH release according to the manufacturer's instructions.
-
Flow Cytometry: Stain cells with a viability dye (e.g., 7-AAD) and a cell-type specific marker to distinguish between target and effector cells. Analyze the percentage of dead target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each concentration of the T-cell engager. Plot the data and determine the EC50 value using a non-linear regression model.
Below is a DOT script-generated diagram illustrating a typical experimental workflow for a T-cell mediated cytotoxicity assay.
Cytokine Release Assay
This assay quantifies the release of cytokines from T-cells upon activation by a T-cell engager.
Objective: To measure the levels of key cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2) released during T-cell engagement.
Materials:
-
Supernatants from the T-cell mediated cytotoxicity assay (or a dedicated co-culture)
-
Multiplex cytokine assay kit (e.g., Luminex-based or cytometric bead array) or individual ELISA kits
-
Plate reader capable of detecting the assay signal
Methodology:
-
Sample Collection: At the end of the co-culture incubation, centrifuge the plates and collect the supernatant.
-
Assay Performance:
-
Multiplex Assay: Follow the manufacturer's protocol for the chosen multiplex platform. This typically involves incubating the supernatant with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.
-
ELISA: Coat a 96-well plate with a capture antibody for the cytokine of interest. Block the plate, then add the supernatant samples and standards. Add a detection antibody, followed by a substrate, and measure the absorbance.[13][14]
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of each cytokine in the samples based on the standard curve.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of a T-cell engager in a living organism.
Objective: To assess the ability of a T-cell engager to inhibit tumor growth in a humanized mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Human tumor cells
-
Human PBMCs
-
T-cell engager
-
Matrigel (optional)
-
Calipers for tumor measurement
Methodology:
-
Humanization: Engraft immunodeficient mice with human PBMCs to reconstitute a human immune system.[15][16]
-
Tumor Implantation: Subcutaneously implant human tumor cells, often mixed with Matrigel, into the flank of the humanized mice.
-
Treatment: Once tumors are established (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the T-cell engager and a vehicle control according to the desired dosing schedule.
-
Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., twice a week). Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunohistochemistry for T-cell infiltration).
-
Data Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
Both TriTACs and BiTEs are potent classes of T-cell engaging immunotherapies with demonstrated clinical utility. The primary advantage of the this compound platform is its extended pharmacokinetic profile, which allows for more convenient dosing schedules compared to the continuous infusion required for traditional BiTEs. Preclinical data suggests that the in vitro potency of the two formats can be comparable when targeting the same antigen. The choice between these platforms for a specific therapeutic application will depend on a variety of factors, including the target antigen, the tumor type, the desired dosing regimen, and the safety profile. The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of these and other emerging T-cell engager technologies.
References
- 1. Clinical and pharmacologic aspects of blinatumomab in the treatment of B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blinatumomab, a bispecific B-cell and T-cell engaging antibody, in the treatment of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revolutionizing cancer treatment: the power of bi- and tri-specific T-cell engagers in oncolytic virotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bispecific T-Cell Engagers Therapies in Solid Tumors: Focusing on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What this compound are being developed? [synapse.patsnap.com]
- 6. Frontiers | 10 years of BiTE immunotherapy: an overview with a focus on pancreatic cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. T-cell responses against CD19+ pediatric acute lymphoblastic leukemia mediated by bispecific T-cell engager (BiTE) are regulated contrarily by PD-L1 and CD80/CD86 on leukemic blasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harpoon Therapeutics Presents Updated Interim Clinical Data for the PSMA-Targeting this compound HPN424 [drug-dev.com]
- 10. Study of HPN424 in Patients With Advanced Prostate Cancer [clin.larvol.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Simultaneous evaluation of treatment efficacy and toxicity for bispecific T-cell engager therapeutics in a humanized mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. aacrjournals.org [aacrjournals.org]
- 16. A General Guide To Generate Different Humanized Mouse Models [protocols.io]
A Comparative Guide to TriTACs and CAR-T Therapy: Efficacy, Safety, and Mechanisms
In the rapidly evolving landscape of cancer immunotherapy, Tri-specific T-cell Activating Constructs (TriTACs) and Chimeric Antigen Receptor (CAR)-T cell therapy represent two powerful strategies for redirecting a patient's own T-cells to recognize and eliminate malignant cells. While both modalities have demonstrated significant clinical promise, they differ fundamentally in their design, mechanism of action, and clinical application. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
TriTACs: Off-the-Shelf T-cell Engagers
TriTACs are engineered proteins designed to engage T-cells and direct them to tumor cells.[1][2] Their tri-specific nature allows them to simultaneously bind to:
-
A tumor-associated antigen on the cancer cell.
-
The CD3 receptor on T-cells, which triggers T-cell activation.[1][3]
-
Human serum albumin, which extends the molecule's half-life in circulation.[1][3]
This trimodular design facilitates the formation of an immunological synapse between the T-cell and the tumor cell, leading to localized T-cell activation and tumor cell lysis.[2][3]
CAR-T Therapy: A "Living Drug"
CAR-T cell therapy is a form of adoptive cell therapy where a patient's own T-cells are collected and genetically engineered ex vivo to express a chimeric antigen receptor (CAR).[4][5] This receptor is designed to recognize a specific antigen on tumor cells. The engineered CAR-T cells are then expanded to large numbers and infused back into the patient.[4] Once in the bloodstream, these CAR-T cells can identify and kill cancer cells that express the target antigen.[5][6]
Efficacy and Clinical Data
Both TriTACs and CAR-T therapies have shown remarkable efficacy, particularly in hematological malignancies.[7][8] CAR-T cell therapies have achieved high response rates in patients with relapsed or refractory B-cell malignancies and multiple myeloma.[7][8] TriTACs are also demonstrating promising clinical activity in both hematologic cancers and solid tumors.[2]
Table 1: Comparative Clinical Efficacy Data
| Therapy Class | Product/Candidate | Target | Indication | Patient Population | Objective Response Rate (ORR) | Complete Response (CR)/ Stringent CR (sCR) |
| This compound | HPN217 | BCMA | Relapsed/Refractory Multiple Myeloma (RRMM) | Heavily pre-treated | Up to 77% in highest dose cohorts[2][9] | 2 sCRs observed in higher dose cohorts[10] |
| This compound | HPN328 | DLL3 | Small Cell Lung Cancer (SCLC) & other Neuroendocrine (NE) Cancers | Relapsed/Refractory | Confirmed partial responses and tumor shrinkage observed[11][12] | - |
| CAR-T | Tisagenlecleucel | CD19 | Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia (ALL) | Pediatric and young adult | 81% | 60% |
| CAR-T | Axicabtagene Ciloleucel | CD19 | Relapsed/Refractory Large B-cell Lymphoma | Adult | 83% | 58% |
| CAR-T | Idecabtagene Vicleucel | BCMA | Relapsed/Refractory Multiple Myeloma | Adult | 73% | 33% |
| CAR-T | Ciltacabtagene Autoleucel | BCMA | Relapsed/Refractory Multiple Myeloma | Adult | 98% | 83% (sCR) |
Note: Data for CAR-T therapies are based on pivotal clinical trial results. Data for TriTACs are from ongoing clinical studies and may evolve.
Safety Profile: Managing On-Target Toxicities
A critical aspect of both therapies is the management of on-target toxicities, primarily Cytokine Release Syndrome (CRS) and Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS).[13][14]
Cytokine Release Syndrome (CRS): This systemic inflammatory response is caused by the activation of T-cells and other immune cells, leading to a rapid release of cytokines.[15][16] While CRS is a common side effect of both therapies, its onset and severity can differ. With T-cell engagers like TriTACs, CRS onset is often faster due to the immediate bioavailability of the drug.[15][17] In CAR-T therapy, CRS onset may be delayed as it depends on the proliferation of the infused cells.[17] The incidence of severe CRS (Grade ≥3) is a significant concern for both platforms, though strategies like step-dosing for TriTACs and prophylactic measures for CAR-T are being employed to mitigate this risk.[10][13][14]
Neurotoxicity (ICANS): This is another serious side effect, particularly associated with CAR-T therapy, and is thought to be caused by inflammatory cytokines crossing the blood-brain barrier.[17] While ICANS has been reported with T-cell engagers, it is generally considered to be more frequent and severe with CAR-T therapies.[17]
Table 2: Comparative Safety Profile
| Adverse Event | TriTACs | CAR-T Therapy |
| Cytokine Release Syndrome (CRS) | Common, often manageable with step-dosing.[10] For HPN217, all CRS events were Grade 1-2 in step-dose regimens.[18] For HPN328, Grade 1-2 CRS occurred in 22-31% of patients, with no Grade ≥3 events reported.[12][19] | Higher incidence and severity compared to bispecific T-cell engagers.[15] A significant concern requiring close monitoring and management.[13] |
| Neurotoxicity (ICANS) | Less frequently reported and generally less severe. No ICANS reported for HPN217.[18] | More frequent and can be severe, a major dose-limiting toxicity.[17] |
| On-target, off-tumor toxicity | A potential risk depending on the target antigen expression on healthy tissues. | A known risk, for example, CD19-targeting CAR-T cells can lead to B-cell aplasia.[6][20] |
Pharmacokinetics and Persistence
The pharmacokinetic profiles of TriTACs and CAR-T cells are fundamentally different.
-
TriTACs are protein therapeutics with a defined pharmacokinetic profile. The inclusion of an albumin-binding domain extends their serum half-life, allowing for less frequent dosing.[1][2] For instance, HPN217 has a median half-life of about 66-74 hours, and HPN328 has a median half-life of approximately 71 hours.[10][18][19]
-
CAR-T cells are a "living drug" that can proliferate and persist in the body for months or even years, providing long-term surveillance against cancer cells.[21] However, a major challenge for CAR-T therapy is T-cell exhaustion, where persistent antigen stimulation leads to a decline in T-cell function and proliferation, potentially resulting in relapse.[22]
Table 3: Pharmacokinetics and Persistence
| Feature | TriTACs | CAR-T Therapy |
| Nature | "Off-the-shelf" protein therapeutic | Autologous "living drug" |
| Half-life | Defined and extended by albumin binding (e.g., ~66-74 hours for HPN217)[10][18] | Variable, depends on cell expansion and persistence |
| Persistence | Dependent on dosing schedule | Potential for long-term persistence and memory response[21] |
| Key Challenge | Maintaining therapeutic concentrations | T-cell exhaustion and lack of persistence[22] |
Experimental Protocols
T-cell Dependent Cellular Cytotoxicity (TDCC) Assay for TriTACs
This in vitro assay is crucial for evaluating the potency of T-cell engagers.
Methodology:
-
Cell Preparation: Target tumor cells expressing the antigen of interest and human T-cells (often from peripheral blood mononuclear cells, PBMCs) are prepared.
-
Co-culture: The target cells and T-cells are co-cultured at a specific effector-to-target (E:T) ratio.
-
Treatment: Serial dilutions of the this compound construct are added to the co-culture.
-
Incubation: The cells are incubated for a set period (e.g., 24-48 hours).
-
Cytotoxicity Measurement: Target cell lysis is quantified using methods like lactate (B86563) dehydrogenase (LDH) release or chromium-51 (B80572) release assays.
-
Data Analysis: The percentage of specific lysis is plotted against the this compound concentration to determine the EC50 (the concentration at which 50% of the maximum cell lysis is observed).
CAR-T Cell Manufacturing Workflow
The production of CAR-T cells is a complex, multi-step process.[4]
Methodology:
-
Leukapheresis: T-cells are collected from the patient's blood.[4]
-
T-cell Activation: The isolated T-cells are activated ex vivo using antibodies against CD3 and CD28.
-
Gene Transduction: A viral vector (commonly a lentivirus) is used to introduce the CAR gene into the activated T-cells.[4]
-
Expansion: The genetically modified T-cells are expanded in a bioreactor over several days to achieve the required therapeutic dose.
-
Quality Control: The final CAR-T cell product undergoes rigorous testing for identity, purity, potency, and safety.
-
Cryopreservation and Infusion: The cells are cryopreserved and shipped to the clinical site for infusion into the patient, who typically undergoes lymphodepleting chemotherapy beforehand.[4]
Conclusion
TriTACs and CAR-T therapy are both highly innovative and effective immunotherapeutic strategies with distinct characteristics. CAR-T therapy has established itself as a curative option for some patients with hematological malignancies, offering the potential for long-term remission due to the persistence of the "living drug". However, it faces challenges related to manufacturing complexity, patient eligibility, significant toxicities like severe CRS and ICANS, and limited efficacy in solid tumors.
TriTACs, as an "off-the-shelf" modality, offer greater accessibility and a potentially more manageable safety profile, with early clinical data suggesting a lower incidence of severe CRS and neurotoxicity.[12][18][19] Their smaller size may also facilitate better penetration into solid tumors.[1] The development of next-generation platforms like this compound-XR, designed to further mitigate CRS, highlights the ongoing innovation in this space.[23][24]
The choice between these therapies will ultimately depend on the specific clinical context, including the tumor type, antigen expression, disease burden, and patient fitness. The continued development and refinement of both TriTACs and CAR-T therapies hold immense promise for the future of cancer treatment.
References
- 1. For what indications are this compound being investigated? [synapse.patsnap.com]
- 2. What this compound are being developed? [synapse.patsnap.com]
- 3. What are the different types of drugs available for this compound? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. CAR T cell - Wikipedia [en.wikipedia.org]
- 7. Current Advances and Challenges in CAR-T Therapy for Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Harpoon Therapeutics Presents Interim Clinical Data from its Ongoing Phase 1/2 Study and New Preclinical Results for BCMA-targeting this compound® HPN217 at the 63rd ASH Annual Meeting and Exposition - BioSpace [biospace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
- 13. Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Anticytokine Therapy and Corticosteroids for Cytokine Release Syndrome and for Neurotoxicity Following T-Cell Engager or CAR T-Cell Therapy | Canadian Journal of Health Technologies [canjhealthtechnol.ca]
- 15. Frontiers | Cytokine release syndrome and cancer immunotherapies – historical challenges and promising futures [frontiersin.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Comparing BiTEs and CAR T-Cell Therapy: CRS and ICANS for Patients With Multiple Myeloma | Cancer Nursing Today [cancernursingtoday.com]
- 18. ashpublications.org [ashpublications.org]
- 19. onclive.com [onclive.com]
- 20. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]
- 21. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 22. Improving CAR-T immunotherapy: Overcoming the challenges of T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Harpoon Therapeutics Presents Preclinical Data for this compound-XR Platform that Supports Potential for Improved Safety by Minimizing Cytokine Release Syndrome | HARP Stock News [stocktitan.net]
- 24. firstwordpharma.com [firstwordpharma.com]
Validating the Redirected Lysis Activity of Tri-specific T-cell Activating Constructs (TriTACs): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of cancer immunotherapy is rapidly evolving, with T-cell engaging therapies at the forefront of innovation. Among these, Tri-specific T-cell Activating Constructs (TriTACs) have emerged as a promising platform. This guide provides an objective comparison of TriTACs with other T-cell redirecting therapies, focusing on the validation of their primary mechanism of action: redirected lysis. We will delve into the experimental data, detailed methodologies, and the underlying signaling pathways.
Understanding TriTACs and Their Mechanism of Action
TriTACs are engineered proteins designed to engage T-cells to kill tumor cells.[1] They are characterized by three distinct binding domains:
-
Tumor-Associated Antigen (TAA) Binding Domain: This domain specifically targets a protein expressed on the surface of cancer cells.
-
CD3 Binding Domain: This domain engages the CD3 component of the T-cell receptor (TCR) complex on T-cells, leading to their activation.
-
Albumin Binding Domain: This unique feature allows the TriTAC to bind to serum albumin, significantly extending its half-life in circulation compared to smaller bispecific constructs like BiTEs.[2]
The fundamental principle behind TriTACs is to form a cytolytic synapse between a T-cell and a tumor cell, initiating a cascade of events that leads to the death of the cancer cell—a process known as redirected lysis.[1] This process is independent of the T-cell's natural specificity, allowing for a polyclonal T-cell response against the tumor.
Signaling Pathway of this compound-Mediated Redirected Lysis
The engagement of the CD3 receptor by a this compound, once bound to a tumor cell, initiates a signaling cascade within the T-cell that is analogous to the initial stages of natural T-cell activation. The diagram below illustrates the key steps in this pathway.
References
Preclinical Validation of Novel TriTAC Candidates: A Comparative Guide
This guide provides a comprehensive comparison of novel Tri-specific T-cell Activating Construct (TriTAC) candidates, offering an objective analysis of their preclinical performance against each other and alternative immunotherapies. Experimental data from key validation studies are summarized, and detailed methodologies are provided for researchers, scientists, and drug development professionals.
Introduction to this compound Technology
Tri-specific T-cell Activating Constructs (TriTACs) are an emerging class of engineered protein therapeutics designed to redirect a patient's own T-cells to recognize and eliminate cancer cells.[1] Their unique structure consists of three distinct binding domains: one that targets a tumor-associated antigen on the cancer cell, a second that engages the CD3 receptor on T-cells to induce T-cell activation, and a third domain that binds to human serum albumin to extend the molecule's half-life in circulation.[1][2][3] This tri-specific design aims to enhance the therapeutic window and improve upon the pharmacokinetic limitations of earlier T-cell engager formats.[1]
Mechanism of Action
The fundamental mechanism of action for TriTACs involves the formation of a cytolytic synapse between a T-cell and a tumor cell. By simultaneously binding to CD3 on the T-cell and a tumor-associated antigen, the this compound molecule brings the effector and target cells into close proximity. This forced interaction triggers T-cell activation, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the cancer cell. The extended half-life afforded by the albumin-binding domain allows for sustained anti-tumor activity.
Caption: Mechanism of action of a this compound molecule.
Preclinical Performance of this compound Candidates
This section details the preclinical data for three leading this compound candidates: HPN424 (anti-PSMA), HPN217 (anti-BCMA), and HPN328 (anti-DLL3).
In Vitro Cytotoxicity
T-cell dependent cellular cytotoxicity (TDCC) assays are crucial for evaluating the potency of TriTACs. These assays measure the ability of the constructs to induce T-cell-mediated killing of tumor cells in vitro.
| This compound Candidate | Target Antigen | Cancer Type | Target Cell Line(s) | Effector Cells | E:T Ratio | EC50 | Citation(s) |
| HPN328 | DLL3 | Small Cell Lung Cancer (SCLC) | NCI-H82, SHP-77, DMS 53, NCI-H2171 | Human T-cells | 10:1 | 16 - 286 pM | [4] |
| HPN217 | BCMA | Multiple Myeloma | RPMI-8226, Jeko-1 | Human T-cells | Not Specified | 0.05 - 0.7 nM | [3][5] |
| HPN424 | PSMA | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | 22Rv1 | Human PBMCs | 1:1 | Not explicitly stated, but potent killing at low antigen densities reported. | [6][7] |
Cytokine Release
T-cell activation by TriTACs leads to the release of cytokines. While essential for the immune response, excessive cytokine release can lead to Cytokine Release Syndrome (CRS). Preclinical studies aim to characterize the cytokine profile of this compound candidates.
| This compound Candidate | Key Cytokines Induced | In Vitro/In Vivo | Observations | Citation(s) |
| HPN328 | TNF-α, IL-2, IFN-γ | In vitro & In vivo (cynomolgus monkeys) | Dose-dependent cytokine expression. Transient elevation in monkeys. | [1] |
| HPN217 | TNF-α, IFN-γ | In vitro | Consistent with T-cell activation. | [5] |
| HPN424 | Not specified | In vivo (human) | Cytokine increases indicate T-cell activation. | [6] |
Note: Specific quantitative data for cytokine concentrations (e.g., pg/mL) from preclinical studies are not consistently available in the public domain. The observations are based on qualitative or semi-quantitative descriptions.
In Vivo Efficacy
The anti-tumor activity of this compound candidates is evaluated in vivo using animal models, typically immunodeficient mice engrafted with human tumor cells and T-cells.
| This compound Candidate | Animal Model | Tumor Type | Dosing Regimen | Key Findings | Citation(s) |
| HPN328 | Human SCLC xenograft | Small Cell Lung Cancer | Not specified | Eradication of subcutaneous tumors. | [1] |
| HPN217 | RPMI-8226 xenograft | Multiple Myeloma | Not specified | Dose-dependent tumor growth suppression. | [5] |
| HPN424 | 22Rv1 xenograft with human PBMCs | Prostate Cancer | 2, 10, 50, or 250 µg/kg daily for 10 days | Significant tumor growth inhibition at all doses. | [7] |
Comparison with Alternative T-Cell Engaging Therapies
TriTACs represent an evolution in T-cell engager technology. This section compares them to Bispecific T-cell Engagers (BiTEs) and Chimeric Antigen Receptor (CAR) T-cell therapy.
| Feature | TriTACs | BiTEs | CAR-T Cells |
| Structure | Single polypeptide with three binding domains (tumor antigen, CD3, albumin) | Two single-chain variable fragments (scFvs) linked together (tumor antigen, CD3) | Genetically engineered T-cells expressing a chimeric antigen receptor |
| Half-life | Extended (days) due to albumin binding | Short (hours), often requiring continuous infusion | Long-term persistence of engineered T-cells |
| Administration | Intermittent intravenous infusion | Continuous intravenous infusion | Single infusion of ex vivo expanded cells |
| "Off-the-shelf" | Yes | Yes | No (autologous) |
| Toxicity Profile | Potential for CRS and neurotoxicity, designed to be manageable. | CRS and neurotoxicity are known side effects. | High rates of severe CRS and neurotoxicity can occur. |
Preclinical Comparison: HPN328 (this compound) vs. Tarlatamab (AMG 757, a BiTE) for SCLC
Both HPN328 and tarlatamab target DLL3 in SCLC. Preclinical data for tarlatamab has shown significant anti-tumor efficacy in SCLC cell lines and patient-derived xenograft models.[8] A direct head-to-head preclinical comparison is not publicly available, but both molecules have demonstrated potent T-cell-mediated killing of DLL3-positive tumors.[1][8]
Preclinical Comparison: HPN217 (this compound) vs. BCMA CAR-T Cells for Multiple Myeloma
HPN217 targets BCMA, a well-validated target in multiple myeloma also pursued by CAR-T cell therapies. Preclinical studies of BCMA CAR-T cells have demonstrated robust anti-tumor activity.[9] While HPN217 shows potent in vitro cytotoxicity with EC50 values in the nanomolar range, a direct preclinical comparison with a BCMA CAR-T under identical conditions is not available.[3][5] A key difference is the "off-the-shelf" nature of HPN217 versus the personalized manufacturing of CAR-T cells.
Experimental Protocols
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This protocol outlines a general method for assessing the in vitro cytotoxicity of TriTACs.
Caption: Workflow for a T-cell dependent cellular cytotoxicity assay.
Detailed Steps:
-
Cell Culture:
-
Target tumor cells expressing the antigen of interest are cultured to log phase.
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors, and T-cells are purified.
-
-
Cell Plating:
-
Target cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
-
Treatment:
-
The next day, purified T-cells are added to the wells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
A serial dilution of the this compound candidate is added to the co-culture.
-
-
Incubation:
-
The plate is incubated for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Readout:
-
Target cell viability is assessed using a method that distinguishes target cells from effector cells. A common method is to use target cells stably expressing luciferase and measure luminescence.
-
-
Data Analysis:
-
The percentage of specific lysis is calculated for each this compound concentration, and the EC50 (the concentration that results in 50% of the maximum cell lysis) is determined.
-
Cytokine Release Assay
This assay is typically performed on the supernatants from the TDCC assay.
-
Sample Collection: After the incubation period of the TDCC assay, the plates are centrifuged, and the supernatant from each well is collected.
-
Cytokine Measurement: The concentrations of key cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Cytokine concentrations are plotted against the this compound concentration to determine the dose-response relationship.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general workflow for assessing the in vivo efficacy of TriTACs.
Caption: Workflow for an in vivo tumor growth inhibition study.
Detailed Steps:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human cells.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Engraftment: Once tumors are established, human T-cells (e.g., PBMCs) are injected into the mice.
-
Treatment: Mice are randomized into treatment groups and receive intravenous injections of the this compound candidate or a vehicle control at specified doses and schedules.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., immunohistochemistry).
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and the percentage of tumor growth inhibition is calculated.
Conclusion
TriTACs are a promising platform for T-cell-based immunotherapy, with preclinical data demonstrating potent anti-tumor activity across a range of cancer types. Their extended half-life offers a potential advantage over earlier bispecific antibody formats. The ongoing clinical development of candidates like HPN424, HPN217, and HPN328 will be crucial in validating the therapeutic potential of this technology. Further preclinical studies providing direct, quantitative comparisons with other T-cell engagers and CAR-T therapies will be valuable for positioning TriTACs in the evolving landscape of cancer immunotherapy.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of HPN217: Targeting BCMA for Innovative Multiple Myeloma Therapy [synapse.patsnap.com]
- 4. HPN328, a Trispecific T Cell–Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. DLL3-targeted CAR T-cell therapy in pre-clinical models for small cell lung cancer: safety, efficacy, and challenges - Bellis - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of T-Cell Engager Formats in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of T-cell redirecting immunotherapies.
In the rapidly advancing field of cancer immunotherapy, T-cell engagers (TCEs) have emerged as a powerful therapeutic class, demonstrating remarkable efficacy in treating various malignancies. These engineered molecules circumvent the conventional need for T-cell receptor (TCR) recognition of peptide-MHC complexes, directly bridging T-cells to tumor cells and potently activating cytotoxic T-lymphocyte (CTL) responses. This guide provides a detailed comparative analysis of different TCE formats, offering insights into their structural variations, mechanisms of action, and performance characteristics based on available experimental data.
Introduction to T-Cell Engagers
T-cell engagers are bispecific molecules designed to simultaneously bind to a tumor-associated antigen (TAA) on cancer cells and the CD3 epsilon subunit of the T-cell receptor complex on T-cells.[1][2][3] This dual engagement mimics the formation of a natural immunological synapse, leading to T-cell activation, proliferation, and the release of cytotoxic granules containing perforin (B1180081) and granzymes, ultimately inducing tumor cell lysis.[1][4][5] A key advantage of TCEs is their ability to activate any cytotoxic T-cell, regardless of its native TCR specificity, thereby broadening the potential patient population that can benefit from this therapy.[2]
The design and format of a TCE significantly influence its clinical and pharmacological properties, including its half-life, biodistribution, efficacy, and safety profile.[1] Early formats, such as the BiTE® (Bispecific T-cell Engager), are characterized by their small size and lack of an Fc region, which contributes to a short half-life but potent activity.[6] To address the limitations of these first-generation molecules, numerous next-generation formats have been developed, often incorporating an Fc domain to extend half-life and potentially modulate effector functions.[1][6]
Comparative Overview of Key T-Cell Engager Formats
The landscape of T-cell engagers is diverse, with numerous formats currently in preclinical and clinical development. This section provides a comparative overview of some of the most prominent formats.
| Format | Description | Key Features | Advantages | Disadvantages |
| BiTE® (Bispecific T-cell Engager) | Consists of two single-chain variable fragments (scFvs) connected by a flexible linker. One scFv binds to a TAA and the other to CD3 on T-cells.[4] | Small size (~55 kDa), lack of an Fc region. | High potency, good tumor penetration. | Short half-life requiring continuous infusion, potential for cytokine release syndrome (CRS).[6] |
| DART® (Dual-Affinity Re-Targeting) | A diabody-based platform with a disulfide bridge for stabilization. Each polypeptide chain contains the VL of one antibody and the VH of another. | Covalent stabilization, flexible linker. | Improved stability compared to some other diabody formats. | Still a relatively small molecule with a shorter half-life than IgG-like formats. |
| BiKE (Bispecific Killer Engager) | Engages NK cells through CD16 in addition to T-cells and tumor cells. | Targets both T-cells and NK cells. | Potential for enhanced cytotoxicity by recruiting multiple effector cell types. | Increased complexity in mechanism of action and potential for off-target effects. |
| TriKE (Trispecific Killer Engager) | A trispecific molecule that can engage T-cells, NK cells, and tumor cells, often incorporating a cytokine (e.g., IL-15) for enhanced immune cell activation. | Trispecificity, may include a cytokine moiety. | Potentially greater efficacy through multiple targeting and immune stimulation. | Increased manufacturing complexity and potential for heightened toxicity. |
| IgG-like Bispecific Antibodies | These formats are based on a conventional IgG scaffold, with modifications to enable bispecific binding. Examples include "knobs-in-holes" and CrossMAb technologies. | Larger size, presence of an Fc region. | Longer half-life allowing for less frequent dosing, potential for Fc-mediated effector functions.[1] | Reduced tumor penetration compared to smaller formats, potential for Fc-mediated side effects. |
| CAR-T Cells (Chimeric Antigen Receptor T-cells) | Genetically engineered T-cells expressing a CAR that recognizes a TAA. | A living drug, capable of proliferation and persistence in the patient. | High rates of durable responses in some hematological malignancies. | Complex and costly manufacturing process, potential for severe toxicities like CRS and neurotoxicity.[5] |
Signaling Pathways and Experimental Workflows
The mechanism of action of T-cell engagers involves the forced formation of an immunological synapse and subsequent T-cell activation. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating TCE efficacy.
Quantitative Performance Data
The following tables summarize hypothetical but representative quantitative data from preclinical studies comparing different T-cell engager formats.
Table 1: In Vitro Cytotoxicity (EC50, pM)
| Target Antigen | BiTE® | DART® | IgG-like |
| CD19 | 5 | 8 | 25 |
| BCMA | 10 | 15 | 40 |
| EGFR | 50 | 75 | 150 |
Lower EC50 values indicate higher potency.
Table 2: In Vitro Cytokine Release (IFN-γ, pg/mL at EC50 of cytotoxicity)
| Target Antigen | BiTE® | DART® | IgG-like |
| CD19 | 1500 | 1200 | 800 |
| BCMA | 2000 | 1600 | 1000 |
| EGFR | 800 | 600 | 300 |
Higher values may correlate with a higher risk of Cytokine Release Syndrome (CRS).
Table 3: Pharmacokinetic Properties
| Format | Half-life (hours) | Dosing Regimen |
| BiTE® | ~2-4 | Continuous Infusion |
| DART® | ~4-6 | Frequent Bolus Infusion |
| IgG-like | >200 | Weekly or Bi-weekly |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of T-cell engager formats.
T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
Objective: To determine the in vitro potency of a T-cell engager in mediating target cell killing.
Materials:
-
Target tumor cell line expressing the TAA of interest.
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells as effector cells.
-
T-cell engager construct and appropriate isotype controls.
-
Assay medium (e.g., RPMI-1640 with 10% FBS).
-
Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescence-based live/dead cell stain like Calcein AM).
-
96-well flat-bottom plates.
Protocol:
-
Target Cell Plating: Seed target cells in a 96-well plate at a density of 1-2 x 10^4 cells per well and allow them to adhere overnight.
-
Effector Cell Preparation: Thaw and rest cryopreserved PBMCs or isolated T-cells overnight. On the day of the assay, wash and resuspend the effector cells in assay medium.
-
TCE Dilution: Prepare a serial dilution of the T-cell engager and isotype control in assay medium.
-
Co-culture: Remove the culture medium from the target cells and add the diluted TCEs. Subsequently, add the effector cells at a desired Effector-to-Target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 24-72 hours.
-
Cytotoxicity Measurement:
-
LDH Assay: Collect the supernatant and measure lactate (B86563) dehydrogenase (LDH) release according to the manufacturer's instructions.
-
Fluorescence-based Assay: Stain the cells with a viability dye (e.g., Calcein AM for live cells and a nuclear stain for dead cells) and quantify using a fluorescence plate reader or imaging cytometer.
-
-
Data Analysis: Calculate the percentage of specific lysis for each TCE concentration and determine the EC50 value using a non-linear regression analysis.
Cytokine Release Assay
Objective: To quantify the release of cytokines from T-cells upon engagement by a TCE.
Materials:
-
Supernatants from the TDCC assay.
-
Cytokine detection kit (e.g., ELISA or multiplex bead-based immunoassay like Luminex) for key cytokines such as IFN-γ, TNF-α, IL-2, and IL-6.
Protocol:
-
Supernatant Collection: At the end of the TDCC assay incubation period, centrifuge the plates and carefully collect the supernatant from each well.
-
Cytokine Quantification: Perform the ELISA or multiplex immunoassay according to the manufacturer's protocol to measure the concentration of each cytokine in the supernatants.
-
Data Analysis: Plot the cytokine concentrations against the TCE concentrations to generate dose-response curves.
Conclusion
The field of T-cell engagers is characterized by rapid innovation, with a growing diversity of molecular formats designed to optimize therapeutic efficacy and safety. The choice of a specific format for a given therapeutic application depends on a multitude of factors, including the target antigen, the desired pharmacokinetic profile, and the intended clinical setting. While smaller, non-Fc-containing formats like BiTEs® offer high potency, larger IgG-like formats provide the advantage of a longer half-life, enabling more convenient dosing schedules. The continuous development of novel platforms, including those with multi-specific targeting capabilities, holds the promise of further enhancing the therapeutic window of T-cell engagers and expanding their application to a broader range of cancers. Rigorous preclinical evaluation using standardized and well-characterized assays is essential for the successful translation of these promising therapies to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. T-cell-engaging antibodies for the treatment of solid tumors: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Engagers—The Structure and Functional Principle and Application in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bi-specific T-cell engager - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
The Advantage of Being Small: How TriTACs' Compact Size Enhances Solid Tumor Penetration
For Immediate Release
In the landscape of cancer immunotherapy, the ability of a therapeutic agent to effectively penetrate solid tumors is a critical determinant of its success. The dense and complex tumor microenvironment (TME) presents a significant barrier to large molecules. This guide provides a comparative analysis of Tri-specific T-cell Activating Constructs (TriTACs), focusing on how their small molecular size offers a distinct advantage in tumor penetration compared to other T-cell engager platforms. This analysis is supported by the structural characteristics of these molecules and outlines the experimental methodologies used to evaluate tumor penetration.
The Challenge of Infiltrating Solid Tumors
Solid tumors are characterized by a dense extracellular matrix, high interstitial fluid pressure, and tortuous vasculature, all of which impede the infiltration of large therapeutic molecules. For T-cell engagers, which rely on physically bridging a T-cell to a cancer cell to induce cytotoxicity, efficient penetration into the tumor mass is paramount for efficacy. Larger antibody formats can be hindered in their ability to diffuse from the bloodstream into the TME and reach cancer cells located deep within the tumor.
TriTACs: Engineered for Deep Tumor Access
TriTACs are a novel class of T-cell engagers designed to overcome this barrier. Their structure, which includes a domain for binding to a tumor-associated antigen, a domain to engage CD3 on T-cells, and an albumin-binding domain for half-life extension, results in a compact molecule.[1][2] This small size is a key design feature intended to facilitate better penetration into solid tumors.[3][4][5][6]
Molecular Size Comparison
The molecular weight of a therapeutic is a primary factor influencing its diffusion and penetration into solid tumors. Smaller molecules generally exhibit better tissue distribution.
| T-cell Engager Platform | Representative Molecule | Approximate Molecular Weight (kDa) | Key Structural Features |
| TriTAC | HPN424 | ~53[2] | Three-domain structure: anti-tumor antigen single-domain antibody (sdAb), anti-CD3 single-chain variable fragment (scFv), and an anti-albumin sdAb.[2] |
| BiTE® | Blinatumomab | ~55 | Two scFvs connected by a flexible linker.[7] |
| Full-Length IgG | - | ~150 | Two heavy chains and two light chains, including an Fc region. |
| CAR-T Cell | - | Cellular Therapy | Genetically engineered T-cells. |
As the table illustrates, TriTACs and BiTEs® have a significantly smaller molecular weight compared to traditional monoclonal antibodies. While CAR-T cells are a cellular therapy and not subject to the same molecular diffusion constraints, the principles of cell trafficking and infiltration into solid tumors present a different set of challenges. The small, globular nature of TriTACs is specifically designed to enhance their ability to navigate the dense TME.[5][6]
While direct head-to-head preclinical studies providing quantitative data on the comparative tumor penetration of specific TriTACs and BiTEs® in solid tumors are not extensively available in the public domain, the design rationale for TriTACs emphasizes their potential for improved solid tumor penetration.[3][4][5][6] Clinical studies with the this compound molecule HPN424 have been initiated in patients with metastatic castration-resistant prostate cancer, a solid tumor indication, with the design premise of efficient solid tumor penetration.[3][4][5][6][8] Conversely, the first-generation BiTE®, blinatumomab, has shown significant success in hematological malignancies but its development in solid tumors has been hampered by factors including a short serum half-life and challenges with achieving sufficient tumor penetration.[7][9]
Visualizing the Mechanism and Workflow
To understand how TriTACs function and how their tumor penetration can be evaluated, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: this compound-mediated signaling cascade.
Caption: Experimental workflow for tumor penetration.
Experimental Methodologies
The following are detailed protocols for key experiments used to assess the tumor penetration of T-cell engagers.
In Vivo Biodistribution with Radiolabeled T-cell Engagers
Objective: To quantitatively measure the accumulation of TriTACs and other T-cell engagers in tumors and other organs over time.
Protocol:
-
Radiolabeling: Covalently conjugate the T-cell engager (e.g., this compound or BiTE®) with a positron-emitting radionuclide (e.g., ⁸⁹Zr) using a suitable chelator.
-
Animal Model: Utilize immunodeficient mice bearing human tumor xenografts relevant to the T-cell engager's target antigen.
-
Administration: Inject a defined dose of the radiolabeled T-cell engager intravenously into the tail vein of the tumor-bearing mice.
-
PET-CT Imaging: At various time points post-injection (e.g., 1, 6, 24, 48, 72 hours), anesthetize the mice and perform whole-body PET-CT scans to visualize the biodistribution of the radiolabeled engager.
-
Ex Vivo Biodistribution: Following the final imaging session, euthanize the mice and harvest tumors and major organs (e.g., blood, liver, spleen, kidneys, lungs, muscle).
-
Gamma Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. Compare the %ID/g in the tumor for the this compound versus the comparator molecule at each time point.
Immunohistochemistry (IHC) for Detecting T-cell Engager in Tumor Tissue
Objective: To visualize and semi-quantitatively assess the distribution of the T-cell engager within the tumor microenvironment.
Protocol:
-
Tissue Collection and Preparation:
-
Administer the T-cell engager to tumor-bearing mice.
-
At predetermined time points, euthanize the mice and excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount them on charged microscope slides.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody that specifically recognizes the T-cell engager (e.g., an anti-idiotype antibody) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which produces a brown precipitate at the site of antibody binding.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydrate the sections through a graded ethanol series and clear with xylene.
-
Coverslip the slides using a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a brightfield microscope.
-
Analyze the images to assess the intensity and localization of the staining within the tumor, noting distribution relative to blood vessels and penetration into the tumor core.
-
Fluorescence Microscopy with Labeled T-cell Engagers
Objective: To visualize the penetration and localization of fluorescently labeled T-cell engagers in tumor tissue at a high resolution.
Protocol:
-
Fluorescent Labeling: Conjugate the T-cell engager with a bright, photostable fluorescent dye (e.g., Alexa Fluor™ 647) according to the manufacturer's protocol.
-
Animal Model and Administration: Use tumor-bearing mice and administer the fluorescently labeled engager intravenously.
-
Tissue Collection and Sectioning:
-
At desired time points, perfuse the mice with PBS followed by 4% paraformaldehyde.
-
Excise tumors and post-fix overnight.
-
Cryoprotect the tumors in a sucrose (B13894) solution and embed in OCT compound for cryosectioning.
-
Cut 10-20 µm thick sections.
-
-
Staining and Mounting:
-
Optionally, co-stain with antibodies to mark blood vessels (e.g., anti-CD31) and cell nuclei (e.g., DAPI).
-
Mount the sections with an anti-fade mounting medium.
-
-
Confocal Microscopy:
-
Image the sections using a confocal microscope.
-
Acquire z-stacks to create three-dimensional reconstructions of the tumor tissue.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the labeled engager as a function of distance from the nearest blood vessel.
-
Compare the penetration depth and distribution pattern of the this compound with the comparator molecule.
-
Conclusion
The rational design of TriTACs, resulting in a smaller molecular size compared to larger antibody formats, represents a promising strategy to enhance penetration into solid tumors. While further direct comparative studies with other T-cell engager platforms will provide more definitive quantitative insights, the available structural data and the clinical development strategy for TriTACs in solid tumors underscore the perceived importance of this size advantage. The experimental methodologies outlined above provide a robust framework for the continued evaluation and validation of the superior tumor penetration capabilities of novel T-cell engager formats like TriTACs.
References
- 1. TriTACs, a Novel Class of T-Cell-Engaging Protein Constructs Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Study of HPN424 in Patients With Advanced Prostate Cancer [clin.larvol.com]
- 4. urotoday.com [urotoday.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Bispecific T-Cell Engagers Therapies in Solid Tumors: Focusing on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Harpoon Therapeutics Presents Updated Interim Clinical Data for the PSMA-Targeting this compound HPN424 [drug-dev.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies for Novel TriTAC Constructs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of preclinical data and essential experimental protocols for assessing the cross-reactivity of new Tri-specific T-cell Activating Constructs (TriTACs). As a novel class of T-cell engagers, TriTACs are engineered to redirect T-cells to kill tumor cells. A thorough evaluation of their cross-reactivity is paramount to ensure safety and minimize off-target toxicities. This guide is intended to assist in the design and interpretation of such crucial preclinical studies.
Performance Comparison of Investigational TriTAC Constructs
The following table summarizes publicly available preclinical data for several investigational this compound constructs. This data provides a snapshot of their relative potency and pharmacokinetic properties, which are critical factors to consider alongside cross-reactivity profiles.
| Construct | Target Antigen | Indication | In Vitro Potency (TDCC EC50) | T-Cell Activation | Serum Half-life (Cynomolgus Monkey) | Key Findings |
| HPN424 | PSMA | Metastatic Castration-Resistant Prostate Cancer | Single-digit picomolar range[1] | Induced T-cell activation and cytokine release[2] | Supports weekly dosing[3] | Demonstrated anti-tumor activity, including a confirmed partial response in a Phase 1/2a trial. Development was discontinued (B1498344) due to modest activity and challenging tolerability.[4] |
| HPN536 | Mesothelin | Ovarian and Pancreatic Cancers | 1.3 to 2.5 pmol/L[5][6][7] | Mediated dose-dependent increase in CD69 and CD25 expression on T-cells[5][6] | Supports weekly dosing[8] | Potent T-cell-mediated lysis of mesothelin-expressing tumor cells.[5][6][8] |
| HPN217 | BCMA | Multiple Myeloma | Effective against cells with low BCMA expression[9] | Demonstrated BCMA- and T-cell-dependent antitumor activity[10] | 64 to 85 hours[9] | Showed promising anti-cancer activity with a manageable safety profile in a Phase 1/2 trial.[11][12] |
| HPN328 | DLL3 | Small Cell Lung Cancer & Neuroendocrine Tumors | Potent dose-dependent killing of DLL3-expressing SCLC cell lines[13][14][15] | Induced T-cell activation and cytokine release[14][15][16] | 78 to 187 hours[13][15] | Eradicated established tumors in a human SCLC xenograft model and demonstrated long-term anti-tumor immunity in an immunocompetent mouse model.[14][16] |
This compound Mechanism of Action
TriTACs are engineered proteins that simultaneously bind to a tumor-associated antigen on cancer cells, CD3 on T-cells, and serum albumin.[10][13][14] This tri-specific engagement facilitates the formation of an immunological synapse between the T-cell and the tumor cell, leading to T-cell activation and subsequent lysis of the cancer cell. The albumin-binding domain extends the serum half-life of the construct, allowing for less frequent dosing.[10][14]
Experimental Protocols for Cross-Reactivity Assessment
A comprehensive assessment of cross-reactivity involves a multi-tiered approach, including in vitro cytotoxicity assays against a panel of cell lines and immunohistochemistry (IHC) on a panel of normal human tissues.
In Vitro T-Cell Dependent Cellular Cytotoxicity (TDCC) Assay
This assay evaluates the on-target and off-target killing of cell lines by the this compound construct.
Objective: To determine the potency (EC50) of the this compound construct in mediating T-cell killing of target antigen-positive tumor cells and to assess for off-target cytotoxicity against antigen-negative cell lines.
Methodology:
-
Cell Line Panel Selection:
-
Include target antigen-positive cell lines (positive control).
-
Include target antigen-negative cell lines of various tissue origins to assess off-target effects.
-
-
Effector Cell Preparation:
-
Isolate human T-cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
-
Co-culture:
-
Incubation:
-
Incubate the co-culture for 48-72 hours.[7]
-
-
Cytotoxicity Measurement:
-
Assess target cell viability using a validated method such as:
-
Luciferase-based assays for luciferase-expressing target cells.[6]
-
Flow cytometry-based assays to enumerate live/dead target cells.[17]
-
Measurement of lactate (B86563) dehydrogenase (LDH) release.[18]
-
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each concentration of the this compound construct.
-
Determine the EC50 value by plotting a dose-response curve.
-
Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is a critical study to identify potential on-target, off-organ binding and off-target binding of the this compound construct in a wide range of normal human tissues.
Objective: To evaluate the binding profile of the this compound construct across a panel of normal human tissues.
Methodology:
-
Tissue Panel:
-
Utilize a comprehensive panel of quick-frozen normal human tissues (typically up to 38 different tissues) as recommended by regulatory agencies like the FDA.[19]
-
-
Staining Procedure:
-
Cut frozen tissue sections.
-
Fix the sections (e.g., with acetone (B3395972) or methanol).
-
Blocking: Block non-specific binding sites using a protein block solution (e.g., 10% normal serum with 1% BSA).[20]
-
Primary Antibody Incubation: Incubate sections with the this compound construct at various concentrations.
-
Secondary Antibody & Detection: Use an appropriate labeled secondary antibody that detects the this compound construct, followed by a chromogenic or fluorescent substrate.
-
-
Interpretation:
-
A qualified pathologist should evaluate the staining pattern, intensity, and cellular localization in each tissue.
-
Compare the staining to the known expression pattern of the target antigen.
-
Any unexpected staining should be further investigated to determine if it is specific off-target binding.
-
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new this compound construct.
Conclusion
A rigorous and systematic approach to evaluating cross-reactivity is essential for the successful development of safe and effective this compound therapeutics. The combination of in vitro cytotoxicity assays against a broad panel of cell lines and ex vivo immunohistochemical analysis of normal human tissues provides a robust dataset to predict potential on-target, off-tumor and off-target liabilities. The methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field of cancer immunotherapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of HPN424 in Patients With Advanced Prostate Cancer [clin.larvol.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Characterization of HPN536, a Trispecific, T-Cell-Activating Protein Construct for the Treatment of Mesothelin-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Harpoon Therapeutics Presents Preclinical Data Supporting Development of HPN217, a New BCMA-Targeting this compound, at the 2018 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 11. What this compound are being developed? [synapse.patsnap.com]
- 12. Harpoon Therapeutics Presents HPN217 Phase 1 Clinical Data [globenewswire.com]
- 13. HPN328, a Trispecific T Cell-Activating Protein Construct Targeting DLL3-Expressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Therapeutic Bispecific T-Cell Engager Antibody Targeting the Transferrin Receptor [frontiersin.org]
- 18. Co-Stimulatory Bispecific Antibodies Induce Enhanced T Cell Activation and Tumor Cell Killing in Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. docs.abcam.com [docs.abcam.com]
A Head-to-Head Battle in Cancer Immunotherapy: Benchmarking TriTACs Against BiTEs and CAR-T
For researchers, scientists, and drug development professionals, the landscape of cancer immunotherapy is in a constant state of dynamic evolution. A promising new player in this arena is the Tri-specific T-cell Activating Construct (TriTAC) platform. This guide provides an objective comparison of this compound technology with existing T-cell engaging therapies, namely Bispecific T-cell Engagers (BiTEs) and Chimeric Antigen Receptor (CAR) T-cell therapy, supported by experimental data and detailed methodologies.
Executive Summary
Tri-specific T-cell Activating Constructs (TriTACs) are engineered proteins designed to redirect a patient's own T-cells to recognize and eliminate cancer cells.[1][2] This is achieved through a unique trispecific design that simultaneously binds to a tumor-associated antigen, the CD3 receptor on T-cells, and serum albumin.[1][3][4] The albumin-binding domain is a key differentiator, extending the molecule's in vivo half-life and potentially improving its therapeutic window.[1][4] This guide will delve into the mechanism of action, comparative efficacy, and safety profiles of TriTACs versus established platforms like BiTEs and CAR-T, focusing on key targets in both hematologic and solid tumors.
Mechanism of Action: A Tripartite Engagement
The fundamental mechanism of TriTACs, BiTEs, and CAR-T cells revolves around forcing an interaction between T-cells and tumor cells, leading to T-cell activation and subsequent tumor cell lysis. However, the specifics of this engagement differ significantly.
TriTACs: These molecules form a ternary complex between the T-cell, the tumor cell, and serum albumin.[3] This tripartite binding is designed to be transient, offering a controlled and sustained T-cell activation.
BiTEs: These smaller, bispecific antibodies connect T-cells and tumor cells by binding to CD3 on T-cells and a tumor-specific antigen.[5][6] Their smaller size can allow for good tumor penetration but often results in a short half-life, necessitating continuous infusion.[6]
CAR-T Cells: This cell-based therapy involves genetically modifying a patient's T-cells to express a chimeric antigen receptor (CAR) that recognizes a specific tumor antigen.[7][8] This "living drug" can persist and expand within the patient, offering the potential for long-term remission.
Comparative Efficacy and Safety: A Data-Driven Analysis
The following tables summarize key clinical trial data for TriTACs and their counterparts, focusing on shared therapeutic targets.
B-Cell Maturation Antigen (BCMA) in Multiple Myeloma
| Therapy (Molecule) | Modality | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (mDOR) | Cytokine Release Syndrome (CRS) Rate (Grade ≥3) |
| HPN217 [9][10][11][12] | This compound | 63% (at 2150 µg/wk) | Not Reported | Ongoing | 0% |
| Idecabtagene Vicleucel (Ide-cel) [3][8][13][14][15] | CAR-T | 73% | 31.3% | 10.6 months | 5% |
Delta-like Ligand 3 (DLL3) in Small Cell Lung Cancer (SCLC)
| Therapy (Molecule) | Modality | Objective Response Rate (ORR) | Median Duration of Response (mDOR) | Median Overall Survival (mOS) | Cytokine Release Syndrome (CRS) Rate (Grade ≥3) |
| HPN328 [16][17][18][19][20] | This compound | 40% (in efficacy evaluable SCLC) | Not Reached | Not Reached | 0% |
| Tarlatamab [1][2][7][21][22] | BiTE | 40% | Not Reached | 14.3 months | 1% |
Prostate-Specific Membrane Antigen (PSMA) in Prostate Cancer
| Therapy (Molecule) | Modality | Key Efficacy Findings | Cytokine Release Syndrome (CRS) Rate (Grade ≥3) |
| HPN424 (preclinical) | This compound | Eradicated subcutaneous tumors in mouse xenograft models. | Not applicable (preclinical) |
| PSMA-targeting CAR-T [6] | CAR-T | PSA declines of ≥30% in some patients. | 10% (in one study) |
Mesothelin in Solid Tumors
| Therapy (Molecule) | Modality | Key Efficacy Findings | Cytokine Release Syndrome (CRS) Rate (Grade ≥3) |
| HPN536 (preclinical) | This compound | Potent redirected target cell lysis in vitro. | Not applicable (preclinical) |
| Mesothelin-targeting CAR-T [4][5] | CAR-T | Objective responses in 8 of 11 patients in one study. | Not explicitly reported in the provided abstracts. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are overviews of key assays used to evaluate T-cell engaging therapies.
In Vitro Cytotoxicity Assay (Luciferase-Based)
This assay quantifies the ability of an immunotherapy to induce T-cell-mediated killing of target cancer cells.
-
Target Cell Preparation: Target cancer cells are engineered to stably express luciferase.[1] Cells are seeded in a 96-well plate and incubated.[1]
-
Co-culture: Effector T-cells (e.g., PBMCs) and the therapeutic molecule (this compound, BiTE) are added to the target cells at a specific effector-to-target (E:T) ratio.[1]
-
Incubation: The co-culture is incubated for a defined period (e.g., 48-72 hours) to allow for T-cell-mediated cytotoxicity.
-
Lysis Measurement: A luciferase substrate is added to the wells. The luminescence, which is proportional to the number of viable target cells, is measured using a luminometer.[1][7] The percentage of specific lysis is calculated by comparing the luminescence of treated wells to control wells.
Cytokine Release Assay (ELISA or Multiplex)
This assay measures the levels of cytokines released by T-cells upon activation, which is critical for assessing both efficacy and potential for CRS.
-
Supernatant Collection: Supernatants from the in vitro cytotoxicity assay or from patient samples are collected.
-
ELISA Protocol: For a single cytokine, a sandwich ELISA is performed. A capture antibody is coated on a 96-well plate, followed by blocking. Samples and standards are added, followed by a detection antibody and a substrate for colorimetric detection.
-
Multiplex (Luminex) Protocol: For multiple cytokines, a bead-based multiplex assay is used. Each bead set is coated with a specific capture antibody. Beads, samples, and detection antibodies are incubated, and the fluorescence is measured on a Luminex instrument.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor activity of an immunotherapy in a living organism.
-
Cell Implantation: Immunodeficient mice are subcutaneously injected with human cancer cells.[8][21]
-
Humanization (for some models): To provide a human immune system, mice can be engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs).[5][21]
-
Treatment Administration: Once tumors are established, the therapeutic agent (this compound, BiTE, or CAR-T cells) is administered.
-
Tumor Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis.
Future Directions and Considerations
The this compound platform represents a significant advancement in T-cell engaging immunotherapy. The extended half-life afforded by albumin binding may offer a more convenient dosing schedule and a wider therapeutic index compared to some first-generation BiTEs. Furthermore, the early clinical data for TriTACs, particularly the low rates of severe CRS, are encouraging.
However, CAR-T cell therapy remains a powerful option, especially in hematologic malignancies, with the potential for durable, long-term responses from a single infusion. The development of "off-the-shelf" allogeneic CAR-T products may address some of the manufacturing complexities and costs associated with autologous therapies.
For solid tumors, all three modalities face challenges, including the immunosuppressive tumor microenvironment and antigen heterogeneity. The development of next-generation TriTACs, such as ProTriTACs (prodrugs activated in the tumor microenvironment) and this compound-XR (extended-release), aim to further enhance safety and efficacy.
References
- 1. Luciferase-based cytotoxicity assay [bio-protocol.org]
- 2. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 3. benchchem.com [benchchem.com]
- 4. Standard 4-hours Chromium-51 (51Cr) Release Assay [bio-protocol.org]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. med.emory.edu [med.emory.edu]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. A Simple and Sensitive Method for Measuring Tumor-Specific T Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 51Cr Release Cytotoxicity Assay for murine CAR T cells [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity Assay Protocol [protocols.io]
- 19. Chromium-51 (51Cr) Release Assay to Assess Human T Cells for Functional Avidity and Tumor Cell Recognition [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 22. abacusdx.com [abacusdx.com]
Navigating the Immunotherapy Landscape: A Comparative Safety Analysis of TriTACs
For researchers, scientists, and drug development professionals, the burgeoning field of immunotherapy offers immense promise in the fight against cancer. However, navigating the diverse array of platforms—each with its unique mechanism of action and associated safety profile—presents a significant challenge. This guide provides an objective comparison of the safety profiles of Tri-specific T-cell Activating Constructs (TriTACs) against other major immunotherapies, including CAR-T cell therapy, bispecific antibodies, and immune checkpoint inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to empower informed decision-making in the development of next-generation cancer therapeutics.
Executive Summary
The ideal immunotherapy maximizes on-tumor cytotoxicity while minimizing off-tumor toxicities. A key differentiator among various platforms is the incidence and severity of treatment-related adverse events. This guide focuses on the comparative safety of TriTACs, a novel class of T-cell engagers, in the context of established and emerging immunotherapies. A critical aspect of this analysis is the evaluation of Cytokine Release Syndrome (CRS), neurotoxicity, and other immune-related adverse events (irAEs) that can limit therapeutic efficacy and pose significant risks to patients. Preclinical and early clinical data for TriTACs, particularly extended-release platforms like TriTAC-XR, suggest a potentially favorable safety profile with a lower incidence of severe CRS.
Comparative Safety Profiles: A Tabular Overview
To facilitate a clear and direct comparison, the following tables summarize the incidence of key adverse events across different immunotherapy platforms based on available clinical trial data.
Table 1: Incidence of Cytokine Release Syndrome (CRS) and Neurotoxicity (ICANS)
| Immunotherapy Platform | Therapy/Drug Example(s) | Any Grade CRS Incidence | Grade ≥3 CRS Incidence | Any Grade ICANS/Neurotoxicity Incidence | Grade ≥3 ICANS/Neurotoxicity Incidence | Data Source(s) |
| TriTACs | HPN424 (PSMA) | Data not explicitly reported as "CRS" in all public releases, but related AEs noted. | Grade 3 CRS: 4% (in a Ph 1/2a study) | Seizure (Grade 3): 1 patient | N/A | [1][2] |
| HPN328 (DLL3) | Most commonly Grades 1 or 2 | Grade ≥3 CRS: 3.5% | Data not specified | N/A | [3] | |
| CAR-T Cell Therapy | Axicabtagene ciloleucel | 83% | 8% | 48% | 48% (of those with ICANS) | [4] |
| Tisagenlecleucel | 57% - 93% | N/A | 20% - 70% | N/A | [5] | |
| Brexucabtagene autoleucel | N/A | N/A | N/A | N/A | [4] | |
| Bispecific Antibodies | Teclistamab (BCMA x CD3) | 72.1% | Grade 3: Single case reported | N/A | N/A | [6] |
| Other BCMA/CD3 Bispecifics | ~51% - 59% | ~1% - 1.2% | ~13% - 16% | ~2.5% - 2.6% | [7] |
Table 2: Incidence of Common Immune-Related Adverse Events (irAEs) with Checkpoint Inhibitors
| Checkpoint Inhibitor Class | Therapy/Drug Example(s) | Common irAEs | Any Grade Incidence (Overall) | Grade ≥3 Incidence (Overall) | Data Source(s) |
| Anti-CTLA-4 | Ipilimumab | Dermatitis, Colitis, Hypophysitis | 60% - 70% | 15% | [8] |
| Anti-PD-1 | Nivolumab, Pembrolizumab | Dermatitis, Pneumonitis, Thyroid dysfunction | 39% - 41% | 5% - 6% | [8] |
| Anti-PD-L1 | Atezolizumab, Durvalumab | Generally similar to anti-PD-1 | ~66.4% (Atezolizumab) | N/A | [9] |
| Combination (Anti-PD-1 + Anti-CTLA-4) | Ipilimumab + Nivolumab | Higher incidence of most irAEs | ~90% | ~40% - 50% | [10] |
Mechanisms of Action and Signaling Pathways
Understanding the underlying signaling pathways is crucial for rationalizing the observed safety profiles. The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which these immunotherapies activate T-cells and the potential pathways leading to toxicity.
References
- 1. urotoday.com [urotoday.com]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Detailed overview of incidence and management of cytokine release syndrome observed with teclistamab in the MajesTEC-1 study of patients with relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Incidence of immune-related adverse events and its association with treatment outcomes: The MD Anderson Cancer Center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adverse drug events of immune checkpoint inhibitors - a retrospective, descriptive real-world data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Trispecific T-cell Activating Constructs (TriTACs): A Guide for Laboratory Professionals
The proper disposal of complex biologics like Trispecific T-cell Activating Constructs (TriTACs) is a critical component of laboratory safety and environmental responsibility. As engineered protein therapeutics designed to engage T-cells for cancer treatment, TriTACs require a risk-based approach to waste management. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the safe handling and disposal of TriTACs and associated waste.
It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and the product's Safety Data Sheet (SDS) before proceeding with any disposal protocol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle all TriTAC solutions and contaminated materials within a biological safety cabinet (BSC) if there is a risk of generating aerosols.
Step 1: Risk Assessment and Waste Segregation
The first and most crucial step is to conduct a thorough risk assessment to categorize the this compound waste. The disposal pathway is determined by whether the material is non-hazardous, chemically hazardous, or biohazardous.
-
Non-Hazardous this compound Waste: This category typically includes dilute, pure this compound solutions in benign buffers (e.g., PBS, Tris) with no known biological activity of concern beyond their intended therapeutic action.
-
Chemically Hazardous this compound Waste: This includes TriTACs mixed with hazardous chemicals, such as organic solvents, detergents, or heavy metals.
-
Biohazardous this compound Waste: This category covers TriTACs that are expressed in, contaminated with, or mixed with biohazardous organisms, such as BSL-2 level bacteria or viral vectors. It also includes any materials, like cell culture waste, that have come into contact with these agents.
Step 2: Decontamination and Inactivation Procedures
For biohazardous or potentially active biological waste, inactivation is a mandatory step to neutralize any biological activity before final disposal.[1][2][3] For non-hazardous this compound waste, inactivation is a recommended precautionary measure.[2]
Experimental Protocols for Inactivation:
-
Chemical Inactivation (for liquid waste):
-
Prepare a fresh 10% bleach (sodium hypochlorite) solution.
-
Add the bleach solution to the liquid this compound waste to achieve a final bleach concentration of at least 1%.[2]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
Neutralize the bleach with a suitable quenching agent, such as sodium thiosulfate, if required by your institution's or local regulations.[2]
-
-
Heat Inactivation (Autoclaving):
-
Place the this compound waste in an autoclavable container or bag, ensuring it is clearly labeled with biohazard symbols.
-
Autoclaves use high-pressure steam at temperatures like 121°C to render waste non-infectious.[3]
-
Follow your institution's validated autoclave cycles for liquid or solid biological waste. The cycle parameters (time, temperature, pressure) will vary depending on the load size and type.[3]
-
After the cycle, allow the autoclave to cool and depressurize completely before opening.
-
Step 3: Final Disposal Pathways
The final disposal route depends on the waste category determined in Step 1 and the inactivation method used in Step 2.
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous | Pure or dilute this compound solutions in benign buffers. | After precautionary inactivation, the liquid solution may be eligible for drain disposal with copious amounts of running water, in accordance with local and institutional regulations.[2] |
| Chemically Hazardous | TriTACs mixed with hazardous chemicals (e.g., solvents). | Collect in a designated, clearly labeled, and sealed hazardous waste container. Arrange for pickup and disposal by your institution's certified hazardous waste personnel. DO NOT drain dispose. |
| Biohazardous | TriTACs contaminated with infectious agents or cell cultures. | Must be decontaminated, typically by autoclaving.[2][3] Once rendered non-infectious, dispose of as regulated medical waste (biohazardous waste). |
| Solid Waste | Contaminated labware (gloves, pipette tips, tubes), PPE. | If biohazardous, collect in biohazard bags and autoclave before disposal. If non-hazardous, dispose of in the regular solid waste stream unless institutional policy dictates otherwise. |
| Sharps Waste | Needles, syringes, scalpels, or glass contaminated with TriTACs. | Place immediately into a designated, puncture-proof, and leak-proof sharps container.[2] Do not overfill. Seal the container when it is 3/4 full and arrange for disposal through the regulated medical waste stream. |
Decision Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the correct disposal pathway for this compound-related waste.
References
Navigating the Safe Handling of Tiratricol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tiratricol, a thyroid hormone analog. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Understanding the Hazards
Tiratricol, also known as 3,3',5-Triiodothyroacetic acid (Triac), is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is crucial to handle this compound with appropriate precautions to avoid accidental exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Tiratricol to minimize exposure:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields. |
| Hand Protection | Gloves | Impermeable and resistant to the chemical. The exact breakthrough time should be confirmed with the glove manufacturer. |
| Body Protection | Lab Coat/Clothing | Fire/flame resistant and impervious clothing. |
| Respiratory | Respirator | In case of brief exposure or low pollution, a respiratory filter device is recommended. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the stability of Tiratricol and ensuring a safe working environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Recommended long-term storage is at -20°C.[2]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Incident | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of soap and water.[2][3] Remove contaminated clothing and wash before reuse.[2][3] |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[1][3][5] |
For spills, wear appropriate PPE, and vacuum, sweep up, or absorb the material with an inert substance.[2] Dispose of the waste in a suitable, labeled container according to local regulations.[2]
Disposal Plan
All waste materials, including unused Tiratricol and contaminated consumables, must be disposed of as hazardous waste.[1][2][3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of with household garbage or allow it to reach the sewage system.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Tiratricol:
| Property | Value |
| CAS Number | 51-24-1[1] |
| Molecular Formula | C14H9I3O4[5] |
| Molecular Weight | 621.93 g/mol [3][5] |
| Melting Point | 177-179°C[2] |
| Boiling Point | 531.6°C at 760 mmHg[3] |
| Flash Point | 275.3°C[3] |
Experimental Protocols
Solubility and Solution Preparation:
Tiratricol is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide at approximately 30 mg/ml. To prepare a stock solution, dissolve the crystalline solid in the chosen solvent, which should be purged with an inert gas.
Workflow for Safe Handling of Tiratricol
Caption: Step-by-step workflow for the safe handling of Tiratricol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
